Acid-PEG5-NHS ester
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMACGMMKGUAJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Acid-PEG5-NHS Ester
<
This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and surface modification.[1][2][3][4] We will explore its fundamental chemistry, strategic applications, and provide detailed protocols designed to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction: The Strategic Advantage of PEGylation and the Role of this compound
Poly(ethylene glycol) (PEG) linkers are foundational tools in biotechnology and pharmaceutical development. The process of covalently attaching PEG chains to molecules, known as PEGylation, significantly enhances the therapeutic properties of proteins, peptides, and other biologics.[5][6] These enhancements include increased solubility, extended in vivo half-life, reduced immunogenicity, and improved stability.[5][6]
This compound is a specialized PEG linker offering a distinct set of advantages:
-
A Terminal Carboxylic Acid: This functional group provides a versatile handle for subsequent chemical modifications or for targeted interactions with biological molecules.[1][2][3]
-
A Discrete Five-Unit PEG Chain: This precisely defined PEG linker (often referred to as a dPEG®) offers a uniform spacer arm, eliminating the polydispersity and batch-to-batch variability common with traditional PEG polymers. This specific length is critical for optimizing the spatial relationship between conjugated entities.
-
An N-Hydroxysuccinimide (NHS) Ester: This is a highly efficient amine-reactive group that readily forms stable amide bonds with primary and secondary amines found on proteins and other biomolecules.[7][8][9][10]
This unique combination of a carboxylic acid, a defined PEG spacer, and an amine-reactive NHS ester makes this compound a highly versatile reagent for the precise engineering of bioconjugates.[1][2][3][]
Core Principles: The Chemistry of NHS Ester Conjugation
The functionality of this compound is centered on the reaction between the NHS ester and a primary amine. This reaction proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[8][12]
Diagram: NHS Ester Reaction with a Primary Amine
Caption: Covalent bond formation between this compound and a protein.
A critical parameter influencing this reaction's efficiency is pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[13][14][15] At a pH below 7, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows the reaction.[12][15] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][16][17] This hydrolysis results in a non-reactive carboxylic acid, thereby reducing the overall yield of the desired conjugate.[7][15][16][17]
Diagram: Competing Hydrolysis of NHS Ester
Caption: Hydrolysis of the NHS ester, a competing reaction at elevated pH.
Therefore, meticulous control of the reaction pH is essential for achieving successful and reproducible bioconjugation.
Experimental Protocol: Conjugation of this compound to a Model Protein
This protocol outlines a general procedure for conjugating this compound to a protein with accessible primary amines, such as lysine residues.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.3)[16][18]
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)[12][15]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7][16][17]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[12][19]
Experimental Workflow:
Caption: A typical workflow for protein conjugation with this compound.
Step-by-Step Methodology:
-
Prepare Protein Solution:
-
Prepare this compound Stock Solution:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The optimal molar ratio will depend on the specific protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[12]
-
-
Quench Reaction:
-
Purify Conjugate:
-
Characterize Conjugate:
-
The purified conjugate should be analyzed to determine the degree of labeling (DOL). Common characterization techniques include:
-
Table: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[13][14][15] |
| Molar Excess of Linker | 5 - 50 fold | Empirically determined to achieve the desired degree of labeling.[19] |
| Reaction Time | 0.5 - 4 hours | Dependent on temperature and desired conjugation efficiency.[13][14] |
| Protein Concentration | 1 - 10 mg/mL | Promotes efficient reaction kinetics.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - pH is too low.- Presence of primary amines in the buffer.- Hydrolysis of the NHS ester.[15] | - Increase the reaction buffer pH (not to exceed 8.5-9.0).[7][16][17]- Perform a buffer exchange to an amine-free buffer.[21]- Prepare the NHS ester stock solution fresh with anhydrous solvent.[20] |
| Protein Precipitation | - High degree of labeling altering protein solubility.- Use of an organic co-solvent (DMF/DMSO). | - Reduce the molar excess of the NHS ester.- Minimize the final concentration of the organic solvent to below 10%.[12] |
| Poor Reproducibility | - Inconsistent reaction conditions.- pH drift during the reaction.[15] | - Standardize reaction times and temperatures.- Use a buffer with sufficient capacity to maintain a stable pH.[15] |
Conclusion
This compound stands out as a robust and versatile reagent for bioconjugation. Its well-defined structure and predictable reactivity make it an excellent choice for a multitude of applications, spanning from fundamental research to the development of next-generation therapeutics. By understanding the core chemical principles and carefully controlling reaction parameters, researchers can effectively leverage this tool to create innovative and impactful bioconjugates.
References
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Kasper, P. T., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 30(10), 2141–2152.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Domínguez-Vega, E., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of the American Society for Mass Spectrometry, 28(5), 848-855.
- Zhang, Y., et al. (2022). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 33(11), 4725-4734.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078184, this compound. Retrieved from [Link]
- Wagner, P., et al. (2007).
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
- Li, Z., et al. (2015). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of pharmaceutical and biomedical analysis, 115, 139-142.
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]
-
AxisPharm. (n.d.). NHS ester PEG. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
Precise PEG. (n.d.). PEG NHS Ester. Retrieved from [Link]
-
Biopharma PEG. (n.d.). NHS-PEG-NHS. Retrieved from [Link]
Sources
- 1. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. interchim.fr [interchim.fr]
- 18. biotium.com [biotium.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 25. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of Acid-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid-PEG5-NHS ester, a bifunctional crosslinker pivotal in modern bioconjugation. We will delve into its fundamental properties, reaction mechanisms, and practical applications, offering field-proven insights to empower your research and development endeavors.
Section 1: Core Characteristics of this compound
This compound is a heterobifunctional crosslinking reagent featuring a five-unit polyethylene glycol (PEG) chain.[1] One terminus is capped with a carboxylic acid group, while the other is an N-hydroxysuccinimide (NHS) ester.[2][3] This unique structure provides a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous environments, a crucial attribute for many biological applications.[2][3]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C18H29NO11 | [4][5][] |
| Molecular Weight | ~435.4 g/mol | [2][4][5] |
| Purity | Typically ≥95% | [2][3][] |
| Appearance | Colorless to light yellow liquid or pale yellow oily matter | [][7] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |
| Storage Conditions | -20°C with desiccant | [3][8] |
Structural Representation:
The structure of this compound consists of a central PEG5 chain, which provides flexibility and hydrophilicity. One end terminates in a carboxylic acid, and the other in an amine-reactive NHS ester.
Sources
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | C18H29NO11 | CID 77078184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 7. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
An In-Depth Technical Guide to Acid-PEG5-NHS Ester: Structure, Function, and Application in Bioconjugation
This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and surface modification. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, functional mechanics, and provides field-proven protocols for its effective application.
Introduction: The Strategic Advantage of PEGylation and Heterobifunctional Linkers
In the realm of advanced therapeutics and diagnostics, the precise modification of biomolecules is paramount. Polyethylene glycol (PEG) linkers have become a gold standard for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules[1][2][3][4]. The process of PEGylation shields biomolecules from enzymatic degradation and reduces their immunogenicity, thereby extending their circulation half-life in vivo[1][3][5].
This compound represents a sophisticated class of these linkers, known as heterobifunctional linkers. Unlike their homobifunctional counterparts, these molecules possess two distinct reactive termini, allowing for controlled, sequential conjugation of different molecules[6]. This capability is fundamental in the construction of complex architectures such as antibody-drug conjugates (ADCs), where precise linkage of a cytotoxic agent to an antibody is critical[7][8].
This guide will focus specifically on the this compound, elucidating the synergistic roles of its three core components: the amine-reactive N-Hydroxysuccinimide (NHS) ester, the flexible and hydrophilic 5-unit PEG spacer, and the terminal carboxylic acid.
Molecular Structure and Physicochemical Properties
This compound is a well-defined, monodisperse compound, ensuring reproducibility in conjugation protocols. Its structure consists of a terminal carboxylic acid and an NHS ester, separated by a chain of five ethylene glycol units[9][10][11].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₉NO₁₁ | [10][12][13] |
| Molecular Weight | ~435.43 g/mol | [10][12] |
| IUPAC Name | 19-((2,5-dioxopyrrolidin-1-yl)oxy)-19-oxo-4,7,10,13,16-pentaoxanonadecanoic acid | [10][] |
| Purity | Typically >95% | [10][11][] |
| Appearance | Solid or viscous liquid; Colorless to light yellow | [] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [10][13] |
| Storage | -20°C for long-term storage | [10][11][16] |
Mechanism of Action: The Chemistry of Conjugation
The utility of this compound stems from the distinct reactivity of its terminal groups. This allows for a two-stage conjugation strategy if desired.
The Amine-Reactive NHS Ester
The core function of this linker is the rapid and efficient conjugation to primary amines (-NH₂) found on biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins[17][]. The reaction is a classic nucleophilic acyl substitution[7].
-
Nucleophilic Attack : An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate : A transient, unstable tetrahedral intermediate is formed.
-
Amide Bond Formation : This intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond[7][19].
The efficiency of this reaction is critically dependent on pH. At acidic pH (<7), primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction[7][20]. Conversely, at high pH (>8.5-9), the competing hydrolysis of the NHS ester accelerates, reducing conjugation efficiency[7][8][20][21]. The optimal pH range is therefore a carefully controlled balance, typically between pH 7.2 and 8.5 [8][][21].
The Terminal Carboxylic Acid
The carboxyl group (-COOH) on the opposite end of the PEG spacer is significantly less reactive. It can be used for a secondary conjugation step by activating it with carbodiimides, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), to form a new NHS ester, which can then react with another amine-containing molecule[9][10][11]. This heterobifunctional nature is invaluable for creating cross-linked structures or complex bioconjugates.
Quantitative Data Summary: Optimizing Reaction Conditions
The success of any conjugation protocol relies on a quantitative understanding of the linker's behavior. The stability of the NHS ester is the most critical parameter to control.
Table 2: Hydrolytic Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [7][21] |
| 8.0 | 4 | ~1 hour | [7] |
| 8.6 | 4 | 10 minutes | [7][21] |
| 9.0 | Room Temp | Minutes | [7] |
Note: This data underscores the critical importance of pH control and prompt use of the reagent once dissolved in aqueous buffers.
Field-Proven Experimental Protocol: Antibody Labeling
This section provides a detailed, self-validating methodology for the conjugation of this compound to an antibody, a common application in research and ADC development.
Pre-Reaction Considerations (Causality)
-
Buffer Choice : It is imperative to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate, at a pH of 8.0-8.5[7][17]. Buffers containing primary amines like Tris will compete with the target protein, drastically reducing conjugation efficiency[7].
-
Antibody Purity : The antibody solution must be free of amine-containing stabilizers like BSA, glycine, or Tris, which would otherwise be inadvertently labeled[17]. Dialysis or buffer exchange is a mandatory first step.
-
Reagent Preparation : this compound is susceptible to hydrolysis. It should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and added to the aqueous protein solution[20][22].
Step-by-Step Labeling Workflow
Methodology:
-
Protein Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[17][20]. Ensure the antibody has been purified to remove any amine-containing contaminants.
-
NHS Ester Solution Preparation : Immediately prior to use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL)[23].
-
Calculate Molar Excess : Determine the amount of NHS ester needed. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point for optimization[7].
-
Conjugation Reaction : Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation[7].
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation[7][22].
-
Quenching (Optional) : To stop the reaction, a quenching solution like 1 M Tris-HCl can be added to a final concentration of 50-100 mM. This will react with any remaining NHS ester[7].
-
Purification : Remove unreacted this compound and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS)[7][20].
-
Storage : Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage[23].
Core Applications in Research and Development
The unique properties of this compound make it a versatile tool across several scientific disciplines.
-
Drug Delivery : As a linker in ADCs, it connects the antibody to the drug payload. The PEG component enhances the ADC's solubility and circulation time[1][2][24].
-
Bioconjugation : Used for labeling proteins with fluorescent dyes, biotin, or other reporter molecules for use in assays like ELISA, flow cytometry, and microscopy[20][22].
-
Surface Modification : Covalently attaching this compound to amine-functionalized surfaces (e.g., nanoparticles, microplates) creates a hydrophilic, protein-repellent PEG layer, which reduces non-specific binding and biofouling[25][][27]. The terminal carboxylic acid can then be used to immobilize other ligands.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers researchers precise control over bioconjugation. By understanding its structure, the pH-dependent reactivity of the NHS ester, and the beneficial properties of the PEG spacer, scientists can effectively leverage this reagent to develop advanced biotherapeutics, diagnostics, and functionalized materials. The protocols and data provided in this guide serve as a robust foundation for the successful implementation of this compound in the laboratory.
References
-
NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
NHS-ester-protein-labeling. Protocols.io. [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]
-
This compound. CD Bioparticles. [Link]
-
PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]
-
PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. ULB : Dok. [Link]
-
The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]
-
This compound | C18H29NO11 | CID 77078184. PubChem - NIH. [Link]
-
This compound, CAS 1343476-41-4. AxisPharm. [Link]
-
This compound (CAT#: ADC-L-M0591). Creative Biolabs. [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). DOI:10.1039/D1NR02065J. [Link]
-
NHS ester PEG. AxisPharm. [Link]
-
A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. [Link]
-
PEG LinkER. YouTube. [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. medkoo.com [medkoo.com]
- 11. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 12. This compound | C18H29NO11 | CID 77078184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 16. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]
- 17. biotium.com [biotium.com]
- 19. glenresearch.com [glenresearch.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. interchim.fr [interchim.fr]
- 23. NHS ester protocol for labeling proteins [abberior.rocks]
- 24. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
- 25. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 27. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of Acid-PEG5-NHS Ester
<
This guide provides an in-depth exploration of the Acid-PEG5-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, diagnostics, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will dissect its molecular architecture, elucidate the core mechanisms of its reactivity, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to leverage this versatile tool with precision and confidence.
Molecular Anatomy and Functional Significance
The power of the this compound lies in its tripartite structure, where each component serves a distinct and critical function. This heterobifunctional design allows for controlled, sequential conjugation reactions, a cornerstone of creating complex and highly functional biomolecular constructs.[1]
-
N-Hydroxysuccinimide (NHS) Ester: This is the highly reactive, amine-specific electrophilic group. It is the workhorse for the initial conjugation step, targeting primary amines on biomolecules.[]
-
Polyethylene Glycol (PEG) Linker (5 Units): The five-unit PEG chain is more than a simple spacer. It is a discrete (monodisperse) linker, meaning it has a precise, defined length and molecular weight.[3] This imparts crucial properties to the final conjugate, including enhanced hydrophilicity, improved stability, and reduced immunogenicity.[4][5] This "stealth" effect can prolong the circulation half-life of therapeutic molecules in vivo.[6]
-
Terminal Carboxylic Acid: This functional group provides a secondary point of attachment. After the NHS ester has reacted, the carboxylic acid can be activated to react with another molecule, enabling the synthesis of complex, multi-component systems.[7][8]
The Core Mechanism: Amine Acylation via NHS Ester
The primary mechanism of action for the this compound is the acylation of primary amines through its NHS ester functional group. This reaction is a classic example of nucleophilic acyl substitution.[9]
The process is initiated by the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) on the electrophilic carbonyl carbon of the NHS ester.[10][11] This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of a highly stable and irreversible amide bond, with N-hydroxysuccinimide (NHS) being released as a leaving group.[11][12]
Key Reaction Parameters and Causality
The efficiency of this conjugation is a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester by water.[9] Understanding and controlling the reaction conditions is therefore paramount.
pH Dependence: The Critical Factor
The pH of the reaction buffer is the single most important variable governing the success of the conjugation.[10]
-
Low pH (<7.2): Primary amines are predominantly in their protonated, ammonium form (-NH₃⁺). This form is not nucleophilic, and thus the reaction with the NHS ester is significantly hindered.[10][13]
-
Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (-NH₂) to react efficiently with the NHS ester.[12][14] The optimal pH for many protein labeling reactions is often cited as 8.3-8.5.[13][15]
-
High pH (>9.0): While the concentration of nucleophilic amines increases, the rate of NHS ester hydrolysis accelerates dramatically. This rapid degradation of the reagent reduces the overall yield of the desired conjugate.[16]
Side Reactions and Specificity
While NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, particularly under certain conditions.[17][18] However, the resulting ester bonds are less stable than the amide bond formed with primary amines and can be hydrolyzed.[11] For most applications, the reaction is considered highly specific to primary amines.
The Multifaceted Role of the PEG5 Linker
The inclusion of a discrete 5-unit polyethylene glycol (PEG) chain is a deliberate design choice that confers significant advantages.[19]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker improves the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules.[4][5] The flexible PEG chain can also create a protective hydration shell around the attached molecule, shielding it from proteolytic enzymes.[20]
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biologics. The PEG chain can mask epitopes on the molecule's surface, preventing recognition by the immune system.[3][21]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.[3][19]
-
Steric Optimization: The PEG linker provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[4] This is particularly important in applications like PROTACs, where the linker must orient two large proteins (the target protein and an E3 ligase) into a productive ternary complex.[1]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in quality control steps to ensure successful conjugation.
Protocol 1: General Protein Conjugation with this compound
This protocol details the conjugation of a protein with the NHS ester terminus of the linker.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3[13][15]
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Purification System: Size-exclusion chromatography (SEC) desalting column or dialysis cassette
Methodology:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[13] Buffers containing primary amines like Tris are not compatible as they will compete for reaction with the NHS ester.[12]
-
If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the linker stock solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[9] The optimal ratio may need to be determined empirically.
-
While gently vortexing the protein solution, add the calculated volume of the linker stock solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[24]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][16]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[25] The primary amines in the quenching solution will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Characterization of the Conjugate (Quality Control)
Verifying the success of the conjugation is a critical step.
Materials:
-
Purified conjugate from Protocol 1
-
SDS-PAGE system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
HPLC system with a suitable column (e.g., size-exclusion or ion-exchange)
Methodology:
-
SDS-PAGE Analysis:
-
Run samples of the unconjugated (starting) protein and the purified conjugate on an SDS-PAGE gel.
-
Successful conjugation will result in a shift in the molecular weight of the protein, causing the band for the conjugate to migrate slower than the band for the unconjugated protein. The extent of the shift will depend on the number of linkers attached.
-
-
Mass Spectrometry (MS):
-
MS is a powerful tool for confirming conjugation and determining the degree of labeling.[20]
-
Analysis of the unconjugated and conjugated protein will show a mass increase corresponding to the addition of one or more linker molecules. The heterogeneity of the PEGylation product can also be assessed.[26]
-
-
HPLC Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC) can be used to separate the conjugate from any remaining unconjugated protein or aggregates. The conjugate will typically elute earlier than the unconjugated protein due to its larger size.
-
Ion-Exchange Chromatography (IEX-HPLC) can also be used, as the modification of lysine residues will alter the protein's overall charge.[27]
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine nucleophilicity and NHS ester stability.[12][13] |
| Reaction Buffer | Phosphate, Bicarbonate, HEPES | Must be free of primary amines to avoid competing reactions.[12] |
| Molar Excess of Linker | 10-20x over protein | Drives the reaction to completion; may require optimization. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of hydrolysis. |
| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | Allows sufficient time for the reaction to proceed.[13] |
Diagrams and Workflows
Caption: Molecular structure and reaction mechanism of this compound.
Caption: Experimental workflow for protein conjugation and validation.
References
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
(n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Kasper, P. T., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. Retrieved from [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. Retrieved from [Link]
-
Kang, C., et al. (2019). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Applied Science and Convergence Technology. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Turecek, P. L., et al. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology. Retrieved from [Link]
-
Schmidt, C., et al. (2013). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Szabo, S. T., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst. Retrieved from [Link]
-
Wang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. Retrieved from [Link]
-
Yao, Z., et al. (2015). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. International Journal of Medical Physics, Clinical Engineering and Radiation Oncology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-M0591). Retrieved from [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
AxisPharm. (n.d.). NHS ester PEG. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 8. Acid-PEG1-NHS ester | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. interchim.fr [interchim.fr]
- 17. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chempep.com [chempep.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. NHS ester protocol for labeling proteins [abberior.rocks]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Acid-PEG5-NHS Ester
For researchers, scientists, and drug development professionals, the precise and controlled covalent linkage of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers are indispensable tools in this endeavor, and among them, Acid-PEG5-NHS ester has emerged as a versatile and powerful reagent. This technical guide provides a comprehensive overview of the core principles, field-proven methodologies, and critical considerations for effectively employing this compound in your research.
Introduction: The Power of Heterobifunctionality and PEGylation
This compound is a heterobifunctional crosslinker that possesses two distinct reactive moieties at either end of a five-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a controlled, sequential conjugation of two different molecules, a critical capability in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2]
The key to its utility lies in its two terminal groups:
-
N-hydroxysuccinimide (NHS) ester: This amine-reactive group readily forms stable amide bonds with primary amines (e.g., the side chain of lysine residues in proteins) under mild, slightly basic conditions.[3]
-
Carboxylic acid: This group can be activated, most commonly with carbodiimides like EDC in the presence of NHS, to react with primary amines, forming an amide bond.[4]
The discrete five-unit PEG (PEG5) linker is not merely a spacer; it imparts several advantageous properties to the resulting conjugate, including:
-
Enhanced Hydrophilicity: The PEG chain increases the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[3][5]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its ability to shield conjugated molecules from the immune system, potentially reducing immunogenic responses and increasing in vivo circulation times.[5]
-
Flexibility and Reduced Steric Hindrance: The PEG spacer provides a flexible linkage between the conjugated molecules, which can be crucial for maintaining their biological activity.[5]
This guide will delve into the chemical specifics of each functional group, provide detailed, step-by-step protocols for a sequential conjugation strategy, and offer insights into the optimization and troubleshooting of your bioconjugation experiments.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₉NO₁₁ | [6] |
| Molecular Weight | 435.4 g/mol | [6] |
| CAS Number | 1343476-41-4 | [6] |
| Appearance | Varies; typically a white to off-white solid or a colorless to pale-yellow oil. | |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | [7] |
| Storage Conditions | Store at -20°C, desiccated. It is crucial to protect the NHS ester from moisture to prevent hydrolysis. | [7] |
| Handling Precautions | Always allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. | [7] |
The Chemistry of Sequential Conjugation: A Tale of Two Ends
The primary advantage of this compound is the ability to perform a controlled, two-step conjugation. This is achieved by exploiting the different reactivity and activation requirements of the NHS ester and the carboxylic acid.
Step 1: The Amine-Reactive NHS Ester
The NHS ester is a pre-activated functional group that readily reacts with primary amines at a pH range of 7.2 to 8.5.[3] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]
It is critical to perform this reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.[7]
A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[8] Therefore, it is essential to work efficiently and use freshly prepared solutions of the crosslinker.
Step 2: Activation and Conjugation of the Carboxylic Acid
Once the first molecule is conjugated via the NHS ester and any excess crosslinker is removed, the terminal carboxylic acid can be used for the second conjugation. Unlike the NHS ester, the carboxylic acid requires activation to become reactive towards primary amines. The most common method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]
This process involves two key stages:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Stabilization and Reaction: The addition of NHS or Sulfo-NHS traps the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This newly formed NHS ester can then efficiently react with a primary amine on the second molecule to form a stable amide bond.[4]
The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-8.5.[7] This pH dichotomy requires careful management during the reaction.
Experimental Protocols: A Step-by-Step Guide to Sequential Conjugation
The following is a generalized, two-step protocol for the sequential conjugation of two amine-containing molecules (Molecule A and Molecule B) using this compound.
Visualizing the Workflow
Caption: A generalized workflow for a two-step bioconjugation using this compound.
Step 1: Conjugation of Molecule A via the NHS Ester
Materials:
-
Molecule A (e.g., protein, peptide)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Molecule A: Ensure Molecule A is in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange.
-
Preparation of Crosslinker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the solution of Molecule A. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 6.0). This step is crucial to prevent side reactions in the subsequent activation step.
Step 2: Conjugation of Molecule B via the Carboxylic Acid
Materials:
-
Purified Molecule A-PEG-Acid conjugate
-
Molecule B (e.g., small molecule drug, peptide)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M hydroxylamine, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
To the solution of Molecule A-PEG-Acid in Activation Buffer, add EDC and NHS to a final concentration that is in molar excess of the carboxyl groups (a 5-10 fold molar excess is a good starting point).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to Molecule B:
-
Immediately add the activated Molecule A-PEG-NHS ester solution to Molecule B, which should be in the Coupling Buffer. Alternatively, you can adjust the pH of the activation reaction to 7.2-7.5 before adding Molecule B.
-
The molar ratio of the activated linker to Molecule B should be optimized, with a 10-20 fold molar excess of the linker being a common starting point.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the Quenching Buffer to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the final conjugate (Molecule A-PEG-Molecule B) from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC).
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (Step 1) | Hydrolysis of NHS ester: Reagent was not fresh or was exposed to moisture. Reaction pH was too high. | Use fresh, anhydrous DMSO/DMF to dissolve the ester immediately before use. Ensure the vial is at room temperature before opening. Optimize pH within the 7.2-8.5 range. |
| Competing nucleophiles: Reaction buffer contained primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction. | |
| Low reactant concentration: Dilute protein solutions favor hydrolysis over aminolysis. | Increase the concentration of the protein and/or the NHS ester. | |
| Low Conjugation Efficiency (Step 2) | Inefficient activation of carboxylic acid: pH of the activation step was not optimal. EDC was hydrolyzed. | Ensure the activation step is performed at a pH between 4.5 and 6.0. Use freshly prepared EDC solution. |
| Hydrolysis of the in situ formed NHS ester: The time between activation and addition of the second molecule was too long. | Add the second molecule as soon as possible after the activation step. For better control, consider purifying the activated intermediate via a desalting column equilibrated in the coupling buffer before adding the second molecule. | |
| Aggregation of Conjugate | Intermolecular cross-linking: High protein concentrations or suboptimal reaction conditions. | Reduce the protein concentration. Add stabilizing excipients to the reaction buffer. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. |
| Poor Stability of Conjugate | Incorrect storage: Repeated freeze-thaw cycles or improper storage temperature. | Store bioconjugates at -20°C to -80°C in aliquots to avoid repeated freeze-thaw cycles. Follow specific storage instructions for the conjugate. |
Conclusion: A Versatile Tool for Advanced Bioconjugation
This compound offers a powerful and versatile platform for the synthesis of complex bioconjugates. Its heterobifunctional nature allows for a controlled, sequential approach to conjugation, while the integrated PEG spacer provides significant advantages in terms of solubility, biocompatibility, and pharmacokinetics. By understanding the underlying chemistry and carefully controlling key reaction parameters—most notably pH and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, paving the way for the development of novel therapeutics, diagnostics, and research tools.
References
- BenchChem. (2025).
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester. BroadPharm.
- ResearchGate. (n.d.). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
- Chau, Y. (n.d.). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Polymer Chemistry (RSC Publishing).
- Pan, L. (2016, February 2).
- Benchchem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
- Gauthier, M. A. (2010, November 15).
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- PurePEG. (2025, September 8).
- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Thermo Fisher Scientific.
- Conju-Probe. (n.d.). PEG Linkers. Conju-Probe.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- ResearchGate. (2015, January 21). (PDF) Novel Reactive PEG for Amino Group Conjugation.
- American Chemical Society. (2016, April 14). Processes for Constructing Homogeneous Antibody Drug Conjugates.
- Brandl, F. (2014, October 2). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles.
- Benchchem. (2025). Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers. Benchchem.
- ChemPep. (n.d.). Overview of PEG Linkers. ChemPep.
- Lumiprobe. (n.d.).
- CONICET. (n.d.).
- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents. BroadPharm.
- BroadPharm. (n.d.). This compound, 1343476-41-4. BroadPharm.
- ResearchGate. (n.d.). Reaction scheme of NHS–PEG conjugation. The N-hydroxy succinimide....
- Benchchem. (2025). Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Introduction: Enhancing Biotherapeutics with Precision PEGylation
An In-Depth Technical Guide to PEGylation using Acid-PEG5-NHS Ester
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone of modern drug development. This bioconjugation strategy enhances the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size.[1][2] The benefits are significant: a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][3]
Among the vast array of PEGylation reagents, heterobifunctional linkers offer exceptional versatility. This guide focuses on a specific and powerful example: This compound . This reagent features two distinct functional ends—a highly reactive N-hydroxysuccinimide (NHS) ester for immediate amine conjugation and a terminal carboxylic acid for subsequent modification or surface attachment.[4][5] The discrete five-unit PEG (PEG5) spacer is a homogeneous chain, ensuring precision and batch-to-batch consistency, a critical advantage over traditional polydisperse PEG reagents.[6]
As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deep understanding of the underlying chemistry and strategic considerations for successfully employing this compound in your research. We will delve into the reaction mechanisms, critical parameters, and the self-validating steps necessary to achieve robust and reproducible results.
The Reagent: Anatomy of this compound
Understanding the components of the this compound is fundamental to its effective use. The molecule is composed of three key parts: a reactive NHS ester group, a hydrophilic PEG spacer, and a terminal carboxylic acid.[4][7]
-
N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive workhorse of the molecule. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable, covalent amide bonds.[8][9]
-
Polyethylene Glycol (PEG5) Spacer: The five-unit PEG chain is a short, hydrophilic linker. This spacer increases the solubility of the conjugate in aqueous media and provides spatial separation between the conjugated molecules.[4][10]
-
Terminal Carboxylic Acid (-COOH): This second functional group provides significant versatility. It remains inert during the NHS ester reaction and can be subsequently activated (e.g., using EDC chemistry) to conjugate another amine-containing molecule, enabling the creation of complex bioconjugates.[5][11][12]
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₉NO₁₁ | [5][13] |
| Molecular Weight | 435.43 g/mol | [5][13] |
| CAS Number | 1343476-41-4 | [4][5][7] |
| Purity | Typically >95% | [5][7] |
| Appearance | Pale Yellow Oily Matter or Liquid | [14][] |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | [5][16] |
The Core Chemistry: A Tale of Two Nucleophiles
The success of PEGylation with an NHS ester hinges on a competitive reaction between the desired aminolysis and the undesirable hydrolysis.[17] Mastering this competition is the key to high-efficiency conjugation.
Mechanism 1: Aminolysis (The Desired Reaction)
The core reaction is a nucleophilic acyl substitution. A deprotonated primary amine (-NH₂) on the target protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing N-hydroxysuccinimide and forming a highly stable amide bond.[8][17]
The reaction rate is critically dependent on pH. Primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic at acidic pH. As the pH increases into the 7.2-8.5 range, more of the amine population becomes deprotonated and reactive, accelerating the desired conjugation.[9][17][18]
Mechanism 2: Hydrolysis (The Competing Reaction)
In aqueous solutions, water molecules can also act as nucleophiles, attacking the NHS ester.[19] This competing reaction, known as hydrolysis, cleaves the ester, regenerating the original carboxylic acid on the PEG linker and releasing NHS. This renders the reagent inactive and unable to conjugate with the target protein.[20][21]
The rate of hydrolysis increases dramatically with pH.[19][20] This creates a delicate balance: the pH must be high enough to deprotonate the target amines but not so high that hydrolysis outpaces the conjugation reaction.
Step 1: Reagent Preparation and Handling (The Foundation)
-
Rationale: The NHS ester is highly moisture-sensitive. Improper handling is the most common cause of failed conjugations. [16][22][23]* Protocol:
-
Store the vial of this compound at -20°C with a desiccant. [5] 2. Before opening, allow the vial to equilibrate completely to room temperature (20-30 minutes) to prevent moisture condensation. [1] 3. Immediately before use, dissolve the required amount of the reagent in a water-miscible anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [16][18] 4. CRITICAL: Do not prepare aqueous stock solutions for storage. The NHS-ester moiety will readily hydrolyze. Discard any unused reconstituted reagent. [16][23]
-
Step 2: Protein and Buffer Preparation (Controlling the Environment)
-
Rationale: The buffer composition is paramount. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein, drastically reducing conjugation efficiency. [16][17]* Protocol:
-
Ensure the protein is in an amine-free buffer at the desired pH (typically 7.2-8.5). Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate. [9][17] 2. If the protein solution contains Tris or other amine buffers, perform a buffer exchange via dialysis or a desalting column. [1] 3. Dissolve the protein to a concentration of 1-10 mg/mL. [1]Higher protein concentrations generally lead to more efficient PEGylation. [1]
-
Step 3: The Conjugation Reaction (Executing the Chemistry)
-
Rationale: The reaction conditions (molar ratio, time, temperature) must be optimized to favor aminolysis over hydrolysis while preserving protein integrity.
-
Protocol:
-
Calculate the volume of the PEG-NHS ester stock solution needed. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein. [10][17]For dilute protein solutions (<5 mg/mL), a higher molar excess may be required. [1] 2. Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to avoid protein precipitation or denaturation. [1][17] 4. Incubate the reaction. Typical conditions are 30-60 minutes at room temperature (20-25°C) or 2-4 hours at 4°C. [1][16][17]Lower temperatures can help minimize protein degradation and slow the rate of NHS ester hydrolysis. [1]
-
Step 4: Quenching the Reaction (A Definitive Stop)
-
Rationale: It is good practice to terminate the reaction by adding a high concentration of a primary amine to consume any unreacted NHS ester.
-
Protocol:
Step 5: Purification of the PEGylated Conjugate (Isolating the Product)
-
Rationale: Unreacted PEG reagent, hydrolyzed PEG, and the NHS byproduct must be removed to obtain a pure conjugate. The choice of method depends on the size difference between the PEGylated protein and the contaminants. [1]* Methods:
-
Size Exclusion Chromatography (SEC) / Desalting: Highly effective for removing small molecules like unreacted PEG and NHS from the much larger PEGylated protein. [][26] * Ion Exchange Chromatography (IEX): Can separate PEGylated species from the native protein, as the PEG chains can shield surface charges, altering the protein's binding affinity to the column. [][27] * Dialysis / Ultrafiltration: Useful for removing smaller contaminants and for buffer exchange. [26][28]
-
Step 6: Characterization and Analysis (Validating Success)
-
Rationale: Analysis is required to confirm that PEGylation has occurred and to determine the purity and degree of modification.
-
Methods:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will show a distinct band or smear at a higher molecular weight than the unmodified protein. [24] * High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess purity and detect any aggregation. [2]Reversed-phase (RP-HPLC) can sometimes separate species with different degrees of PEGylation. [] * Mass Spectrometry (MS): The definitive technique for confirming the exact molecular weight of the conjugate and determining the degree of PEGylation (the number of PEG chains attached). [2][29][30]
-
Optimizing Your PEGylation Strategy
Achieving the desired degree of PEGylation often requires empirical optimization. The following parameters are the primary levers for controlling the reaction outcome.
| Parameter | Typical Range | Rationale & Field Insights |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity against NHS ester hydrolysis. A pH of ~8.0 is a common starting point. Higher pH leads to faster reactions but also faster hydrolysis. [1][31] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A higher ratio drives the reaction towards completion and higher degrees of PEGylation. Start with 10-20 fold excess and adjust based on results. [1][10] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the PEG reagent. [1] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) slow both conjugation and hydrolysis, providing a longer reaction window and preserving sensitive proteins. Room temperature offers faster kinetics. [1][17] |
| Reaction Time | 30 min - 4 hours | Must be optimized in conjunction with temperature and pH. Monitor reaction progress over time if possible. [1] |
Conclusion
This compound is a high-precision tool for bioconjugation, offering the benefits of a defined PEG linker with the versatility of two distinct functional groups. Success with this reagent is not merely about following steps, but about understanding the chemical principles at play. By carefully controlling pH to manage the critical balance between aminolysis and hydrolysis, handling the reagent to prevent premature inactivation, and systematically optimizing reaction parameters, researchers can reliably produce well-defined PEGylated conjugates. The robust protocols for reaction, purification, and characterization outlined in this guide provide a comprehensive framework for harnessing the full potential of this compound in the development of next-generation therapeutics and research tools.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. [URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-n-hydroxysuccinimide-ester-hydrolysis-in-aqueous-solutions]
- Application Notes and Protocols for PEGylation of Proteins using NHS Esters. Benchchem. [URL: https://www.benchchem.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [URL: https://www.glenresearch.com/glen-report/gr32-26]
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7838854/]
- PEGylated Protein Purification Techniques. BOC Sciences. [URL: https://www.bocsci.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-mechanism-of-nhs-ester-reactions-with-primary-amines]
- Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. [URL: https://scholar.uwindsor.ca/blacklight/35/]
- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24430752/]
- Purification of pegylated proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22912448/]
- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe. [URL: https://www.lumiprobe.
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-0349-2_14]
- Protocol for PEG NHS Ester. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-peg-nhs-ester/]
- Instructions for the use of the MeO-(PEG)n-NHS. BroadPharm. [URL: https://broadpharm.
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [URL: https://www.gbiosciences.
- Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. [URL: https://www.jenkem.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [URL: https://www.novatia.
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8216345/]
- Protocol for PEG NHS Reagents. AxisPharm. [URL: https://axispharm.com/protocol-for-peg-nhs-reagents/]
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/BID/Technical-Notes/technote-3-determine-reactivity-nhs-ester.pdf]
- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-541-5_15]
- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. [URL: https://www.idosi.org/wjc/1(2)11/1.pdf]
- This compound, 1343476-41-4. BroadPharm. [URL: https://broadpharm.com/products/bp-22220-acid-peg5-nhs-ester]
- This compound | CAS# 1343476-41-4 | PEG Linker. MedKoo Biosciences. [URL: https://www.medkoo.com/products/43790]
- This compound. CD Bioparticles. [URL: https://www.cd-bioparticles.net/product/acid-peg5-nhs-ester-item-pnm-3051-12297.html]
- This compound | C18H29NO11 | CID 77078184. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77078184]
- The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23728096/]
- This compound CAS#: 1343476-41-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52763351_EN.htm]
- This compound - (CAS 1343476-41-4). BOC Sciences. [URL: https://www.bocsci.com/product/acid-peg5-nhs-ester-cas-1343476-41-4-406798.html]
- A Comparative Guide to Acid-PEG5-mono-methyl Ester and Other PEG Linkers for Bioconjugation. Benchchem. [URL: https://www.benchchem.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. [URL: https://www.lumiprobe.com/protocols/nhs-ester-labeling]
- Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions. Benchchem. [URL: https://www.benchchem.
- NHS ester PEG. AxisPharm. [URL: https://axispharm.com/product-category/peg-linkers/amine-reactive-linkers/nhs-ester-peg/]
- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.com/esters-reaction-with-amines-aminolysis-mechanism/]
- Instructions for NHS-(PEG)n Conjugation. BroadPharm. [URL: https://broadpharm.
- PEG NHS ester, Amine Reactive Reagent. BroadPharm. [URL: https://broadpharm.com/peg-linkers/peg-nhs-ester]
- An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation. Benchchem. [URL: https://www.benchchem.
- PEG NHS Ester. Precise PEG. [URL: https://www.precisepeg.com/peg-nhs-ester/]
- NHS Esters for Antibody Labeling. BOC Sciences. [URL: https://www.bocsci.com/blog/nhs-esters-for-antibody-labeling/]
- Exploring the Versatile Role of PEG and Carboxylic Acid PEGs in Biomedical Applications. BOC Sciences. [URL: https://www.bocsci.
- A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation. Benchchem. [URL: https://www.benchchem.
- NHS ester PEG. BOC Sciences. [URL: https://www.bocsci.
- Carboxylic acid-modified polyethylene: a novel support for the covalent immobilization of polypeptides for C-terminal sequencing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8013374/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. enovatia.com [enovatia.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. labinsights.nl [labinsights.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | C18H29NO11 | CID 77078184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Protocol for Protein PEGylation [jenkemusa.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 26. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 29. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 31. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Acid-PEG5-NHS Ester for Bioconjugation
This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker pivotal to modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, mechanisms, and practical applications of this versatile reagent, grounding theoretical knowledge in field-proven insights.
The Strategic Imperative of Bioconjugation
Bioconjugation, the chemical ligation of two molecules where at least one is a biomolecule, is a cornerstone of therapeutic and diagnostic innovation.[1] This technology enables the creation of hybrid molecules with synergistic properties, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, PEGylated proteins with extended circulatory half-lives, and immobilized enzymes for enhanced catalytic activity.[2][]
Central to this discipline are crosslinkers, chemical reagents that facilitate the covalent bonding between molecules. The judicious selection of a crosslinker is paramount, as its architecture dictates reaction specificity, conjugate stability, and the ultimate pharmacological profile of the final product.
Deconstructing this compound: A Multifunctional Crosslinker
This compound is a heterobifunctional crosslinker, distinguished by its two distinct reactive termini, which allows for controlled, sequential conjugation reactions.[4] To fully appreciate its utility, we must dissect its three principal components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those on the side chain of lysine residues and the N-terminus of proteins.[5] The reaction forms a stable and irreversible amide bond.[6][7]
-
Polyethylene Glycol (PEG) Spacer (PEG5): The linker is composed of five repeating ethylene glycol units. This hydrophilic and flexible PEG chain enhances the solubility and stability of the resulting conjugate.[8][9] It can also reduce immunogenicity and steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[8][10]
-
Carboxylic Acid (-COOH): The terminal carboxylic acid provides a secondary, stable reactive site. This group can be activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to couple with another amine-containing molecule, enabling the synthesis of more complex architectures.[11][12]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
The Conjugation Mechanism: A Tale of Two Reactions
The primary utility of this compound stems from its facile reaction with primary amines. The NHS ester is an excellent leaving group, which promotes the nucleophilic attack by the amine to form a highly stable amide bond.[13]
Reaction with Primary Amines
This reaction is highly pH-dependent.[14] The optimal pH range is typically between 7.2 and 8.5, where primary amines are deprotonated and thus more nucleophilic.[5][13] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[15][16] At pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[5][13]
Caption: Reaction of this compound with a primary amine.
A Step-by-Step Protocol for Bioconjugation
The following is a generalized protocol for the conjugation of this compound to a protein. It is important to note that optimal conditions can vary depending on the specific biomolecule and the desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
This compound, freshly prepared solution in an anhydrous, aprotic solvent (e.g., DMSO, DMF).[16][17]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).[18]
-
Purification system (e.g., dialysis, size-exclusion chromatography).[19]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[19]
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-100 mM.[16][20] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[16]
-
Conjugation Reaction:
-
Quenching: Add the quenching reagent to a final concentration of 20-50 mM to terminate the reaction by consuming any unreacted NHS ester.[18] Incubate for 15-30 minutes at room temperature.[18]
-
Purification: Remove excess crosslinker and byproducts from the conjugate using dialysis or size-exclusion chromatography.[19]
Workflow Diagram:
Caption: A typical workflow for bioconjugation using this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommendation |
| Low Conjugation Efficiency | - pH of the reaction buffer is suboptimal.[21] - Hydrolysis of the NHS ester.[13] - Presence of primary amines in the buffer.[15] - Insufficient molar excess of the crosslinker. | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[13] - Prepare the NHS ester solution immediately before use.[16] - Use amine-free buffers such as PBS or HEPES.[16] - Increase the molar ratio of crosslinker to protein.[19] |
| Protein Precipitation | - High degree of labeling altering protein properties. - Excessive concentration of organic solvent. | - Reduce the molar excess of the crosslinker.[19] - Keep the organic solvent concentration below 10% (v/v).[16] |
| Non-specific Binding | - Incomplete quenching of the reaction. | - Ensure complete quenching by adding a sufficient concentration of a primary amine-containing reagent.[18] |
Diverse Applications in Research and Therapeutics
The unique attributes of this compound render it a valuable reagent in a multitude of applications:
-
Antibody-Drug Conjugates (ADCs): This crosslinker is instrumental in attaching cytotoxic drugs to antibodies, with the PEG spacer enhancing the pharmacokinetic profile of the ADC.[2][] The terminal carboxyl group can be utilized for further modifications.
-
PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides to increase their serum half-life, reduce immunogenicity, and improve their solubility and stability.[][]
-
Surface Immobilization: Biomolecules can be tethered to surfaces for the development of biosensors, diagnostic arrays, and affinity chromatography matrices.[23]
-
Fluorescent Labeling: Fluorophores can be conjugated to biomolecules for use in cellular imaging and tracking studies.[24]
Conclusion
This compound is a highly versatile and effective heterobifunctional crosslinker for bioconjugation. Its distinct reactive ends, coupled with the advantageous properties of the PEG spacer, facilitate the creation of well-defined and functional bioconjugates. A comprehensive understanding of its reaction chemistry and the meticulous optimization of reaction parameters are essential for achieving successful and reproducible outcomes. By adhering to the principles and protocols detailed in this guide, researchers can effectively employ this reagent to propel their scientific endeavors across a broad spectrum of disciplines.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- L, M. S., et al. (2018). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 29(8), 1640-1649.
-
JenKem Technology. (2022, July 25). Applications of PEG Products. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]
- De Rycke, R., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475.
-
JenKem Technology. (2025, December 10). heterobifunctional pegs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Role of the PEG5 Spacer in Acid-PEG5-NHS Ester
This guide provides a comprehensive analysis of the Acid-PEG5-NHS ester crosslinker, with a specific focus on the pivotal role of its five-unit polyethylene glycol (PEG) spacer. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical applications of this versatile bioconjugation reagent.
Introduction: Deconstructing the this compound Molecule
The this compound is a heterobifunctional crosslinking reagent, meaning it possesses two different reactive groups.[1][2] This characteristic allows for sequential and controlled conjugation of different molecules. Let's dissect its three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (–NH2), such as those found on the side chains of lysine residues or the N-terminus of proteins.[3][] The reaction forms a stable and covalent amide bond, making it a cornerstone of bioconjugation chemistry.[5]
-
Carboxylic Acid (-COOH): Located at the opposite end of the molecule, the terminal carboxylic acid provides a second site for conjugation. This group can be activated, typically using carbodiimide chemistry (e.g., EDC), to react with primary amines, forming another stable amide bond.[2][6]
-
PEG5 Spacer: The central component is a discrete-length polyethylene glycol chain consisting of five repeating ethylene glycol units. This spacer is not merely a linker; it is a critical determinant of the conjugate's ultimate physicochemical and biological properties.[7]
The strategic placement of these components makes the this compound an invaluable tool for creating complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[2][8]
The Core Functionality: Why the PEG5 Spacer is Critical
The polyethylene glycol (PEG) spacer is far more than an inert connector. Its specific length and chemical nature impart several crucial advantages to bioconjugation strategies.[9]
Enhancing Solubility and Preventing Aggregation
One of the most significant benefits of PEGylation is the dramatic increase in the hydrophilicity of the resulting conjugate.[10][11] The repeating ethylene oxide units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the conjugate.[7] This property is essential when working with hydrophobic drugs or proteins that are prone to aggregation during labeling and storage.[10] By incorporating the PEG5 spacer, the solubility of the entire molecular construct in aqueous buffers is significantly improved.[2][6]
Overcoming Steric Hindrance
In complex biomolecules like antibodies, the target amine groups may be located in sterically crowded regions. A short or rigid linker can fail to provide the necessary reach for the reactive NHS ester to efficiently access these sites. The flexible and extended nature of the PEG5 spacer arm physically separates the reactive group from the parent molecule, minimizing steric hindrance and allowing for more effective conjugation.[12][13]
Modulating Pharmacokinetics and Immunogenicity
The process of attaching PEG chains to therapeutics, known as PEGylation, is a well-established strategy to improve a drug's pharmacokinetic profile.[14][15] Even a short PEG5 spacer contributes to an increased hydrodynamic radius of the molecule. This can reduce renal clearance, thereby extending the conjugate's circulation half-life in vivo.[7][9] Furthermore, the hydration shell created by the PEG chain can mask the conjugate from the immune system, reducing potential immunogenicity.[10][14]
Providing Flexibility and Optimizing Binding
The inherent flexibility of the PEG chain, due to the free rotation around its C-O bonds, is crucial for applications where the conjugated molecules need to interact with their respective targets.[7] For instance, in a PROTAC, the linker must be flexible enough to allow the target protein and the E3 ligase to come together in a productive ternary complex.[8] The length of the PEG spacer is a key parameter to optimize; while a longer chain provides more flexibility, an excessively long chain could risk masking the biologically active site of a peptide or protein.[11] Studies have shown that variations in PEG spacer length can significantly influence the targeting properties and biodistribution of peptide conjugates.[11][16]
Quantitative Insights: The Impact of PEG Spacer Length
The choice of spacer length is a critical optimization parameter in the design of bioconjugates. While this guide focuses on PEG5, it's important to understand the general trends associated with varying PEG chain lengths.
| Property | Short PEG Spacer (e.g., PEG2-PEG6) | Long PEG Spacer (e.g., >PEG12) | Rationale & Citations |
| Solubility | Moderate Increase | Significant Increase | The number of ethylene glycol units directly correlates with the ability to coordinate water molecules.[7][10] |
| Flexibility | Good | Excellent | More repeating units allow for greater conformational freedom.[7] |
| Steric Hindrance | Effective for most applications | Highly effective for very crowded sites | Longer spacers provide greater physical separation between conjugated molecules.[12] |
| Circulation Half-Life | Modest Increase | Substantial Increase | A larger hydrodynamic radius reduces the rate of renal clearance.[14][17] |
| Risk of Masking | Low | Higher | Very long, flexible chains may fold back and obscure the active site of the biomolecule.[11] |
| Cellular Uptake | Generally Higher | Can be Reduced | Excessive PEGylation can sometimes inhibit interactions with cell surface receptors.[13][17] |
Experimental Protocols: Leveraging this compound
The following protocols provide a self-validating framework for the use of this compound in a common bioconjugation application: protein labeling.
Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).
Critical Handling Note: NHS esters are moisture-sensitive.[18][19] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use and discard any unused portion.[20]
Step-by-Step Protocol for Protein Conjugation
This protocol outlines the reaction of the NHS-ester terminus.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the target protein for reaction with the NHS ester.[18][19]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[20][21]
-
Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the dissolved NHS-ester PEG to the protein solution while gently stirring.[21] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[20]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[20][21]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 30 minutes.[21]
-
Purification: Remove unreacted PEG linker and byproducts using dialysis, desalting columns, or size-exclusion chromatography.[20]
-
Characterization (Validation Step): Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
Conclusion
The this compound is a powerful and versatile tool in the arsenal of the modern biochemist and drug developer. Its utility extends far beyond simply linking two molecules. The integral PEG5 spacer is a key design element that enhances solubility, mitigates steric hindrance, and favorably modulates the biological properties of the final conjugate. A thorough understanding of the spacer's role is essential for the rational design and successful implementation of advanced bioconjugation strategies, leading to more effective therapeutics, diagnostics, and research tools.
References
- PurePEG. (2025, September 8). Top 7 PEG45 Linkers for Bioconjugation: From NHS to Maleimide.
- Thermo Fisher Scientific. Polyethylene Glycol (PEG) and Pegylation of Proteins.
-
Majkowska-Pilip, A., et al. (2016). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecules, 21(12), 1698. Available at: [Link]
- CD Bioparticles. This compound.
- PurePEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- BenchChem. A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation.
- BroadPharm. PEG NHS ester, Amine Reactive Reagent.
- BroadPharm. This compound, 1343476-41-4.
-
Fani, M., et al. (2014). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. Nuclear Medicine and Biology, 41(6), 527-533. Available at: [Link]
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
- Creative Peptides. Peptide Modifications: Linkers, spacers and PEGylation.
- MedKoo Biosciences. This compound.
- AxisPharm. This compound, CAS 1343476-41-4.
- ChemPep. Overview of PEG Linkers.
- BenchChem. An In-Depth Technical Guide to Acid-PEG5-mono-methyl ester.
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- BOC Sciences. This compound.
-
Panzner, T., et al. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. International Journal of Molecular Sciences, 22(16), 8899. Available at: [Link]
- ResearchGate. Impact of the length of PEG‐spacers on the targeting efficacy of....
- Vector Labs. Acid-dPEG®₅-NHS Ester.
-
Pozzi, D., et al. (2019). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 11(39), 18237-18248. Available at: [Link]
- BenchChem. Application Note & Protocol: Conjugation of m-PEG5 to a Primary Amine for Research and Drug Development.
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
- BroadPharm. Instructions for NHS-(PEG)n Conjugation.
- Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.
- Creative Biolabs. This compound (CAT#: ADC-L-M0591).
- AxisPharm. NHS ester PEG.
- BenchChem. Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines.
- BOC Sciences. NHS ester PEG.
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 77078184. Retrieved from [Link].
Sources
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Peptide Modifications: Linkers, spacers and PEGylation [lifetein.com.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. broadpharm.com [broadpharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Acid-PEG5-NHS Ester: Principles and Biotechnological Applications
This guide provides a comprehensive technical overview of Acid-PEG5-NHS ester, a heterobifunctional crosslinker pivotal to modern biotechnology and drug development. We will delve into its chemical architecture, reaction mechanisms, and key applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Molecular Bridge
This compound is a versatile chemical tool used to covalently link molecules. Its structure is defined by three key components: a carboxylic acid group, a five-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This unique combination of functional groups allows for the strategic conjugation of biomolecules, enhancing their therapeutic and diagnostic potential.[4][5]
-
N-hydroxysuccinimide (NHS) Ester: This highly reactive group selectively forms stable amide bonds with primary amines (-NH2), which are abundantly found in proteins (e.g., the side chain of lysine residues) and other biomolecules.[6][]
-
Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG chain is a hydrophilic and flexible spacer.[8][9] Its inclusion in bioconjugates can improve water solubility, reduce non-specific binding, and decrease immunogenicity, a process known as "PEGylation".[10][11][12] This often leads to an extended circulation half-life of therapeutic molecules in the body.[8][13]
-
Carboxylic Acid: The terminal carboxylic acid group provides an additional site for conjugation. It can be activated to react with other functional groups, such as primary amines, using carbodiimide chemistry (e.g., with EDC).[3][]
The molecular weight of this compound is approximately 435.4 g/mol .[1][2]
Visualizing the Structure of this compound
Caption: Chemical structure of this compound.
The Chemistry of Bioconjugation: Mechanism of Action
The primary application of this compound revolves around its NHS ester functionality. The reaction with a primary amine is a nucleophilic acyl substitution.[][15] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[15][16]
Key Reaction Parameters
The efficiency of this conjugation is critically dependent on several factors:
-
pH: The pH of the reaction buffer is the most crucial parameter.[15] At a low pH (<7), primary amines are protonated (-NH₃⁺), making them non-nucleophilic and hindering the reaction.[15] Conversely, at a high pH (>8.5-9), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[6][15] The optimal pH range for this reaction is typically between 7.2 and 8.5.[6][17]
-
Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[15] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and HEPES.[15]
-
Solvent: While the reaction is performed in an aqueous buffer, this compound may need to be dissolved in a small amount of a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[18][19] It is important to use high-quality, amine-free solvents.[19]
Reaction Pathway Visualization
Caption: NHS ester reaction with a primary amine.
Core Applications in Biotechnology
The unique properties of this compound make it a valuable tool in a wide array of biotechnological applications.
Protein and Antibody Labeling
A primary application of NHS esters is the labeling of proteins and antibodies with various molecules such as fluorescent dyes, biotin, or other reporter groups.[20][21][22] This is fundamental for a variety of immunoassays and imaging techniques.
Objective: To covalently label a protein with a molecule via an this compound linker.
Materials:
-
Protein of interest (1-10 mg/mL)[19]
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[18][19]
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0[15]
-
Purification system (e.g., size-exclusion chromatography/desalting column)[15]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[19] Ensure the buffer is free of primary amines.[15]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[19][20]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[15] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[15]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9][15]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[15] Incubate for 15-30 minutes at room temperature.[15]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.[15]
-
Characterization: Characterize the conjugate to determine the degree of labeling using techniques like UV-Vis spectroscopy or mass spectrometry.[22][23]
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, PEG linkers like this compound are crucial for attaching potent cytotoxic drugs to monoclonal antibodies.[4][24][25] The PEG spacer enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.[8][24][26]
Caption: General workflow for ADC synthesis.
Surface Functionalization of Nanoparticles
PEGylation is a widely used strategy to improve the in vivo performance of nanoparticles for drug delivery and imaging.[27][28] this compound can be used to coat the surface of nanoparticles, creating a hydrophilic and biocompatible shell that can reduce protein adsorption and clearance by the immune system.[28][29][30]
Objective: To functionalize the surface of amine-modified nanoparticles with this compound.
Materials:
-
Amine-modified nanoparticles
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Washing Buffer (e.g., PBS)
-
Centrifugation equipment
Procedure:
-
Nanoparticle Suspension: Suspend the amine-modified nanoparticles in the reaction buffer.
-
NHS Ester Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF.
-
Conjugation: Add the NHS ester solution to the nanoparticle suspension. The molar ratio will need to be optimized based on the nanoparticle characteristics.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature with continuous mixing.
-
Washing: Pellet the nanoparticles by centrifugation and discard the supernatant.
-
Resuspension and Washing: Resuspend the nanoparticles in the washing buffer and repeat the centrifugation and resuspension steps 2-3 times to remove unreacted reagents.[31]
-
Final Resuspension: Resuspend the purified PEGylated nanoparticles in a suitable storage buffer.
-
Characterization: Characterize the functionalized nanoparticles for size, zeta potential, and surface properties.[32][33]
Drug Delivery and PEGylation
The overarching theme of PEGylation in drug delivery is to enhance the therapeutic properties of a molecule.[10][13] By attaching PEG chains, the hydrodynamic radius of the molecule increases, which can lead to reduced renal clearance and a longer circulation time.[8][23] This can result in a reduced dosing frequency and an improved therapeutic index.[10][12]
Quantitative Data Summary
| Parameter | Typical Value/Range | Source(s) |
| Optimal Reaction pH | 7.2 - 8.5 | [6][17] |
| NHS Ester Molar Excess | 10- to 20-fold | [15] |
| Reaction Temperature | 4°C to Room Temperature | [15][34] |
| Reaction Time | 30 minutes to Overnight | [15][34] |
| Protein Concentration | 1 - 10 mg/mL | [19] |
| Organic Solvent Limit | < 10% | [15] |
Conclusion
This compound is a powerful and versatile tool in the field of biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables a wide range of applications from fundamental research to the development of advanced therapeutics like ADCs. A thorough understanding of the underlying reaction chemistry and careful optimization of reaction parameters are essential for successful bioconjugation and the generation of well-defined, functional biomolecules.
References
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Covalon. (n.d.). PEGylation: Revolutionizing Drug Delivery and Biotechnology for Indian Researchers. Retrieved from [Link]
-
protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]
-
Biopharma PEG. (n.d.). Applications of PEG Linkers. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
-
Beta LifeScience. (2025). Pegylation Explained: Benefits, Uses & Future in Medicine. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Biopharma PEG. (2019). The Applications of PEGylation Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078184, this compound. Retrieved from [Link]
-
Crimson Publishers. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
ACS Applied Bio Materials. (2024). Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Pegylation: Concept and applications in cancer therapeutics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Retrieved from [Link]
-
MDPI. (n.d.). Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. Retrieved from [Link]
-
MDPI. (2022). PEG Conjugated Zein Nanoparticles for In Vivo Use. Retrieved from [Link]
-
Expert Opinion on Drug Delivery. (2014). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Retrieved from [Link]
-
SciSpace. (n.d.). PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and. Retrieved from [Link]
-
PubMed Central. (n.d.). Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovative Linkers: How Propargyl-PEG5-NHS Ester Empowers Antibody-Drug Conjugate (ADC) Development. Retrieved from [Link]
-
ACS Publications. (2025). Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. Retrieved from [Link]
-
YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Biopharma PEG. (n.d.). NHS-PEG-NHS. Retrieved from [Link]
-
DC Chemicals. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
Sources
- 1. This compound | C18H29NO11 | CID 77078184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. updates.reinste.com [updates.reinste.com]
- 11. betalifesci.com [betalifesci.com]
- 12. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. glenresearch.com [glenresearch.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
- 21. biotium.com [biotium.com]
- 22. NHS-ester-protein-labeling [protocols.io]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. nbinno.com [nbinno.com]
- 27. creativepegworks.com [creativepegworks.com]
- 28. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scispace.com [scispace.com]
- 34. neb.com [neb.com]
An In-Depth Technical Guide to the Safety and Handling of Acid-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecular Architecture and Utility
Acid-PEG5-NHS ester is a polyethylene glycol (PEG) derivative that features a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4][5] The molecule's structure is defined by a five-unit PEG spacer, which imparts hydrophilicity, enhancing the solubility of the reagent and the resulting conjugate in aqueous environments.[1][4][5] This solubility is a critical attribute in bioconjugation, as it often mitigates the aggregation of proteins or other biomolecules during the labeling process.
The true utility of this compound lies in its heterobifunctional nature. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2), which are abundantly present on the surface of proteins (at the N-terminus and on the side chains of lysine residues).[6][7] This amine-reactive property makes it an invaluable tool for the PEGylation of proteins, peptides, and amine-modified oligonucleotides.[3][4][5][8] PEGylation, the covalent attachment of PEG chains, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their in vivo half-life and reducing their immunogenicity.[9]
Simultaneously, the terminal carboxylic acid provides a second reactive handle. This carboxyl group can be conjugated to other amine-containing molecules through the use of carbodiimide chemistry (e.g., with EDC and NHS), allowing for the creation of more complex bioconjugates.[4][5][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C18H29NO11 | [1] |
| Molecular Weight | 435.43 g/mol | [1][3] |
| Appearance | Pale Yellow Oily Matter or Solid/Viscous Liquid | [3][11] |
| Solubility | Soluble in DMSO, DMF, DCM, and Methylene Chloride | [1][8][12] |
| Storage Temperature | -20°C | [1][4][8][13] |
Safety and Handling: A Prerequisite for Successful Experimentation
While many polyethylene glycol compounds are considered to have low toxicity, the reactive nature of the NHS ester in this compound necessitates careful handling to ensure personnel safety and maintain the integrity of the reagent.[14][15]
Hazard Identification and Personal Protective Equipment (PPE)
Based on representative Safety Data Sheets (SDS) for similar PEG-NHS ester compounds, the primary hazards are associated with irritation upon contact.[1][2]
-
Eye Contact : May cause serious eye irritation.[1]
-
Skin Contact : May cause skin irritation.[1]
-
Inhalation : May cause respiratory tract irritation.[1]
-
Ingestion : Harmful if swallowed.[1]
Therefore, the following PPE is mandatory when handling this compound:
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).[2][15]
-
Protective Clothing : A laboratory coat.[10]
-
Respiratory Protection : Work in a well-ventilated area or a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1][2]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
After Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][10]
-
After Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[1][2][15]
-
After Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2][15]
Storage and Stability
The NHS ester moiety is highly susceptible to hydrolysis.[12][16] Therefore, proper storage is critical to maintain the reactivity of this compound.
-
Storage Conditions : Store in a tightly sealed container at -20°C in a dry, dark place.[1][4][8][13] It is often recommended to store the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[12]
-
Hygroscopicity : PEG compounds can be hygroscopic.[12] Allow the reagent to equilibrate to room temperature before opening the container to prevent condensation of moisture from the air onto the cold product.[3][17]
-
Solution Stability : It is highly recommended to prepare solutions of this compound in anhydrous solvents like DMSO or DMF immediately before use.[3][17] Do not prepare and store aqueous stock solutions, as the NHS ester will rapidly hydrolyze.[3][17]
Disposal of this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused/Expired Reagent : Unused or expired solid this compound should be disposed of as chemical waste through a licensed disposal contractor.[14][18] Do not discard it in the regular trash.[18]
-
Solutions : For solutions of this compound, the reactive NHS ester should be deactivated before disposal. This can be achieved by hydrolysis, which is accelerated at a neutral to high pH (7.2-8.5).[19] Alternatively, the reaction can be quenched by adding an excess of a primary amine-containing buffer like Tris or glycine.[6][16][20] The deactivated solution should then be collected in a designated hazardous waste container.
-
Contaminated Labware : All labware that has come into contact with the reagent should be thoroughly decontaminated or disposed of as chemical waste. Rinsing with a bleach solution or a quenching buffer can be an effective decontamination step.[19]
Experimental Protocols: A Step-by-Step Guide to Bioconjugation
The following sections provide detailed protocols for a typical bioconjugation reaction using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Reaction Mechanism and Critical Parameters
The fundamental reaction is a nucleophilic acyl substitution where the primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[6]
Caption: Reaction of this compound with a primary amine.
A critical competing reaction is the hydrolysis of the NHS ester by water, which regenerates the carboxylic acid and renders the reagent inactive for conjugation.[16] The rates of both the desired amidation and the competing hydrolysis are highly pH-dependent.
Table 2: pH-Dependence of NHS Ester Reactions
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Optimal Range for Conjugation |
| < 7.0 | Low (amine is protonated) | Slow | Not recommended |
| 7.2 - 8.5 | High (deprotonated amine) | Moderate | Optimal |
| > 8.5 | High | Rapid | Lower yields due to hydrolysis |
Step-by-Step Protocol for Protein PEGylation
This protocol provides a general workflow for the conjugation of this compound to a protein.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation : Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and should be avoided.[3][17] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Solution : Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[3][17] The NHS ester is moisture-sensitive and should not be stored in solution.[3][17]
-
Conjugation Reaction :
-
Add the desired molar excess of the this compound solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but this should be optimized for your specific application.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 10% to avoid protein denaturation.[3]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction :
-
To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM.[6][9][20] For example, add 20-50 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction mixture.
-
Incubate for 15-30 minutes at room temperature.[6] This step ensures that any unreacted NHS ester is consumed, preventing further modification of the protein.[6]
-
-
Purification of the Conjugate :
-
Remove the unreacted PEG reagent, N-hydroxysuccinimide byproduct, and quenching agent using a suitable purification method. Size-exclusion chromatography (SEC) or dialysis are commonly used for this purpose.
-
-
Characterization of the Conjugate :
-
Analyze the purified conjugate to determine the degree of PEGylation (the average number of PEG molecules attached per protein). Common characterization techniques include:
-
SDS-PAGE : PEGylated proteins will show an increase in apparent molecular weight.
-
HPLC : Techniques such as reversed-phase or ion-exchange chromatography can be used to separate different PEGylated species.
-
Mass Spectrometry (MS) : MS provides an accurate determination of the molecular weight of the conjugate and can confirm the degree of PEGylation.[16][18]
-
-
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. biochempeg.com [biochempeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-PEG1-NHS ester | BroadPharm [broadpharm.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. laysanbio.com [laysanbio.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. confluore.com [confluore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. youtube.com [youtube.com]
Introduction: The Molecular Architecture of a Versatile Linker
An In-Depth Technical Guide to Acid-PEG5-NHS Ester: Properties, Mechanism, and Application in Bioconjugation
This compound is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and diagnostic development.[1][] Its structure is intelligently designed with three key components: a reactive N-hydroxysuccinimide (NHS) ester, a terminal carboxylic acid, and a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1][3] This configuration allows for the covalent attachment of molecules to primary amines, making it a staple for modifying proteins, antibodies, and amine-functionalized oligonucleotides.[4][5]
The NHS ester end provides a mechanism for efficiently reacting with primary amines (-NH₂) found on lysine residues in proteins, forming a highly stable amide bond.[6][7] The PEG5 spacer is not merely a linker; its hydrophilic nature enhances the aqueous solubility of the resulting conjugate, which is critical for biological applications.[1][] The terminal carboxylic acid offers further versatility. It can be used in a subsequent conjugation step after activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or it can be left unmodified to introduce a negative charge, potentially influencing the conjugate's solubility and pharmacokinetic properties.[8][9]
This guide provides a comprehensive overview of the core technical aspects of this compound, from its fundamental chemical properties to detailed, field-proven protocols for its successful application.
Core Molecular and Physical Properties
A precise understanding of the linker's properties is the foundation for reproducible experimental design. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₉NO₁₁ | [3][4][9] |
| Molecular Weight | 435.43 g/mol | [][4] |
| CAS Number | 1343476-41-4 | [1][3][4] |
| Appearance | Pale Yellow Oily Matter | [] |
| Purity | Typically ≥95% | [1][][3] |
| Storage Conditions | -20°C for long-term storage (months to years) | [4][9] |
Part 1: The Chemistry of Amine-Reactive Conjugation
The utility of this compound is rooted in the specific and efficient chemistry of the NHS ester group. Its reaction with primary amines is a classic example of nucleophilic acyl substitution, a cornerstone of bioconjugation.[10]
Mechanism of Action: Forming the Amide Bond
The process begins when an unprotonated primary amine, acting as a potent nucleophile, attacks the carbonyl carbon of the NHS ester.[10][11] This forms a transient tetrahedral intermediate. This unstable intermediate then collapses, expelling the N-hydroxysuccinimide (NHS) moiety as a leaving group and resulting in the formation of a robust, irreversible amide bond between the PEG linker and the target molecule.[10][11]
Figure 1: Mechanism of NHS ester reaction with a primary amine.
Controlling the Reaction Environment: Causality Behind Key Parameters
The success of the conjugation is critically dependent on managing the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[10]
-
The Decisive Role of pH: The reaction pH is the most critical variable.[10][12]
-
Below pH 7: Primary amines are predominantly protonated (R-NH₃⁺), which renders them non-nucleophilic and effectively stops the conjugation reaction.[10]
-
Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the amine is deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable. A pH of 8.3-8.5 is often cited as optimal.[7][12]
-
Above pH 9.0: While the amine is highly reactive, the hydrolysis of the NHS ester becomes extremely rapid, significantly reducing the yield of the desired conjugate.[10] The half-life of an NHS ester can drop to just minutes at pH 9.0.[10]
-
-
Buffer Selection is Non-Negotiable: The choice of buffer is paramount. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[7][10]
-
Reagent Solubility and Handling: this compound is often first dissolved in a small volume of an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution of the target biomolecule.[12][14] It is crucial to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[12] Stock solutions in anhydrous DMSO can typically be stored at -20°C for 1-2 months.[12][14]
Part 2: Field-Proven Experimental Protocols
The following protocols provide a self-validating framework for the successful conjugation of a protein (e.g., an antibody) with this compound.
Figure 2: General experimental workflow for protein conjugation.
Protocol 1: Protein Labeling with this compound
This protocol is generalized for labeling an IgG antibody but can be adapted for other proteins.
-
Protein and Buffer Preparation:
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[6] For example, to make 100 µL of a 10 mM solution, dissolve 0.435 mg of the ester (MW 435.43) in 100 µL of solvent. Vortex to ensure it is fully dissolved.[6]
-
-
Conjugation Reaction:
-
A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[10]
-
Add the calculated volume of the 10 mM NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours (or overnight) at 4°C, protected from light.[6][10]
-
-
Quenching the Reaction:
Protocol 2: Purification of the Labeled Conjugate
It is essential to remove unreacted linker and the NHS byproduct from the final conjugate.
-
Column Preparation:
-
Sample Purification:
-
Apply the quenched reaction mixture directly to the top of the equilibrated column.[13]
-
Elute the conjugate with the storage buffer according to the manufacturer's instructions. The larger protein conjugate will elute first, while the smaller, unreacted linker and byproducts will be retained longer on the column.
-
Collect the fractions containing the purified, labeled protein.
-
-
Storage:
Part 3: Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following table provides guidance on common problems and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH (too low).2. Presence of competing primary amines in the buffer (e.g., Tris).3. Hydrolyzed NHS ester due to moisture or high pH.4. Insufficient molar excess of the linker. | 1. Verify buffer pH is between 7.2-8.5.[10]2. Exchange protein into an amine-free buffer like PBS or bicarbonate.[10]3. Use fresh, anhydrous DMSO/DMF and prepare the stock solution immediately before use.[12]4. Increase the molar excess of the NHS ester in the reaction. |
| Protein Precipitation | 1. Organic solvent concentration is too high (>10%).2. Excessive modification of lysine residues altering protein charge and conformation. | 1. Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[10]2. Reduce the molar excess of the NHS ester or shorten the reaction time. |
| Inconsistent Results | 1. Inaccurate protein concentration measurement.2. Degradation of NHS ester stock solution.3. Variability in reaction time or temperature. | 1. Accurately determine protein concentration before starting.2. Prepare fresh NHS ester stock for each experiment or store properly at -20°C.[14]3. Standardize incubation times and temperatures across all experiments. |
Conclusion
This compound stands out as a powerful and versatile tool in the bioconjugation scientist's arsenal. Its well-defined structure, combining an amine-reactive NHS ester with a solubilizing PEG spacer and a second functional handle in the carboxylic acid, provides a robust platform for creating advanced bioconjugates. By understanding the underlying chemical principles and carefully controlling critical reaction parameters such as pH, buffer composition, and molar ratios, researchers can reliably and reproducibly generate conjugates for a wide array of applications in drug development, diagnostics, and fundamental research.
References
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
NHS ester protocol for labeling proteins. Abberior Instruments.
-
An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
-
Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
-
NHS-ester-protein-labeling. Protocols.io.
-
This compound (CAT#: ADC-L-M0591). Creative Biolabs.
-
This compound, 1343476-41-4. BroadPharm.
-
This compound | CAS# 1343476-41-4 | PEG Linker. MedKoo Biosciences.
-
This compound, CAS 1343476-41-4. AxisPharm.
-
This compound - (CAS 1343476-41-4) - Products. BOC Sciences.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
This compound. CD Bioparticles.
-
ACID-DPEG®₅-NHS ESTER DESCRIPTION SPECIFICATIONS. Vector Labs.
-
A Comparative Guide to Acid-PEG5-mono-methyl Ester and Other PEG Linkers for Bioconjugation. BenchChem.
-
A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health (NIH).
-
NHS ester PEG. AxisPharm.
-
PEG NHS ester. BroadPharm.
Sources
- 1. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medkoo.com [medkoo.com]
- 5. PEG NHS ester | BroadPharm [broadpharm.com]
- 6. biotium.com [biotium.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. interchim.fr [interchim.fr]
- 15. NHS-ester-protein-labeling [protocols.io]
Methodological & Application
Application Notes and Protocols: A Guide to Successful Acid-PEG5-NHS Ester Conjugation
Authored by: Your Senior Application Scientist
Introduction: The Strategic Advantage of PEGylation
In the landscape of biopharmaceutical development and advanced diagnostics, the precise modification of proteins, peptides, and antibodies is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a cornerstone technology for enhancing the therapeutic and diagnostic properties of biomolecules. The introduction of a PEG linker, such as the Acid-PEG5-NHS ester, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn can reduce renal clearance, enhance in vivo stability by protecting against proteolytic degradation, and minimize immunogenicity.
The this compound is a heterobifunctional linker featuring a terminal carboxylic acid and an N-hydroxysuccinimidyl (NHS) ester. The NHS ester facilitates the efficient and specific formation of stable amide bonds with primary amines (e.g., the N-terminus or the ε-amine of lysine residues) on target biomolecules under mild physiological conditions. The terminal carboxylic acid provides a versatile handle for subsequent functionalization, enabling multi-step bioconjugation strategies. This guide provides a comprehensive framework for the successful application of this compound, grounded in chemical principles and validated through empirical evidence.
I. The Chemistry of Amine-Reactive Conjugation
The cornerstone of this protocol is the reaction between the NHS ester and a primary amine. This reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The pKa of primary amines on proteins (e.g., lysine) is typically around 10.5. For the amine to be an effective nucleophile, it must be in its unprotonated state. Therefore, the reaction is most efficient at a pH range of 7.5 to 8.5. A higher pH increases the rate of reaction but also accelerates the hydrolysis of the NHS ester, creating a competing reaction that reduces conjugation efficiency.
-
Temperature: The reaction is typically performed at room temperature (20-25°C). Lowering the temperature (e.g., to 4°C) can be used to slow down both the conjugation and hydrolysis reactions, providing greater control over the process, especially for long incubation times.
-
Buffer Choice: It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for the NHS ester, significantly reducing or eliminating the desired conjugation.
Diagram 1: Reaction Mechanism
Caption: Covalent bond formation between a primary amine and an NHS ester.
II. Experimental Protocol: Conjugation of this compound to a Model Protein
This protocol provides a generalized procedure for conjugating this compound to a protein, such as a monoclonal antibody (mAb). Optimization will be required depending on the specific protein and desired degree of labeling.
A. Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Target Protein (e.g., IgG) | >95% purity, in an amine-free buffer (e.g., PBS) |
| This compound | High purity (>95%), stored under desiccation at -20°C |
| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | For dissolving the PEG reagent |
| Desalting Columns (e.g., Zeba™ Spin) | For buffer exchange and removal of excess reagents |
B. Step-by-Step Conjugation Workflow
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for this compound conjugation.
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
Adjust the protein concentration to a working range, typically 1-10 mg/mL. A higher concentration can improve reaction kinetics.
-
-
Preparation of this compound Stock Solution:
-
The NHS ester is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM. Rationale: DMSO and DMF are polar aprotic solvents that will not hydrolyze the NHS ester.
-
-
Molar Ratio Calculation:
-
The molar ratio of PEG-NHS ester to protein is a critical parameter that dictates the degree of labeling. A common starting point is a 10-fold to 20-fold molar excess of the PEG reagent over the protein.
-
Example Calculation:
-
Protein: IgG (MW ≈ 150,000 g/mol ) at 2 mg/mL in 1 mL.
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol.
-
For a 10-fold excess, Moles of PEG-NHS = 1.33 x 10⁻⁷ mol.
-
If using a 10 mM (0.01 mol/L) PEG-NHS stock, Volume to add = (1.33 x 10⁻⁷ mol) / (0.01 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL.
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the PEG-NHS stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1 hour. The incubation time can be optimized (30 minutes to 2 hours) based on the reactivity of the protein.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The final conjugate must be purified from excess, unreacted PEG reagent and the NHS leaving group.
-
The most common method for this is size-based separation. A desalting column is effective for removing small molecule impurities from a much larger protein conjugate. For more stringent purification, size exclusion chromatography (SEC) can be employed.
-
III. Characterization and Quality Control
Validating the success of the conjugation is a non-negotiable step. A multi-pronged analytical approach is recommended to confirm the identity and purity of the final product.
| Analytical Method | Principle | Information Gained |
| SDS-PAGE | Separates proteins by molecular weight. | A shift in the band to a higher molecular weight indicates successful PEGylation. |
| Reverse-Phase HPLC | Separates molecules based on hydrophobicity. | Can resolve different PEGylated species from the unmodified protein. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the exact mass of the conjugate, confirming the number of PEG units attached. |
| UV-Vis Spectroscopy | Measures absorbance at 280 nm. | Used to determine the protein concentration post-conjugation and purification. |
IV. Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester. 2. Presence of competing amines in buffer. 3. Incorrect pH. | 1. Prepare PEG-NHS stock fresh. 2. Ensure all buffers are amine-free (e.g., use PBS). 3. Verify buffer pH is between 7.5-8.5. |
| Protein Precipitation | High degree of PEGylation leading to changes in solubility. | Reduce the molar excess of the PEG-NHS reagent. Perform the reaction at a lower protein concentration. |
| High Polydispersity (Multiple PEG species) | Inherent variability in the number of accessible lysine residues. | Optimize the molar ratio and reaction time. For site-specific conjugation, consider alternative chemistries. |
V. Conclusion
The conjugation of this compound to biomolecules is a robust and versatile method for enhancing their physical and biological properties. Success hinges on a firm understanding of the underlying chemistry, careful control of reaction parameters, and rigorous analytical characterization of the final product. By following the principles and protocols outlined in this guide, researchers can confidently implement PEGylation strategies to advance their scientific and therapeutic objectives.
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology Journal, 5(1), 113-128. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183. [Link]
Application Notes and Protocols for Protein Labeling with Acid-PEG5-NHS Ester
Introduction: Advancing Bioconjugation with PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development.[1] This strategy is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biologics, leading to improved therapeutic efficacy, reduced immunogenicity, and a longer circulation half-life.[1][2] Among the various chemical strategies for PEGylation, the use of N-hydroxysuccinimide (NHS) esters for targeting primary amines on proteins is one of the most robust and widely adopted methods.[3]
This guide provides a comprehensive overview and detailed protocols for the use of Acid-PEG5-NHS ester in protein labeling. The inclusion of a discrete PEG linker (5 repeating ethylene glycol units) offers a balance of hydrophilicity and spacer length, which can be advantageous in maintaining protein function post-conjugation. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and discuss critical parameters for optimizing your conjugation, purification, and characterization workflows.
The Chemistry of Amine-Reactive Labeling
The labeling of proteins with this compound relies on the well-established reaction between an NHS ester and a primary amine.[4][5] This reaction, a form of nucleophilic acyl substitution, targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[6][7]
The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[8][9]
The Critical Role of pH: A Balancing Act
The efficiency of this conjugation is critically dependent on the pH of the reaction buffer.[10][11] A delicate balance must be struck between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester.[8]
-
Low pH (<7): Primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), significantly slowing down the desired labeling reaction.[5]
-
Optimal pH (7.2-8.5): In this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester.[4] While the rate of hydrolysis increases with pH, this range generally provides the best balance for efficient conjugation.[12]
-
High pH (>8.5): The rate of NHS ester hydrolysis accelerates dramatically, significantly reducing the half-life of the reagent and leading to lower labeling efficiency.[4][12]
The following diagram illustrates the reaction and the competing hydrolysis.
Caption: Reaction mechanism of this compound with a protein's primary amine and the competing hydrolysis reaction.
Experimental Protocols
This section provides a detailed, step-by-step guide for labeling your protein of interest with this compound.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 7.2-8.0.[5][10] Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester. [4]
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[13] Ensure DMF is of high quality and free of dimethylamine, which can react with the NHS ester.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.[14][15]
-
Purification System: Size-exclusion chromatography (SEC) / desalting column or dialysis equipment.[][17]
-
Storage Buffer (e.g., PBS)
Protocol 1: Protein Labeling
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
1. Preparation of Protein and Reagents:
- Dissolve the protein in the chosen Reaction Buffer to a concentration of 1-10 mg/mL.[10] If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.
- Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[18] The NHS ester is moisture-sensitive, so it is crucial to equilibrate the vial to room temperature before opening to prevent condensation.[19] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[10]
2. Labeling Reaction:
- The molar ratio of NHS ester to protein is a critical parameter that influences the degree of labeling. A starting point of a 10- to 20-fold molar excess of the NHS ester is recommended.[8][18]
- Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[8]
- Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][8] Longer incubation times at lower temperatures can sometimes improve labeling efficiency for sensitive proteins.
3. Quenching the Reaction:
- To terminate the conjugation process and prevent further modification, it is essential to quench any unreacted NHS ester.[14]
- Add the Quenching Buffer to the reaction mixture to a final concentration of 20-100 mM.[14][15]
- Incubate for an additional 15-30 minutes at room temperature.[14]
4. Purification of the Conjugate:
- Remove unreacted NHS ester, the hydrolyzed product, and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[][20]
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for protein labeling with this compound.
Optimization and Data Interpretation
The optimal molar ratio of NHS ester to protein will vary. It is advisable to perform small-scale pilot reactions with different molar ratios to determine the ideal conditions for your specific application.
| Molar Excess of NHS Ester | Expected Degree of Labeling (DoL) | Potential Observations |
| 5-fold | Low to Moderate | Minimal impact on protein activity, suitable for applications requiring a single label. |
| 10-20-fold | Moderate to High | Good starting range for most proteins.[18] |
| >20-fold | High to Very High | Increased risk of protein precipitation, aggregation, or loss of function.[21] |
Characterization of Labeled Proteins
After purification, it is crucial to characterize the PEGylated protein to confirm successful conjugation and assess the purity and homogeneity of the product.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unlabeled protein.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the degree of labeling (DoL) - the average number of PEG molecules attached to each protein.[1][22]
High-Performance Liquid Chromatography (HPLC)
HPLC techniques are invaluable for assessing the purity of the conjugate and separating different PEGylated species.[1]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts.[]
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate protein species with different degrees of labeling.[23]
-
Ion-Exchange Chromatography (IEX): The attachment of PEG chains can shield surface charges on the protein, altering its interaction with IEX media and enabling separation of different PEGylated forms.[2][]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. - Suboptimal pH. - Presence of primary amines in the buffer. - Insufficient molar excess of NHS ester. | - Use fresh, anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. - Verify the pH of the reaction buffer is between 7.2 and 8.5.[4] - Ensure the buffer is amine-free (e.g., phosphate, bicarbonate).[5] - Increase the molar ratio of NHS ester to protein. |
| Protein Precipitation | - High degree of labeling leading to changes in protein solubility. - High concentration of organic solvent. | - Reduce the molar excess of the NHS ester. - Decrease the reaction time. - Ensure the final concentration of DMSO/DMF is below 10%.[8] |
| Inconsistent Results | - Moisture contamination of the NHS ester. - Inaccurate protein concentration measurement. | - Store the NHS ester properly with a desiccant and allow it to warm to room temperature before opening.[19] - Accurately determine the protein concentration before starting the labeling reaction. |
Conclusion
The use of this compound provides a reliable and efficient method for the PEGylation of proteins. By understanding the underlying chemistry and carefully controlling reaction parameters such as pH, buffer composition, and molar ratios, researchers can achieve consistent and reproducible results. The protocols and insights provided in this guide serve as a foundation for developing and optimizing your protein conjugation strategies, ultimately advancing your research and drug development endeavors.
References
-
Focà, A., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 14(8), 759. Retrieved from [Link]
-
Blacklight, A. D. (2007). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]
-
Turecek, P. L., et al. (2016). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1321, 237-248. Retrieved from [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Bioseparation, 10(4-5), 171-182. Retrieved from [Link]
-
Turecek, P. L., et al. (2016). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1335-1343. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]
-
Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]
-
O'Reilly, F. J., & Heck, A. J. R. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 19(6), 2351-2360. Retrieved from [Link]
-
Kusterle, M., et al. (2008). Size of Pegylated Protein Conjugates Studied by Various Methods. Acta Chimica Slovenica, 55, 594-601. Retrieved from [Link]
-
Cline, G. W., & Hanna, S. B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091. Retrieved from [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]
-
Veronese, F. M., et al. (2001). New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. Bioconjugate Chemistry, 12(1), 62-70. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved from [Link]
Sources
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neb.com [neb.com]
- 22. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing Acid-PEG5-NHS Ester
Introduction: The Critical Role of Linker Chemistry in Advanced ADC Design
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][][] The efficacy and safety of an ADC are not solely dependent on the antibody and the payload but are critically influenced by the linker that connects them.[][4] This linker must be stable enough to prevent premature drug release in systemic circulation while allowing for efficient payload liberation at the tumor site.[] Furthermore, the linker's physicochemical properties can dramatically affect the overall characteristics of the ADC, including its solubility, stability, and pharmacokinetic profile.[4][5][6][7]
A significant challenge in ADC development is managing the hydrophobicity of many potent cytotoxic payloads.[4][8] Conjugating these molecules to an antibody can increase the propensity for aggregation, leading to reduced efficacy, potential immunogenicity, and rapid clearance from circulation.[4][5][8][9][10] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as a powerful solution to mitigate these issues.[][4][5][11] PEGylation enhances the water solubility of the ADC, can shield the payload from the host's immune system, and improves the overall pharmacokinetic properties, often allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[][4][5][6][11]
This document provides a detailed technical guide and experimental protocol for the use of Acid-PEG5-NHS ester, a heterobifunctional linker designed for the stochastic conjugation of amine-containing payloads to lysine residues on a monoclonal antibody. We will delve into the mechanistic principles of the conjugation chemistry, provide a step-by-step workflow from antibody preparation to final ADC characterization, and offer field-proven insights to ensure a robust and reproducible outcome.
The Chemistry of Amine-Reactive Conjugation
The this compound linker facilitates a two-stage conjugation process. First, the carboxylic acid moiety of the linker is coupled to an amine-containing payload. This is then followed by the conjugation of the N-hydroxysuccinimide (NHS) ester end of the drug-linker complex to primary amines on the antibody.
However, a more common and straightforward approach, which will be the focus of this protocol, involves a payload that has been pre-functionalized with a reactive group that can be conjugated to the antibody after the linker has been attached to the antibody's lysine residues. For this protocol, we will assume the direct conjugation of a payload-linker complex where the NHS ester reacts with the antibody's primary amines.
The core of this process lies in the reaction between the NHS ester and the primary amines found on the N-terminus of the antibody and, more abundantly, on the side chains of lysine residues.[12][13] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond.[12][14]
Mechanism of NHS Ester-Amine Coupling
The reaction is highly pH-dependent.[15][16] The primary amine on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[12] For the amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2).[12] At acidic pH, amines are predominantly protonated (-NH3+), rendering them unreactive.[12] Conversely, at high pH, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly.[12][13][15] This competing reaction leads to the formation of an unreactive carboxylic acid on the linker, reducing the overall conjugation efficiency.[12] Therefore, maintaining an optimal pH is paramount for a successful conjugation.
Experimental Workflow Overview
The successful synthesis of an ADC using the this compound linker involves a multi-step process that requires careful planning and execution. The workflow can be broken down into four key stages:
-
Preparation of the Antibody and Drug-Linker Complex: Ensuring the purity and appropriate buffering of the antibody and the activation of the payload with the linker.
-
Conjugation Reaction: The controlled chemical reaction between the antibody and the drug-linker complex.
-
Purification of the ADC: Removal of unconjugated antibody, free drug-linker, and potential aggregates.
-
Characterization of the ADC: In-depth analysis to determine the drug-to-antibody ratio (DAR), purity, and stability of the final conjugate.
Caption: A generalized experimental workflow for ADC synthesis.
Detailed Experimental Protocol
This protocol outlines the steps for conjugating a drug-linker complex, formed from an amine-containing payload and the this compound linker, to a monoclonal antibody.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Monoclonal Antibody (mAb) | >95% purity, in a suitable buffer (e.g., PBS) |
| This compound | High purity, stored under desiccant at -20°C |
| Amine-containing Payload | High purity, structure confirmed |
| Anhydrous DMSO or DMF | Amine-free, high purity |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5[15][16] |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0 |
| Purification System | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system |
| Analytical Columns | HIC, SEC, and/or RP-HPLC columns |
Step 1: Antibody Preparation and Buffer Exchange
Rationale: The antibody must be in a buffer that is free of primary amines (e.g., Tris) and at the optimal pH for the conjugation reaction.[15][16] Buffer exchange is a critical first step to ensure high conjugation efficiency.
-
Buffer Exchange: Exchange the antibody storage buffer to the Conjugation Buffer (pH 8.3-8.5) using a desalting column (e.g., G25) or dialysis.
-
Concentration Determination: After buffer exchange, determine the precise concentration of the antibody using a spectrophotometer at 280 nm.
-
Quality Control: It is advisable to run an initial SEC analysis to confirm the monomeric purity of the antibody stock before conjugation.
Step 2: Preparation of the Drug-Linker Stock Solution
Rationale: The this compound is moisture-sensitive and will hydrolyze in aqueous solutions.[13][17] Therefore, it must be dissolved in an anhydrous organic solvent immediately before use.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[17]
-
Dissolution: Prepare a stock solution of the drug-linker complex (e.g., 10 mM) in anhydrous, amine-free DMSO or DMF.[15][16] This solution should be used immediately.
Step 3: The Conjugation Reaction
Rationale: The molar ratio of the drug-linker to the antibody is a key parameter that influences the final DAR.[] A molar excess of the linker is required to drive the reaction. The reaction is typically performed at room temperature for a defined period.
-
Reaction Setup: In a suitable reaction vessel, add the prepared antibody solution.
-
Initiate Reaction: While gently stirring, add the calculated volume of the drug-linker stock solution to the antibody solution. A good starting point is a 5- to 10-fold molar excess of the drug-linker per antibody. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to maintain antibody stability.[19]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight with gentle mixing.[16][19][20] The optimal time may need to be determined empirically.
Step 4: Quenching the Reaction
Rationale: The reaction is stopped by adding an excess of a primary amine-containing reagent, which will react with any remaining NHS esters.[12][21]
-
Add Quenching Buffer: Add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[12]
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[12]
Step 5: Purification of the ADC
Rationale: Purification is essential to remove unconjugated drug-linker, quenched linker, and any potential aggregates, resulting in a homogenous ADC product.[1][22][23]
-
Method Selection: Size Exclusion Chromatography (SEC) is a common and effective method for separating the larger ADC from smaller molecules.[1][23] Tangential Flow Filtration (TFF) is another scalable option.[][23][24]
-
Execution: Purify the crude ADC mixture using the chosen method, exchanging the buffer to a formulation buffer suitable for long-term storage (e.g., PBS).
-
Concentration and Sterilization: Concentrate the purified ADC to the desired final concentration and sterilize by filtration through a 0.22 µm filter.
Caption: Chemical reaction scheme for NHS ester conjugation to an antibody.
Characterization of the Final ADC
Thorough characterization of the purified ADC is a critical quality control step to ensure its efficacy and safety.[22][25]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is the average number of drug molecules conjugated to each antibody and is a key quality attribute.[25][26]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution.[1][27][28] The addition of the hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 1, 2, etc.).[1][29]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR after reducing the ADC to separate the light and heavy chains.[26][27]
-
UV-Vis Spectrophotometry: This is a simpler method that can provide an average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.[]
| Parameter | HIC-HPLC | RP-HPLC (LC-MS) | UV-Vis Spectroscopy |
| Principle | Separation based on hydrophobicity | Separation based on polarity (after reduction) | Absorbance measurement |
| Output | DAR distribution (DAR 0, 1, 2...) | DAR on light and heavy chains, average DAR | Average DAR only |
| Complexity | Moderate | High | Low |
Analysis of Aggregation
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments.[1][27] The ADC should ideally be predominantly monomeric.
In Vitro Potency and Stability
-
Cell-based Assays: The biological activity of the ADC should be confirmed using relevant in vitro cell-killing assays.
-
Stability Studies: The stability of the ADC in its final formulation buffer should be assessed over time at different temperatures.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DAR | - Suboptimal pH (too low) - Hydrolyzed NHS ester - Insufficient molar excess of linker - Inactive antibody | - Verify conjugation buffer pH is 8.3-8.5.[15][16] - Use fresh, anhydrous DMSO/DMF and prepare linker solution immediately before use.[15][16] - Increase the molar excess of the drug-linker in increments. - Confirm antibody purity and concentration. |
| High DAR / Aggregation | - High molar excess of linker - High concentration of organic co-solvent - Hydrophobic nature of the payload | - Reduce the molar excess of the drug-linker. - Keep the final organic solvent concentration below 10%.[10] - Optimize purification to remove aggregates (HIC or SEC).[8] - Consider using a more hydrophilic PEG linker if aggregation persists.[4][5] |
| Inconsistent Results | - Variability in reagents - Inconsistent reaction times or temperatures - Poorly controlled pH | - Use high-quality, pure reagents. - Standardize all reaction parameters (time, temperature, mixing).[] - Monitor and control the pH of the conjugation buffer carefully.[15] |
Conclusion
The use of this compound provides a robust method for the synthesis of ADCs with improved solubility and pharmacokinetic properties. By carefully controlling the reaction parameters, particularly pH and molar ratios, and implementing a comprehensive purification and characterization strategy, researchers can consistently produce high-quality ADCs. This protocol, combined with the provided insights, serves as a comprehensive guide for drug development professionals in the advancement of next-generation targeted therapeutics.
References
-
ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
-
Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
-
Confluu. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 438-447. doi:10.1016/j.jconrel.2021.07.041
-
Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]
-
Agilent Technologies. (2015, October 5). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
- Chen, Y., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology Journal, 16(11), e2100232. doi:10.1002/biot.202100232
-
ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Acid-PEG9-NHS ester (CAT#: ADC-L-M0592). Retrieved from [Link]
-
MDPI. (n.d.). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography. Retrieved from [Link]
- Beck, A., et al. (2015). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 87(1), 200-213. doi:10.1021/ac504229b
-
Avantor. (2025, February 21). Novel approaches to antibody drug conjugate ADC analysis [Video]. YouTube. Retrieved from [Link]
-
CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]
-
Pharmaceutical Technology. (2018, October 23). Overcoming Challenges in ADC Bioconjugation at Commercial Scale. Retrieved from [Link]
-
LCGC International. (n.d.). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]
-
Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges. Retrieved from [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical characterization of ADCs. (A) Hydrophobic Interaction.... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. labinsights.nl [labinsights.nl]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lonza.com [lonza.com]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. agilent.com [agilent.com]
- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cellmosaic.com [cellmosaic.com]
- 29. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Acid-PEG5-NHS ester nanoparticle functionalization procedure
An In-Depth Guide to Nanoparticle Functionalization using Acid-PEG5-NHS Ester
Senior Application Scientist Note
Welcome to this comprehensive guide on the surface functionalization of nanoparticles using this compound. In the rapidly advancing fields of nanomedicine and targeted drug delivery, the ability to precisely engineer the surface of a nanoparticle is paramount. Simple, uncoated nanoparticles are often rapidly cleared by the immune system and can exhibit poor colloidal stability. The process of PEGylation—attaching polyethylene glycol (PEG) chains—is a cornerstone technique to overcome these hurdles.[1][] This process creates a hydrophilic, protective layer that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and significantly extending systemic circulation time.[3][4]
This document moves beyond a simple recitation of steps. It is designed to provide you, a fellow researcher or drug development professional, with the causal logic behind each procedural choice, ensuring that your experimental design is not only reproducible but also robust and intelligently conceived. We will delve into the elegant and highly efficient N-hydroxysuccinimide (NHS) ester chemistry, detail a validated protocol for conjugating an this compound to amine-functionalized nanoparticles, and outline the critical characterization techniques required to validate your results.
The Principle: Understanding the Chemistry of Conjugation
The successful covalent attachment of our PEG linker to the nanoparticle surface hinges on a well-established and reliable reaction: the aminolysis of an NHS ester. This "zero-length" crosslinking chemistry is favored for its high efficiency and specificity under mild, aqueous conditions, which preserves the integrity of both the nanoparticle and any sensitive cargo it may carry.[5][6]
The Key Players:
-
Amine-Functionalized Nanoparticle (-NH₂): The substrate. We begin with nanoparticles that present primary amine groups on their surface. These amines serve as the nucleophilic target for our linker.
-
This compound: The linker. This is a heterobifunctional molecule with three critical components:
-
NHS Ester: This is the highly reactive group at one end of the linker. It specifically reacts with primary amines (like those on the nanoparticle surface) to form a stable, covalent amide bond.[7][8] The reaction is most efficient in a pH range of 7.2 to 8.5, where the primary amine is deprotonated and thus sufficiently nucleophilic.[8][9]
-
PEG5 Spacer: This is a short chain of five repeating ethylene glycol units. This hydrophilic spacer provides a flexible, water-soluble bridge that extends from the nanoparticle surface. This steric cloud is what imparts the "stealth" characteristics, improving stability and reducing non-specific protein binding.[3][10]
-
Terminal Carboxylic Acid (-COOH): This functional group resides at the other end of the PEG chain. Once the linker is attached to the nanoparticle, this terminal acid group is available for subsequent conjugation steps, for example, attaching a targeting ligand (e.g., an antibody or peptide) using EDC/NHS chemistry.[11]
-
The overall reaction involves the nucleophilic attack of a primary amine from the nanoparticle surface on the carbonyl carbon of the NHS ester. This displaces the N-hydroxysuccinimide group and results in the formation of a highly stable amide linkage.
Experimental Protocol: Functionalization of Amine-Coated Nanoparticles
This protocol provides a step-by-step methodology for conjugating this compound to a nanoparticle surface presenting primary amines. All steps should be performed with high-purity reagents and solvents to avoid side reactions.
Materials and Reagents
| Reagent / Material | Specifications | Supplier Example | Purpose |
| Amine-Functionalized Nanoparticles | e.g., Silica, Iron Oxide, Gold | Sigma-Aldrich, Nanocomposix | Substrate for conjugation |
| This compound | Purity >95% | BroadPharm, BenchChem | PEGylating Linker |
| Conjugation Buffer | 1X PBS, pH 7.4 | VWR, Thermo Fisher | Reaction medium |
| Anhydrous DMSO or DMF | Molecular biology grade | Sigma-Aldrich | Solvent for NHS ester |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Invitrogen | To stop the reaction |
| Washing Buffer | 1X PBS, pH 7.4 | VWR, Thermo Fisher | Purification |
| Centrifugal Filtration Units | Appropriate MWCO (e.g., 100 kDa) | MilliporeSigma (Amicon®) | Purification and buffer exchange |
Step-by-Step Procedure
The workflow involves preparing the reagents, performing the conjugation, quenching the reaction, and purifying the final product.
-
Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Ensure the nanoparticles are well-dispersed using sonication if necessary. A homogenous suspension is critical for uniform functionalization.
-
-
Preparation of Linker Solution:
-
Crucial Insight: NHS esters are highly susceptible to hydrolysis, especially in the presence of moisture.[12] Therefore, the linker should be equilibrated to room temperature before opening its container to prevent condensation.
-
Immediately before use, prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Do not prepare stock solutions for storage.[12]
-
-
Conjugation Reaction:
-
Add the freshly prepared linker solution to the nanoparticle dispersion. The volume of DMSO/DMF added should ideally not exceed 5-10% of the total reaction volume to maintain nanoparticle stability.
-
The molar ratio of linker to nanoparticle surface amines is a critical parameter to optimize. A starting point is a 20- to 50-fold molar excess of the linker.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).
-
-
Quenching the Reaction:
-
Causality: This step is essential to deactivate any unreacted NHS esters, preventing them from modifying the terminal carboxyl group of already-attached PEG linkers or other molecules in subsequent steps.[9]
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Transfer the quenched reaction mixture to a centrifugal filtration unit with a Molecular Weight Cut-Off (MWCO) that retains your nanoparticles but allows excess linker and byproducts to pass through.
-
Centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Resuspend the nanoparticle pellet in fresh Washing Buffer (PBS, pH 7.4).
-
Repeat this washing step at least three times to ensure complete removal of unreacted reagents.
-
After the final wash, resuspend the purified, functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration. Store at 4°C.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Insights |
| pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and an unprotonated primary amine. Lower pH protonates the amine, reducing reactivity; higher pH significantly increases the rate of NHS ester hydrolysis.[8] |
| Linker Molar Excess | 20x - 100x (relative to surface amines) | Drives the reaction to completion. Needs optimization based on nanoparticle type and desired PEG density. |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Longer incubation at a lower temperature can be beneficial for sensitive nanoparticles or cargo. |
| Quenching Agent | 50-100 mM Tris or Glycine | A high molar excess of a primary amine-containing molecule rapidly consumes any remaining reactive NHS esters.[9] |
Validation: Characterization and Quality Control
| Technique | Principle | Expected Outcome for Successful PEGylation |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of particles in suspension. | An increase in the average hydrodynamic diameter due to the attached PEG layer.[10] |
| Zeta Potential Analysis | Measures the surface charge of the particles. | A shift in zeta potential. For amine-NP starting material (positive charge), the value will become less positive or negative due to the terminal carboxyl groups of the PEG linker.[13] |
| FTIR Spectroscopy | Detects vibrational modes of chemical bonds. | Appearance of a new amide bond peak (~1650 cm⁻¹) and characteristic C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹). |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes surface elemental composition and chemical states. | Increased carbon and oxygen signals and a decrease in the nitrogen signal (from surface amines) on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Can be used to quantify the mass of the grafted PEG layer, allowing for calculation of ligand density on the nanoparticle surface.[14][15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation | - Incorrect buffer pH or ionic strength.- High concentration of organic solvent (DMSO/DMF).- Nanoparticle instability. | - Verify the pH and salt concentration of all buffers.- Keep the organic solvent volume below 10% of the total reaction volume.- Perform the reaction at a more dilute nanoparticle concentration. |
| Low Conjugation Efficiency | - Hydrolysis of the this compound.- Incorrect reaction pH.- Insufficient molar excess of linker. | - Use fresh, anhydrous DMSO/DMF and ensure the linker vial is at room temperature before opening.[12]- Confirm the Conjugation Buffer pH is between 7.2 and 8.5.- Increase the molar ratio of the linker in subsequent experiments. |
| Inconsistent Results Batch-to-Batch | - Variation in the number of surface amine groups on nanoparticles.- Inconsistent reagent preparation. | - Characterize the starting amine-nanoparticles to quantify surface groups before each experiment.- Always prepare fresh linker and activator solutions immediately before use. |
References
- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews.
- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
- Li, Y., & Maciel, D. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale.
- Carney, R. P., et al. (2011). Quantification of Surface Ligands on NaYF4 Nanoparticles by Three Independent Analytical Techniques.
- Zorn, J., et al. (2020). Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection.
- Li, Y., & Maciel, D. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. RSC Publishing.
- BOC Sciences. (n.d.). Exploring the Role of Polyethylene Glycol in Nanotechnology. BOC Sciences.
- Xia, Y. (n.d.). Quantification, exchange, and removal of surface ligands on metal nanocrystals. Unknown Source.
- Cloninger, M. J., et al. (2011). A Quantitative Assessment of Nanoparticle Ligand Distributions.
- Pitarresi, G., et al. (2010). PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. Biomacromolecules.
- Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Nanopartz.
- Scilight Press. (2024).
- Ghosh, S., et al. (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Polymer Chemistry.
- National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection.
- Yüce, M., & Kurt, H. (2017).
- Breunig, M., et al. (2015). Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA.
- Singh, A., et al. (2019). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Molecular Pharmaceutics.
- Hiyka. (n.d.).
- Zhang, Y., et al. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
- BenchChem. (2025). How to improve coupling efficiency of FAM to nanoparticles using EDC/NHS. BenchChem.
- BenchChem. (2025). Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. BenchChem.
- ECHEMI. (n.d.). EDC NHS Chemistry on Nanoparticles. ECHEMI.
- ResearchGate. (n.d.). Post-synthesis surface modification. (A) EDC/NHS reactions are used to...
- BenchChem. (2025). Application Notes and Protocols for Functionalizing Nanoparticles with a Bifunctional Amine-PEG Linker. BenchChem.
- Sigma-Aldrich. (n.d.).
- Veronese, F. M., & Harris, J. M. (2002). Nanoparticle PEGylation for imaging and therapy. Advanced Drug Delivery Reviews.
- BenchChem. (2025). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. BenchChem.
- BroadPharm. (2022).
- BenchChem. (2025). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH. BenchChem.
- BenchChem. (2025).
- Confluore. (n.d.). PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd..
- ResearchGate. (2013). Is it necessary to optimise the PEGylation protocol for each nanoparticle?.
- BroadPharm. (2022). Protocol for PEG Acid Reagents. BroadPharm.
- ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and...
- AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm.
- BroadPharm. (n.d.). Protocols. BroadPharm.
- Farokhzad, O. C., et al. (2009). Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. Methods in Molecular Biology.
Sources
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. How to make nanobiosensors: surface modification and characterisation of nanomaterials for biosensing applications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10479K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hiyka.com [hiyka.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. confluore.com [confluore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid-PEG5-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease.[1][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5][6] The linker is far more than an inert spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[1][4][6][7]
Polyethylene glycol (PEG) chains are among the most prevalently used motifs in PROTAC linker design.[4][][9] The inclusion of PEG linkers can significantly enhance the aqueous solubility of PROTACs, a common challenge given their typically high molecular weight and lipophilicity.[1][7][9][10][11] This improved solubility is advantageous for both in vitro handling and in vivo applications.[1][11] This document provides a detailed guide to the application of Acid-PEG5-NHS ester, a versatile heterobifunctional linker, in the synthesis of PROTACs.
The Strategic Advantage of this compound in PROTAC Synthesis
This compound is a bifunctional linker that offers a strategic advantage for the modular and directional synthesis of PROTACs. It features a five-unit polyethylene glycol chain that provides a balance of flexibility and length, which is crucial for optimizing the geometry of the ternary complex for efficient ubiquitination.[7][12][13][14] The two distinct reactive termini, a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, allow for a controlled, stepwise conjugation strategy.
The NHS ester provides a highly reactive group for efficient coupling with primary amines, such as those found on lysine residues or engineered into protein ligands.[2][15][16][] This reaction is robust and proceeds readily under mild conditions to form a stable amide bond.[15] The terminal carboxylic acid, on the other hand, can be activated for subsequent amide bond formation with an amine-functionalized binding partner.[16][][18] This directional reactivity is a key feature that simplifies the synthetic workflow and purification of the final PROTAC molecule.
Key Properties and Advantages of this compound:
| Property | Advantage in PROTAC Synthesis |
| PEG5 Spacer | Enhances aqueous solubility and cell permeability of the final PROTAC.[1][7][9][11] Provides optimal length and flexibility for productive ternary complex formation.[12][13][14] |
| NHS Ester Terminus | Highly reactive towards primary amines, enabling efficient and specific conjugation to one of the binding ligands under mild conditions.[2][15] |
| Carboxylic Acid Terminus | Allows for a second, independent coupling reaction after activation, facilitating a controlled and directional synthetic strategy.[16][][18] |
| Heterobifunctional Nature | Enables a modular approach to PROTAC synthesis, allowing for the straightforward assembly of diverse PROTAC libraries by varying the POI and E3 ligase ligands. |
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound typically follows a two-step sequential amidation strategy. The choice of which ligand to couple first depends on the specific chemistry of the ligands and any other functional groups present. The following workflow illustrates the general principle.
Figure 1: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA) (for deprotection if a Boc-protected amine is used on one of the ligands)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol, DCM)
Protocol 1: Coupling of an Amine-Functionalized Ligand to the NHS Ester Terminus of this compound
This protocol describes the reaction of an amine-containing ligand with the NHS ester of the linker.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Base Addition: To the stirred solution, add DIPEA (2.0-3.0 equivalents). Stir for 5 minutes at room temperature.
-
Linker Addition: In a separate vial, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).[2]
-
Work-up: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Ligand-PEG5-Acid intermediate.
-
Characterization: Confirm the structure and purity of the intermediate by LC-MS and ¹H NMR spectroscopy.
Protocol 2: Coupling of the Second Amine-Functionalized Ligand to the Carboxylic Acid Terminus
This protocol describes the activation of the carboxylic acid on the intermediate from Protocol 1 and subsequent coupling to the second amine-containing ligand.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Ligand-PEG5-Acid intermediate (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Second Ligand Addition: Add the second amine-functionalized ligand (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by LC-MS until the reaction is complete (typically 4-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Ligand:Linker) | 1 : 1.1-1.2 | A slight excess of the linker ensures complete consumption of the often more valuable ligand. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that are suitable for dissolving the reactants and facilitating the reaction.[15] |
| Base (for NHS ester coupling) | DIPEA or TEA (2-3 eq.) | Non-nucleophilic bases to scavenge the acid byproduct and facilitate the reaction.[15] |
| Coupling Agent (for acid coupling) | HATU (1.1-1.2 eq.) | A common and efficient peptide coupling reagent for amide bond formation.[19] |
| Reaction Temperature | Room Temperature | Sufficient for both NHS ester and HATU-mediated couplings, minimizing side reactions. |
| Reaction Time | 2-16 hours | Reaction progress should be monitored by LC-MS to determine the optimal time. |
Mechanism of PROTAC-Mediated Protein Degradation
The synthesized PROTAC, once introduced into cells, orchestrates a series of events leading to the degradation of the target protein.
Figure 2: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly valuable and versatile building block for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled and directional synthetic approach, while the integrated PEG5 spacer imparts favorable physicochemical properties to the final molecule, such as enhanced solubility. The protocols provided herein offer a general framework for the synthesis, purification, and characterization of PROTACs utilizing this linker. Researchers can adapt these methodologies to their specific POI and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The strategic use of well-designed linkers like this compound is a cornerstone in the development of potent and effective protein degraders for next-generation therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for Targeted Protein Degradation. Cell, 181(1), 102-114. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13332-13364. [Link]
-
Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
-
Gabizon, R., & London, N. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-13. [Link]
-
Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1136-1143. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
AxisPharm. (n.d.). This compound, CAS 1343476-41-4. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. chempep.com [chempep.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound - CD Bioparticles [cd-bioparticles.net]
- 18. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 19. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols: Mastering Bioconjugation with Acid-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the reaction conditions and protocols for the successful use of Acid-PEG5-NHS ester, a heterobifunctional crosslinker. As a Senior Application Scientist, this document synthesizes core chemical principles with field-proven methodologies to ensure robust, reproducible results in your research and development workflows.
Introduction to this compound
This compound is a versatile crosslinking reagent extensively used in bioconjugation, drug delivery, and diagnostics.[1][2] Its structure is intelligently designed with three key components:
-
An N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins).[3][]
-
A Hydrophilic 5-Unit Polyethylene Glycol (PEG) Spacer: This flexible spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified biomolecule.[2][5][6]
-
A Terminal Carboxylic Acid: This functional group remains available after the initial NHS ester reaction, allowing for a second, sequential conjugation step using different chemistry, such as activation with carbodiimides (EDC).[7][8][]
The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to improve the therapeutic properties of biomolecules by increasing their stability and in vivo circulation time while reducing immunogenicity.[5][10][11] The unique heterobifunctional nature of this compound makes it an invaluable tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and functionalized surfaces for biosensors.[2][12]
The Core Chemistry: NHS Ester-Amine Reaction
The primary utility of the this compound in an initial conjugation step relies on the reaction between the NHS ester and a primary amine. This reaction proceeds via a well-understood mechanism known as nucleophilic acyl substitution .[][13][14]
Mechanism Overview:
-
Nucleophilic Attack: The deprotonated primary amine (-NH₂) on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[13][15]
-
Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Amide Bond Formation: The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[13][15]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[16][17] This reaction regenerates the carboxylic acid and renders the reagent inactive for amine coupling. The success of the conjugation is determined by the delicate balance between the desired aminolysis and the undesired hydrolysis.
Critical Parameters for Successful Conjugation
The efficiency and specificity of the this compound reaction are highly dependent on several key experimental conditions. Careful control of these parameters is essential for reproducibility.
| Parameter | Recommended Condition | Rationale & Causality |
| pH | 8.3 - 8.5 (Optimal Range: 7.2 - 9.0) | This is the most critical parameter. Below pH 7.2, primary amines are protonated (-NH₃⁺) and non-nucleophilic, drastically slowing the reaction.[3] Above pH 9.0, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired conjugate.[16][18][19] The 8.3-8.5 range provides the best balance between amine reactivity and ester stability.[18][20][21] |
| Buffer System | 0.1 M Phosphate, 0.1 M Bicarbonate, or 0.1 M Borate | Must be amine-free. Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target biomolecule for reaction with the NHS ester, severely reducing conjugation efficiency.[16][17][22] |
| Reagent Solvent | Anhydrous DMSO or amine-free DMF | The NHS ester is moisture-sensitive and often not readily soluble in aqueous buffers.[22][23] A small amount of a dry, water-miscible organic solvent is used to prepare a concentrated stock immediately before use. The final solvent concentration in the reaction should not exceed 10%.[22][23] |
| Molar Ratio | 5- to 20-fold molar excess of PEG-NHS ester over the biomolecule | A molar excess drives the reaction towards completion. The optimal ratio depends on the number of available amines on the target and the desired degree of labeling (DOL). A 20-fold excess is a common starting point for antibodies.[22][24][25] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 min).[22][24] However, reacting at 4°C or on ice for a longer duration (2-4 hours or overnight) minimizes the competing hydrolysis reaction and can provide more controlled conjugation.[20][25][26] |
| Biomolecule Conc. | 1-10 mg/mL | Higher biomolecule concentrations favor the desired bimolecular reaction over the unimolecular hydrolysis of the NHS ester.[18][21] |
Detailed Experimental Protocol & Workflow
This protocol provides a comprehensive, step-by-step methodology for conjugating this compound to a protein.
Materials Required:
-
This compound
-
Target biomolecule (e.g., antibody, protein)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.3
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Desalting column or Size-Exclusion Chromatography (SEC) system
Step-by-Step Methodology:
Step 1: Preparation of the Biomolecule
-
Ensure your protein or biomolecule is in an amine-free buffer. If the sample contains Tris, glycine, or other primary amines, a buffer exchange must be performed.[22][25]
-
Use a desalting column or dialysis to exchange the biomolecule into the Reaction Buffer (pH 8.3).
-
Adjust the concentration of the biomolecule to 1-10 mg/mL.
Step 2: Preparation of this compound Stock Solution
-
Crucial: The NHS ester is moisture-sensitive and hydrolyzes in water.[25][27] This step must be performed immediately before initiating the conjugation. Do not prepare stock solutions for storage.[22]
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[22][23][27]
-
Calculate the required amount of the ester based on the desired molar excess (e.g., a 20-fold molar excess).
-
Weigh the required amount and immediately dissolve it in anhydrous DMSO to a convenient stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.[22]
Step 3: The Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.
-
Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to avoid protein denaturation.[23]
-
Incubate the reaction. Choose one of the following common conditions:
Step 4: Quenching the Reaction
-
Purpose: Quenching is a critical step to terminate the reaction by consuming any unreacted NHS ester, preventing further modification of the target molecule.[26][28]
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-100 mM.[28] For example, add 1/20th volume of the 1 M stock to achieve a final concentration of ~50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[26][28]
Step 5: Purification of the PEGylated Conjugate
-
Purpose: To remove unreacted PEG linker, the NHS byproduct, and the quenching reagent from the final conjugate.
-
The most common and effective method for purifying PEGylated proteins is Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic radius.[][30] The larger PEGylated conjugate will elute before the smaller, unreacted components.
-
Alternative methods include dialysis, diafiltration, or ion-exchange chromatography (IEX).[][30][31][32]
Step 6: Characterization and Storage
-
Characterize the final product. Determine the Degree of Labeling (DOL) using methods such as UV-Vis spectrophotometry or mass spectrometry to confirm the success of the conjugation.[1]
-
Store the purified conjugate under conditions appropriate for the parent biomolecule, typically at 4°C for short-term or -80°C for long-term storage.
Leveraging the Terminal Carboxylic Acid
A key feature of this reagent is the terminal carboxylic acid, which is unreactive during the NHS ester coupling. This allows for subsequent, orthogonal conjugation. The carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form a new NHS ester, which can then react with another amine-containing molecule.[7][33][34] This two-step approach is fundamental in the synthesis of complex architectures like ADCs, where the PEG linker first attaches to an antibody, and the terminal acid is then used to conjugate a cytotoxic drug.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.[17] 2. Incorrect pH: Reaction buffer pH was too low (<7.2).[17] 3. Competing Amines: Buffer contained Tris, glycine, or other primary amines.[17][35] | 1. Use fresh, properly stored this compound. Always equilibrate to room temperature before opening. 2. Verify the pH of the reaction buffer is within the optimal 8.3-8.5 range.[18][20] 3. Perform a buffer exchange into an amine-free buffer like PBS or bicarbonate.[22] |
| Poor Reproducibility | 1. pH Drift: Hydrolysis of the NHS ester releases acidic NHS, which can lower the pH in a poorly buffered solution.[17] 2. Inconsistent Reagent Prep: NHS ester stock solution was not prepared fresh for each use. 3. Variable Timing: Inconsistent reaction or quenching times. | 1. Use a buffer with sufficient capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[21] 2. Always prepare the NHS ester stock solution immediately before adding it to the reaction.[22][25] 3. Standardize all incubation times and temperatures for consistent results.[17] |
References
- Vertex AI Search. (n.d.). NHS ester labeling of amino biomolecules. Retrieved January 10, 2026.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved January 10, 2026.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved January 10, 2026.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques. Retrieved January 10, 2026.
- BenchChem. (2025). Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. Retrieved January 10, 2026.
- Blacklight, A. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved January 10, 2026.
- BenchChem. (2025). Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. Retrieved January 10, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. Retrieved January 10, 2026.
-
PubMed. (n.d.). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Retrieved January 10, 2026, from [Link].
- BenchChem. (2025).
-
PubMed. (n.d.). Purification of pegylated proteins. Retrieved January 10, 2026, from [Link].
-
Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved January 10, 2026, from [Link].
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved January 10, 2026.
- BroadPharm. (2022). Protocol for PEG NHS Ester. Retrieved January 10, 2026.
- AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved January 10, 2026.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved January 10, 2026.
- BroadPharm. (n.d.). Instructions for NHS-(PEG)
- BenchChem. (2025). An In-depth Technical Guide to Bioconjugation with NHS Esters. Retrieved January 10, 2026.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved January 10, 2026.
- BenchChem. (2025). Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. Retrieved January 10, 2026.
- G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved January 10, 2026.
- CD Bioparticles. (n.d.). This compound. Retrieved January 10, 2026.
- MedKoo Biosciences. (n.d.). This compound | CAS# 1343476-41-4. Retrieved January 10, 2026.
-
National Institutes of Health (NIH). (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved January 10, 2026, from [Link].
- BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester. Retrieved January 10, 2026.
- BroadPharm. (n.d.). This compound, 1343476-41-4. Retrieved January 10, 2026.
- BOC Sciences. (n.d.). This compound | CAS 1343476-41-4. Retrieved January 10, 2026.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Retrieved January 10, 2026.
- BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent. Retrieved January 10, 2026.
- BOC Sciences. (n.d.). This compound - (CAS 1343476-41-4). Retrieved January 10, 2026.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. Retrieved January 10, 2026.
- BenchChem. (2025). Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines. Retrieved January 10, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Conjugation of Hydroxy-PEG5-acid to a Primary Amine. Retrieved January 10, 2026.
- ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved January 10, 2026.
- BenchChem. (2025). Technical Support Center: Impact of pH on Acid-PEG5-mono-methyl ester Reaction Efficiency. Retrieved January 10, 2026.
- Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved January 10, 2026.
- Biopharma PEG. (2019). The Applications of PEGylation Reagents. Retrieved January 10, 2026.
- BroadPharm. (2021). PEGylation and PEGylation Reagents. Retrieved January 10, 2026.
- Precise PEG. (n.d.). PEG NHS Ester. Retrieved January 10, 2026.
- AxisPharm. (n.d.). NHS ester PEG. Retrieved January 10, 2026.
- IDOSI Journals. (n.d.).
-
National Institutes of Health (NIH). (n.d.). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Retrieved January 10, 2026, from [Link].
-
PubMed. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Retrieved January 10, 2026, from [Link].
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview. Retrieved January 10, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. medkoo.com [medkoo.com]
- 10. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. interchim.fr [interchim.fr]
- 22. broadpharm.com [broadpharm.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 30. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 32. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. info.gbiosciences.com [info.gbiosciences.com]
Application Note & Protocol: Utilizing Heterobifunctional Acid-PEG5-NHS Ester for Amine Bioconjugation
Introduction: Understanding the Reagent
The term "Acid-PEG5-NHS ester" describes a heterobifunctional crosslinker, a versatile tool in bioconjugation used to link two different molecules.[1][2][3] This reagent is composed of three key parts: a carboxylic acid (-COOH) group at one terminus, a polyethylene glycol (PEG) spacer of five units, and a highly reactive N-hydroxysuccinimide (NHS) ester at the other terminus.
It is a common misconception that the carboxylic acid needs "activating." In reality, the NHS ester end is a pre-activated form of a carboxylic acid, specifically designed for efficient reaction with primary amines (-NH₂).[] The presence of the NHS ester makes this end of the molecule highly susceptible to nucleophilic attack by the unprotonated amino groups found on proteins (e.g., the N-terminus and lysine side chains) and other biomolecules.[5][6] The terminal carboxylic acid remains for potential subsequent conjugation steps, making this a powerful tool for sequential crosslinking strategies.
This guide will focus on the primary application of this reagent: the theory and practice of reacting the pre-activated NHS ester group with amine-containing biomolecules to form stable amide bonds.
Core Principles & Mechanism of Action
The fundamental reaction is a nucleophilic acyl substitution.[][7] An unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[8]
The Critical Role of pH
The reaction pH is the single most important parameter governing the success of the conjugation.[7][9] It represents a delicate balance between two competing processes:
-
Aminolysis (Desired Reaction): For a primary amine to be nucleophilic, it must be in its deprotonated state (-NH₂). At acidic pH (below ~7), amines are predominantly protonated (-NH₃⁺) and non-reactive.[9] As the pH increases into the alkaline range (7.2-8.5), the concentration of reactive, deprotonated amine increases, accelerating the desired conjugation.[5][6]
-
Hydrolysis (Competing Reaction): The NHS ester is also susceptible to hydrolysis, where it reacts with water to regenerate an inert carboxylic acid. The rate of hydrolysis increases dramatically with pH.[10][11]
Therefore, the optimal reaction pH is a compromise, typically between pH 7.2 and 8.5 , which maximizes the rate of aminolysis while keeping the rate of hydrolysis manageable.[5][12]
Quantitative Data Summary
To design a robust protocol, it is essential to understand the quantitative relationship between reaction conditions and stability.
Table 1: Stability of NHS Esters vs. pH and Temperature
This table highlights the inverse relationship between pH and the stability (half-life) of the NHS ester. As pH increases, the reagent must be used more quickly to avoid loss to hydrolysis.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4 - 5 hours | [10][11] |
| 8.0 | 4°C | ~1 hour | [7][12] |
| 8.6 | 4°C | 10 minutes | [10][11] |
| 9.0 | Room Temp | Minutes | [7][13] |
Table 2: Recommended Buffers for NHS Ester Reactions
The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will compete in the reaction.[5][14]
| Buffer System | Typical Concentration | Recommended pH Range | Advantages & Considerations | Source(s) |
| Phosphate Buffer (PBS) | 50-100 mM | 7.2 - 8.0 | Physiologically relevant, excellent buffering capacity. | [12] |
| Bicarbonate/Carbonate Buffer | 50-100 mM | 8.0 - 9.0 | Highly effective in the optimal reaction range. | [12][14] |
| HEPES Buffer | 20-100 mM | 7.2 - 8.2 | Good alternative to phosphate, non-interfering. | [5] |
| Borate Buffer | 20-50 mM | 8.0 - 9.0 | Stable at higher pH values. Avoid if biomolecule has cis-diols. | [12] |
Detailed Experimental Protocol
This protocol provides a general framework for conjugating an this compound to a protein. Optimization is recommended for each specific application.
Materials Required
-
This compound: Stored desiccated at -20°C.
-
Protein/Biomolecule: In an amine-free buffer (see Table 2).
-
Reaction Buffer: Amine-free buffer of choice, pH 7.2-8.5.
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[15]
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassette.[]
Step-by-Step Methodology
-
Prepare the Protein Solution:
-
Dissolve or exchange the target protein into the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (like Tris), it must be exchanged via dialysis or a desalting column before proceeding.[7]
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Many non-sulfonated NHS esters have poor aqueous solubility, necessitating an organic solvent.[10]
-
Note: Aqueous solutions of NHS esters are not stable and must be used immediately.[14]
-
-
Calculate Molar Ratios:
-
Perform the Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5] Longer incubation times at lower temperatures can sometimes improve specificity.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove excess, unreacted/quenched PEG reagent and the NHS byproduct from the protein conjugate.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger protein conjugate from smaller molecules.[][18]
-
Dialysis/Ultrafiltration: A suitable alternative for removing small molecule impurities.[18][19] The choice of method depends on the scale of the reaction and the properties of the conjugate.
-
Characterization and Storage
-
Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.
-
Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C for short-term use or aliquoted at -80°C for long-term storage.
Advanced Application: Utilizing the Terminal Carboxylic Acid
After the initial amine conjugation, the terminal -COOH group on the PEG linker is available for a second, distinct conjugation. This requires a separate activation step, most commonly using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS or Sulfo-NHS.[20][21]
This two-step process first activates the carboxyl group to form a new, reactive NHS ester, which can then be coupled to a second amine-containing molecule. This dual-functionality is ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or for tethering proteins to functionalized surfaces.[3] The activation of this second group is most efficient at a lower pH (4.5-6.0), contrasting with the optimal pH for the initial NHS ester reaction.[20]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Incompatible buffer (contains amines).2. pH too low.3. Hydrolyzed NHS ester reagent.4. Insufficient molar excess of reagent. | 1. Perform buffer exchange into an amine-free buffer (Table 2).2. Increase reaction pH to 8.0-8.5.3. Use a fresh vial of reagent; prepare stock solution immediately before use.4. Increase the molar excess of the NHS ester. |
| Protein Precipitation | 1. Organic solvent concentration is too high.2. Over-modification of the protein alters its solubility. | 1. Keep final DMSO/DMF concentration below 10%.2. Reduce the molar excess of the NHS ester or shorten the reaction time. |
| Non-specific Side Reactions | Reaction pH is too high (>9.0). | Lower the reaction pH to the optimal 7.2-8.5 range to minimize side reactions and rapid hydrolysis.[22] |
| Poor Recovery After Purification | 1. Protein loss during dialysis or chromatography.2. Conjugate precipitation. | 1. Ensure correct MWCO for dialysis membrane; optimize chromatography conditions.2. Check solubility of the final conjugate; may require different buffer conditions. |
References
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Retrieved from [Link]
-
Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. PubMed. Retrieved from [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]
-
Kang, H. U., Carlson, J., & Lary, J. (2018). Purification of PEGylated Proteins. ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Suzuki, T., Kanbara, T., & Kuroda, K. (2012). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Retrieved from [Link]
-
Navarrete-Perea, J., Yu, Q., Gygi, S. P., & Paulo, J. A. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. Retrieved from [Link]
-
JenKem Technology. (n.d.). heterobifunctional pegs. Retrieved from [Link]
-
JenKem Technology. (n.d.). Heterobifunctional PEGs with Carboxyl and Activated Carboxyl. Retrieved from [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent? Retrieved from [Link]
-
Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Wang, G., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. ResearchGate. Retrieved from [Link]
Sources
- 1. Acid-PEG25-NHS ester, 1643594-31-3 | BroadPharm [broadpharm.com]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. Heterobifunctional PEGs with Carboxyl and Activated Carboxyl [jenkemusa.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. neb.com [neb.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 22. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to NHS Ester Reactions with Primary Amines
As a Senior Application Scientist, this guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive and practical understanding of N-Hydroxysuccinimide (NHS) ester chemistry for bioconjugation. We will move beyond simple step-by-step instructions to explore the underlying principles, ensuring your success in creating stable, functional conjugates.
The Principle of the Reaction: Precision in Amide Bond Formation
The reaction between an NHS ester and a primary amine is a cornerstone of bioconjugation, prized for its ability to form a highly stable amide bond.[1][2] This process is a classic example of nucleophilic acyl substitution.[2] The magic happens when the unprotonated primary amine (typically from a lysine residue or the N-terminus of a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[2] This forms a temporary intermediate that then collapses, releasing the N-hydroxysuccinimide group and forging the desired amide linkage.[1][2]
This chemistry is frequently employed in a two-step process, particularly when conjugating two proteins. First, a carboxyl group on one molecule is "activated" using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS.[3][4][5] This creates a semi-stable NHS ester intermediate, which is less susceptible to hydrolysis than the initial O-acylisourea intermediate formed by EDC alone.[5] This activated molecule can then be reliably reacted with a primary amine on a second molecule.[5]
Critical Parameters & Optimization: Mastering the Variables
The success of your conjugation hinges on controlling the competition between the desired reaction with the amine (aminolysis) and the unwanted reaction with water (hydrolysis).[2][3][4] The rate of hydrolysis increases significantly with pH, making careful buffer selection and pH control paramount.[2][3][4][6]
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | This is a critical balancing act. Below pH 7, primary amines are protonated (-NH₃⁺), rendering them poor nucleophiles and slowing the reaction.[2][7][8] Above pH 8.5, the hydrolysis rate of the NHS ester increases dramatically, reducing its half-life from hours to mere minutes and lowering your yield.[2][3][4][6] The pH 8.3-8.5 range maximizes the concentration of reactive, deprotonated amines while keeping hydrolysis manageable.[7][8][9] |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Crucially, your buffer must be free of primary amines. [2][3][10][11] Buffers like Tris and glycine will actively compete with your target molecule, drastically reducing conjugation efficiency.[2][3][11] Phosphate-buffered saline (PBS) is a common starting point for reactions at neutral pH, while bicarbonate or borate buffers are excellent for maintaining the optimal pH of 8.0-9.0.[3][12][13] |
| Stoichiometry | 5- to 20-fold molar excess of NHS ester | A molar excess of the NHS ester is used to drive the reaction towards completion and outcompete hydrolysis, especially when working with dilute protein solutions.[1][2] The optimal ratio depends on the number of accessible amines on your target and should be determined empirically for your specific system. |
| Temperature | 4°C to Room Temperature (~25°C) | Reactions can be performed at room temperature for faster kinetics (e.g., 30-60 minutes) or at 4°C for longer incubations (e.g., 2 hours to overnight) to enhance stability for sensitive proteins.[2][3][10] |
| Solvent | DMSO or DMF (anhydrous) | Many NHS ester reagents are not readily water-soluble and must first be dissolved in a minimal amount of a high-purity, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction buffer.[3][7][9][11] Ensure your DMF is amine-free (no "fishy" odor), as degraded DMF contains dimethylamine, which will consume your reagent.[7][11] |
Detailed Step-by-Step Protocol: Two-Step Protein Conjugation
This protocol details the activation of a carboxyl-containing protein ("Protein #1") and its subsequent conjugation to an amine-containing protein ("Protein #2").
Materials and Reagents
-
Protein #1: (with carboxyl groups) in an amine-free buffer (e.g., 0.1 M MES, pH 5.0-6.0).[5]
-
Protein #2: (with primary amine groups) in a reaction buffer (e.g., PBS, pH 7.2-8.5).[5]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.5 or 0.1 M Sodium Bicarbonate, pH 8.3.[7][9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[14][15]
-
Purification: Desalting columns (e.g., Sephadex G-25) or dialysis equipment.[8][9][16]
Experimental Workflow
Caption: Workflow for a two-step EDC/Sulfo-NHS protein conjugation.
Procedure:
-
Activation of Protein #1: a. Dissolve Protein #1 in ice-cold Activation Buffer (e.g., MES, pH 6.0). b. Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Protein #1 solution.[16] d. Incubate the reaction for 15-30 minutes at room temperature.[5][17]
-
Removal of Excess Reagents: a. To prevent EDC from reacting with Protein #2, it's crucial to remove the excess activation reagents. b. Immediately pass the activated protein solution through a desalting column equilibrated with your chosen Reaction Buffer (e.g., PBS, pH 7.5).[5][18] This simultaneously removes excess reagents and performs a buffer exchange.
-
Conjugation to Protein #2: a. Add the purified, activated Protein #1 to your solution of Protein #2. A 1:1 molar ratio is a good starting point. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5][16]
-
Quench the Reaction: a. Stop the reaction by consuming any unreacted NHS esters.[14][15] b. Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[14][15][16] c. Incubate for 15-30 minutes at room temperature.[14][15]
-
Purify the Final Conjugate: a. Remove unreacted protein, excess quenching reagent, and NHS byproduct. b. Purify the final conjugate using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2][16]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation Efficiency | 1. Inactive NHS Ester: Reagent has hydrolyzed due to improper storage.[11][19] 2. Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris, glycine).[11][19] 3. Incorrect pH: pH is too low (<7), protonating the target amines.[19] 4. Competing Nucleophiles: Sample contains other primary amines (e.g., from ammonium salt precipitation). | 1. Store NHS esters desiccated at -20°C.[19] Allow to warm to room temperature before opening to prevent condensation.[19] Prepare solutions immediately before use.[11] 2. Perform a buffer exchange into a recommended amine-free buffer (PBS, Borate, Bicarbonate).[19] 3. Verify the pH of your reaction buffer is between 7.2 and 8.5.[12] 4. Desalt or dialyze your protein into the reaction buffer before starting. |
| Protein Precipitation | 1. High Organic Solvent Concentration: Final concentration of DMSO/DMF is too high (>10%), causing denaturation.[2] 2. Over-labeling: Excessive modification of lysine residues alters protein charge and solubility. | 1. Dissolve the NHS ester in the absolute minimum volume of organic solvent required. Keep the final concentration below 10%.[2] 2. Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio. |
| Inconsistent Results | 1. pH Drift: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, an acid, which can lower the pH of poorly buffered solutions during the reaction.[7][9] 2. Degraded DMF: DMF can degrade into dimethylamine, which reacts with the NHS ester.[7][11] | 1. Use a more concentrated buffer (e.g., 0.1 M) and monitor the pH during large-scale reactions.[7][9] 2. Use high-quality, amine-free DMF. If it has a fishy odor, do not use it.[7][11] |
References
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. glenresearch.com. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. interchim.fr. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. bangslabs.com. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. ncbi.nlm.nih.gov. [Link]
-
Coupling Protocols. ucl.ac.uk. [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. pubs.acs.org. [Link]
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. pubmed.ncbi.nlm.nih.gov. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ncbi.nlm.nih.gov. [Link]
-
What is the best NHS quenching agent? researchgate.net. [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. glenresearch.com. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. neb.com [neb.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. covachem.com [covachem.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Activating and Utilizing Heterobifunctional Acid-PEG5-NHS Ester with EDC/NHS Chemistry for Controlled Bioconjugation
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Controlled PEGylation
In the landscape of advanced biologics and drug delivery systems, polyethylene glycol (PEG) linkers are fundamental tools for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1] PEGylation can enhance solubility, increase in vivo stability by reducing proteolytic degradation, and minimize immunogenicity. Among the vast array of available linkers, heterobifunctional structures like Acid-PEG5-NHS ester offer a distinct advantage: directional, controlled conjugation.
This molecule features two distinct reactive termini separated by a discrete five-unit PEG spacer:
-
An N-hydroxysuccinimide (NHS) ester: Highly reactive towards primary amines (e.g., lysine residues on proteins) at physiological to slightly alkaline pH.[2][3]
-
A terminal carboxylic acid (Acid): Can be selectively activated to react with primary amines using carbodiimide chemistry.
The topic of this guide—"activating this compound"—refers specifically to the activation of its terminal carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process converts the carboxyl group into a second, amine-reactive NHS ester, enabling a sequential and highly controlled conjugation strategy. This is particularly valuable for complex constructions, such as linking a protein to a functionalized surface or creating specific antibody-drug conjugates (ADCs) where precise control over the linkage site is paramount.
This application note provides a comprehensive overview of the underlying chemistry, detailed protocols for activation and conjugation, and expert insights into process optimization and troubleshooting.
The Core Mechanism: EDC/NHS "Zero-Length" Crosslinking
The covalent linkage of a carboxyl group to a primary amine via EDC/NHS chemistry is one of the most reliable and widely used bioconjugation strategies.[4][5] It is classified as a "zero-length" crosslinking method because no part of the EDC or NHS molecules is incorporated into the final amide bond.[6][7] The process is a powerful two-stage reaction.
Stage 1: Carboxyl Group Activation The reaction is initiated by EDC, a water-soluble carbodiimide.[8][9] EDC reacts with the carboxyl group on the PEG linker to form a highly reactive and unstable O-acylisourea intermediate.[4][7][8][10] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate anion.[6][11][12][13]
Stage 2: Stabilization and Amine Coupling The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[7][8][14] To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced. NHS rapidly attacks the O-acylisourea intermediate, displacing the EDC moiety and forming a semi-stable, amine-reactive NHS ester.[6][7][15] This new NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, effectively preserving the activated state of the carboxyl group.[7][15] This semi-stable intermediate can then efficiently react with a primary amine (at a recommended pH of 7.2-8.5) to form a stable, covalent amide bond.[2][11][]
The entire mechanistic flow is illustrated below.
Experimental Protocols: A Step-by-Step Guide
This section details a two-step protocol designed for maximum control:
-
Activation: The carboxyl group of this compound is activated with EDC/NHS.
-
Conjugation: The newly formed NHS ester is reacted with an amine-containing molecule (e.g., Protein #1).
This approach is ideal when you want to first conjugate the PEG linker via its carboxyl end before utilizing the pre-existing NHS ester for a subsequent reaction.
-
Linker: this compound
-
Activation Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous solubility)
-
-
Molecule to be Conjugated: Protein #1 (or other amine-containing molecule)
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[13] Crucial Note: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the reaction.[17][18][19]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[13]
-
-
Quenching Solution: 1 M Hydroxylamine HCl, 1 M Tris-HCl, or 1 M Glycine, pH 8.5.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system.
Step 1: Reagent Preparation
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are moisture-sensitive.[14]
-
Dissolve the this compound in Activation Buffer (pH 6.0) to a desired stock concentration (e.g., 10 mM).
-
Immediately before use , prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. EDC is prone to hydrolysis and should always be prepared fresh.[5] A typical stock concentration is 10 mg/mL.
-
Prepare your target molecule (Protein #1) in Coupling Buffer (pH 7.2-7.5) at a known concentration (e.g., 1-5 mg/mL).
Step 2: Activation of the Carboxyl Group
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.
-
The molar ratios are critical and should be optimized. A good starting point is a 1:5:2 molar ratio of PEG-Acid : NHS : EDC .[15][20] Refer to Table 1 for optimization ranges.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1][13][15] This is sufficient time to form the semi-stable NHS ester.
Step 3: Conjugation to the Amine-Containing Molecule
-
Method A (Two-Step with Purification): For maximum control and to prevent EDC from cross-reacting with carboxyls on your target protein, remove excess EDC and NHS. Pass the activation reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (pH 7.2-7.5) .[15][21] Collect the fractions containing the activated PEG linker.
-
Method B (One-Pot): If your target protein has no accessible carboxyl groups or if speed is critical, you can proceed directly. Raise the pH of the activation mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer (e.g., 1/10th volume of 10x PBS).
-
Immediately add the activated PEG linker solution to your Protein #1 solution. The molar ratio of linker to protein should be optimized (e.g., starting at a 10-fold molar excess of linker).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
Step 4: Quenching the Reaction
-
To stop the reaction and deactivate any remaining NHS esters, add a quenching agent.[17]
-
Add the quenching solution (e.g., Tris, glycine, or hydroxylamine) to a final concentration of 20-50 mM.[17][22]
-
Incubate for 15-30 minutes at room temperature.[1][17] This step is crucial to prevent modification of other molecules in downstream applications.[17]
Step 5: Final Purification
-
Purify the final conjugate from excess linker and reaction byproducts.
-
Use a desalting column for rapid buffer exchange or size-exclusion chromatography (SEC) for higher resolution purification.
Optimization and Quantitative Parameters
The success of EDC/NHS chemistry is highly dependent on carefully controlling several key parameters. The following table provides recommended starting points and ranges for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH (Activation) | 4.5 – 6.0 | Maximizes EDC's reactivity with carboxyl groups while minimizing hydrolysis of the O-acylisourea intermediate. MES buffer is ideal as it lacks competing amine/carboxyl groups.[11][18][22] |
| pH (Coupling) | 7.2 – 8.5 | At this pH, primary amines are deprotonated and sufficiently nucleophilic to react with the NHS ester.[3][11][] However, the hydrolysis rate of the NHS ester also increases with pH, so a balance must be struck.[13][23] The half-life of an NHS ester is ~4-5 hours at pH 7 but drops to just 10 minutes at pH 8.6.[13][19][23] |
| Molar Ratio (EDC:Acid) | 2:1 to 10:1 | A molar excess of EDC is required to drive the activation reaction forward efficiently. Start with a 2-fold excess.[1][13] |
| Molar Ratio (NHS:Acid) | 2:1 to 5:1 | A molar excess of NHS is needed to efficiently convert the unstable O-acylisourea to the more stable NHS ester.[1][13][15] Using a higher ratio of NHS to EDC can help improve efficiency. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This ratio determines the degree of labeling (DOL). A higher excess will lead to more PEG linkers being attached per protein molecule but increases the risk of aggregation and loss of biological activity. This must be empirically determined. |
| Reaction Time (Activation) | 15 – 30 minutes | A short incubation is sufficient for activation. Longer times do not significantly improve yield and increase the risk of side reactions or hydrolysis.[1][13][15] |
| Reaction Time (Coupling) | 2 hours (RT) to Overnight (4°C) | Longer incubation times or lower temperatures can improve conjugation efficiency, especially for dilute protein solutions. |
| Temperature | 4°C to Room Temp (20-25°C) | Room temperature reactions are faster, but performing the coupling at 4°C can improve the stability of sensitive proteins and the NHS-ester intermediate during longer incubations. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Hydrolysis of Reagents/Intermediates: EDC and NHS esters are moisture-sensitive.[5][17] The NHS-ester intermediate has a finite half-life.[17] | Use fresh, high-quality EDC and NHS; always equilibrate to room temperature before opening. Perform the coupling step immediately after activation.[17] Ensure pH is within the optimal ranges. |
| Incorrect Buffer Composition: Presence of competing nucleophiles like Tris or carboxylates in the activation buffer.[17] | Always use a non-amine, non-carboxylate buffer like MES for the activation step.[11][18] | |
| Suboptimal Molar Ratios: Insufficient EDC/NHS for activation or too little linker for conjugation. | Systematically increase the molar excess of EDC/NHS and/or the linker-to-protein ratio. | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive modification of surface lysines can alter protein charge and solubility. | Reduce the molar ratio of the PEG linker to the protein.[1] Shorten the coupling reaction time. |
| Reaction pH near pI: If the reaction pH is close to the protein's isoelectric point (pI), its solubility will be minimal.[11] | Adjust the Coupling Buffer pH to be at least 1-2 units away from the protein's pI.[11] | |
| Reagent Concentration: High concentrations of EDC can sometimes promote protein cross-linking. | Consider the two-step protocol with an intermediate purification step to remove EDC before adding the protein.[17] | |
| Lack of Reproducibility | Reagent Instability: Using old or improperly stored EDC/NHS. | Aliquot reagents upon receipt and store them desiccated at the recommended temperature. Always prepare EDC solutions immediately before use. |
| Inconsistent Reaction Times/Temps: Minor variations can lead to different outcomes, especially due to hydrolysis kinetics. | Standardize all incubation times and temperatures precisely. Use a timer and calibrated temperature-controlled shakers or water baths. |
References
-
Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved from [Link]
-
The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. (2020). ResearchGate. Retrieved from [Link]
- Rebek, J., & Feitler, D. (1974). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society.
-
Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved from [Link]
-
NHS / sulfo-NHS. (n.d.). Interchim. Retrieved from [Link]
-
Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs? (2017). ResearchGate. Retrieved from [Link]
-
Is there any other suitable buffer for EDC/NHS reaction beside MES buffer? (2015). ResearchGate. Retrieved from [Link]
- Bich, C., et al. (2008). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology.
- Xiao, S., & Textor, M. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.
- Yang, Y., & Wu, P. (2019). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules.
-
NHS ester PEG. (n.d.). AxisPharm. Retrieved from [Link]
- Sadat, S. M., et al. (2015). Enhancing conjugation rate of antibodies to carboxylates. Journal of The Royal Society Interface.
-
NHS and Sulfo-NHS Instructions. (n.d.). Fisher Scientific. Retrieved from [Link]
-
This compound. (n.d.). Creative Biolabs. Retrieved from [Link]
- Liu, Z., et al. (2016).
- Needham, L. M., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. covachem.com [covachem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. interchim.fr [interchim.fr]
- 23. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Acid-PEG5-NHS Ester
A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Successful Conjugation
Welcome to the technical support center for Acid-PEG5-NHS ester. As researchers and drug development professionals, we understand that the success of your bioconjugation experiments hinges on the stability and reactivity of your reagents. The N-hydroxysuccinimide (NHS) ester is a powerful tool for covalently linking molecules to primary amines, but its susceptibility to hydrolysis presents a significant challenge.
This guide is designed to provide you with the in-depth knowledge and practical troubleshooting strategies required to mitigate the hydrolysis of this compound, ensuring reproducible and high-yield results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a heterobifunctional crosslinker. It features a discrete-length polyethylene glycol (dPEG®) spacer with five units, flanked by a reactive NHS ester at one end and a terminal carboxylic acid at the other. The NHS ester group reacts with primary amines (like those on lysine residues of proteins) to form stable amide bonds, while the carboxylic acid provides an additional site for conjugation, often through carbodiimide chemistry.[1]
Hydrolysis is a competing reaction where water attacks the NHS ester, cleaving it to an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[2] This process renders the linker useless for its primary purpose of amine conjugation, leading to low reaction yields, wasted reagents, and unreliable experimental outcomes.[2][3]
Q2: How does pH affect the stability and reactivity of this compound?
The pH of the reaction buffer is the most critical factor governing the success of an NHS ester conjugation.[3] There is a delicate balance:
-
Amine Reactivity: The target primary amine must be deprotonated (-NH₂) to act as a nucleophile and attack the NHS ester. At acidic or neutral pH, the amine is mostly protonated (-NH₃⁺) and non-reactive.[2][4] Increasing the pH deprotonates the amine, increasing its reactivity.
-
Ester Stability: The rate of NHS ester hydrolysis increases significantly with rising pH.[5][6]
The optimal pH for most NHS ester reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the pH 8.3 to 8.5 range.[4][7]
Q3: What is the half-life of an NHS ester in aqueous solutions?
The half-life of an NHS ester is highly dependent on both pH and temperature. As shown in the table below, the stability decreases dramatically as the pH increases. Performing reactions at lower temperatures can extend the half-life, but the optimal balance must be determined for your specific system.
| pH | Temperature | Approximate Half-life | Source(s) |
| 7.0 | 0°C | 4–5 hours | [3][5][6][8] |
| 8.0 | 4°C | ~1 hour | [3][6] |
| 8.6 | 4°C | 10 minutes | [3][5][6][8] |
| 9.0 | Room Temp. | Minutes | [3][9] |
| This data illustrates the critical need for precise pH control and timely execution of experiments. |
Q4: How should I properly store and handle my this compound reagent?
Proper storage is crucial to prevent degradation before the experiment even begins.
-
Storage: Store the reagent at -20°C with a desiccant .[10][11][12] NHS esters are highly sensitive to moisture.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature .[10][11][13] This prevents atmospheric moisture from condensing on the cold powder, which would cause immediate hydrolysis. After weighing, purge the vial with an inert gas like nitrogen or argon before resealing to protect the remaining reagent.[13]
Troubleshooting Guide: Low Conjugation Efficiency
Problem: You are observing low or no yield of your desired conjugate, suggesting the NHS ester is not reacting with your target molecule.
Possible Cause 1: Premature Hydrolysis of the NHS Ester
This is the most common culprit. The NHS ester is being inactivated by water before it has a chance to react with the target amine.
Solutions & Explanations:
-
Verify Buffer pH and Composition: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH 8.3-8.5 range.[7] Critically, never use buffers containing primary amines , such as Tris or glycine.[6][14][15] These buffers will compete with your target molecule for the NHS ester, effectively quenching the reaction.[15]
-
Prepare Reagents Fresh: Always dissolve the this compound immediately before use. [10][11] Do not prepare stock solutions in aqueous buffers for storage.[10] If the ester is not soluble in your aqueous buffer, first dissolve it in a small volume of a dry, amine-free organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then add it to the reaction.[7][15][16] Ensure your DMF is high-quality and lacks a "fishy" odor, which indicates degradation to dimethylamine, a reactive contaminant.[7][17]
-
Optimize Reaction Concentration: The desired aminolysis is a bimolecular reaction (linker + protein), while hydrolysis is a unimolecular reaction with water. Increasing the concentration of your protein or target molecule can favor the desired conjugation reaction over hydrolysis.[2][3] Aim for a protein concentration of 1-10 mg/mL where possible.[2][7]
The following diagram illustrates the critical competition between the desired reaction (aminolysis) and the undesired side reaction (hydrolysis).
Caption: Competing pathways for the NHS ester: desired aminolysis versus undesired hydrolysis.
Possible Cause 2: Inactive Reagents or Incorrect Handling
If you have controlled for hydrolysis, the issue may lie with the handling of the reagent itself.
Solutions & Explanations:
-
Follow a Strict Reagent Preparation Workflow: The hygroscopic and reactive nature of this compound demands a meticulous workflow. Adhering to a validated procedure minimizes exposure to moisture and ensures the reagent is active when added to the reaction.
The diagram below outlines the mandatory workflow for preparing and using the NHS ester.
Caption: Step-by-step workflow for handling moisture-sensitive this compound.
-
Perform a Reagent Activity Check: You can confirm the reactivity of your NHS ester with a simple hydrolysis test. Dissolving a small amount of the ester in a basic solution (e.g., 0.5 M NaOH) will cause rapid hydrolysis, releasing the NHS byproduct, which absorbs light around 260 nm.[5][13][18] An increase in absorbance at 260 nm after adding the base confirms that the ester was active.[13][17]
Key Experimental Protocols
Protocol 1: General Protein Conjugation
This protocol provides a standard starting point for labeling a protein with this compound.
-
Buffer Exchange: Ensure your protein (e.g., 1-10 mg/mL) is in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[7] If your protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[6][19]
-
Prepare NHS Ester Solution: Immediately before use, weigh the this compound and dissolve it in anhydrous DMSO to a stock concentration of 10 mM.[2][11]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[2][11] The final concentration of DMSO should not exceed 10% of the total reaction volume.[11]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][11] Protect from light if your molecule is light-sensitive.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[20] Incubate for an additional 15-30 minutes.[2][20] The primary amines in the quenching buffer will react with any remaining active NHS esters.[20]
-
Purify Conjugate: Remove excess, unreacted linker and quenching reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.[15][20]
References
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
-
Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. American Chemical Society. [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
Protocol for PEG NHS Reagents. AxisPharm. [Link]
-
Troubleshooting Guides. Creative Biolabs. [Link]
-
I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acid-PEG5-NHS Ester
Welcome to the technical support center for Acid-PEG5-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for successful bioconjugation experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Introduction to this compound Chemistry
This compound is a heterobifunctional crosslinker containing a five-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances the solubility of the resulting conjugate in aqueous media.[1][][3] One terminus features an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues and the N-terminus) and amine-modified oligonucleotides.[4][] This reaction forms a stable and irreversible amide bond.[4][6] The other terminus possesses a carboxylic acid group that can be conjugated to another primary amine using activators like EDC or HATU, or it can be used to modify the charge of the final conjugate.[1][][3]
The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[4][] The efficiency of this process is critically dependent on reaction conditions, particularly pH.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to my protein?
The optimal pH for NHS ester conjugation is a delicate balance, typically falling between pH 7.2 and 8.5 .[7][9][10] A pH of 8.3-8.5 is often recommended as the ideal starting point.[11][12]
-
Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them poor nucleophiles and significantly slowing down the conjugation reaction.[6][8]
-
Above pH 8.5: The rate of NHS ester hydrolysis, a major competing side reaction, increases dramatically, reducing the conjugation yield.[6][7]
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is crucial to use an amine-free buffer to prevent the buffer components from competing with your target molecule for the NHS ester.
| Recommended Buffers | Concentration | pH Range | Notes |
| Phosphate Buffer | 50-100 mM | 7.2-8.0 | Physiologically relevant and provides good buffering capacity.[4] |
| Bicarbonate Buffer | 50-100 mM | 8.0-9.0 | Often recommended for protein labeling due to its effective buffering in the optimal pH range.[4] |
| HEPES Buffer | 50-100 mM | 7.2-8.2 | A good alternative to phosphate buffer.[4] |
| Borate Buffer | 20-50 mM | 8.0-9.0 | Useful for maintaining a stable pH at the higher end of the optimal range.[4] |
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will directly compete with the target molecule.[9][10] However, these buffers are excellent for quenching the reaction once the desired incubation time is complete.[9][10]
Q3: How should I store my this compound?
This compound should be stored under dry conditions at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks) .[13][14] NHS esters are sensitive to moisture, and exposure can lead to hydrolysis, rendering the reagent inactive.[15] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[14]
Q4: My this compound is not readily soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have limited water solubility.[10] The recommended procedure is to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then add this stock solution to your aqueous reaction buffer containing the biomolecule.[11][15] It is crucial to use high-quality, anhydrous solvents, as impurities or water can degrade the NHS ester.[16]
Troubleshooting Guide: Common Side Reactions and Solutions
Low conjugation efficiency and the presence of unexpected byproducts are common hurdles in bioconjugation. This guide will help you identify and address potential side reactions.
Issue 1: Low or No Conjugation Yield
A low yield is the most frequently encountered problem and can often be attributed to the primary side reaction: hydrolysis of the NHS ester .[6][17]
The NHS ester is susceptible to hydrolysis in aqueous solutions, where it reacts with water to form a non-reactive carboxylic acid, thereby reducing the amount of reagent available to react with your target amine.[6] The rate of this competing reaction is highly pH-dependent, increasing significantly at higher pH values.[9][18][19]
}
Primary reaction pathway versus the competing hydrolysis side reaction.
}
A logical workflow for troubleshooting low NHS ester conjugation yield.[20]
| pH | Half-life of NHS Ester | Implication |
| 7.0 (0°C) | 4-5 hours | Stable, but amine reaction is slow.[9][18] |
| 8.6 (4°C) | 10 minutes | Amine reaction is fast, but hydrolysis is also very fast.[9][18] |
| 9.0 | < 9 minutes | Very rapid hydrolysis, significant loss of reagent.[19] |
Issue 2: Non-Specific Labeling or Unexpected Conjugate Heterogeneity
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, leading to non-specific labeling and a heterogeneous product.[6][21]
Under certain conditions (e.g., suboptimal pH, prolonged reaction times), other nucleophilic residues can be acylated by the NHS ester.[6]
-
Cysteine (-SH): The sulfhydryl group of cysteine is a potent nucleophile and can form a thioester linkage. This bond is less stable than the desired amide bond.[6][21]
-
Tyrosine, Serine, Threonine (-OH): The hydroxyl groups on these residues can be acylated to form ester bonds, which are also less stable and prone to hydrolysis.[6][21]
-
Histidine (Imidazole ring): The imidazole ring of histidine has also been reported to show some reactivity.[22]
| Amino Acid Residue | Functional Group | Reactivity | Bond Formed | Bond Stability |
| Lysine (ε-amino) | -NH₂ | High | Amide | Very Stable |
| N-Terminus (α-amino) | -NH₂ | High | Amide | Very Stable |
| Cysteine | -SH | Moderate | Thioester | Labile |
| Tyrosine | Phenolic -OH | Low | Ester | Labile |
| Serine/Threonine | -OH | Low | Ester | Labile |
| Table adapted from[6] |
-
Strict pH Control: Maintain the reaction pH within the optimal range of 7.2-8.5 to favor the reaction with primary amines.[6]
-
Optimize Reaction Time: Minimize the reaction time to what is necessary for sufficient conjugation to reduce the opportunity for slower side reactions to occur.
-
Molar Ratio: Avoid using a vast excess of the NHS ester, as this can drive less favorable side reactions. Optimize the molar ratio of this compound to your biomolecule.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a starting point for conjugating this compound to a protein. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[11] If the buffer contains amines (like Tris or glycine), it must be exchanged with a compatible buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10-20 mM.[11][15]
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution. A molar excess of 5-20 fold of the NHS ester over the protein is a common starting point.[11] Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9][11]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[9][23]
-
Purify the Conjugate: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.[24]
Protocol 2: Qualitative Activity Test for NHS Ester
If you suspect your NHS ester has been compromised by moisture, you can perform a simple qualitative test to confirm its reactivity. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[9][18][20]
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Basic solution (e.g., 0.1 M NaOH)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare NHS Ester Solution: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.
-
Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm (A_initial).
-
Induce Hydrolysis: Add a small volume of the basic solution to the cuvette to raise the pH significantly, inducing rapid hydrolysis.
-
Final Absorbance Reading: After a few minutes, measure the absorbance at 260 nm again (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed to release NHS.
Analytical Methods for Characterization
After conjugation and purification, it is essential to characterize the final product to determine the degree of labeling and confirm purity.
| Analytical Technique | Information Provided |
| UV-Vis Spectroscopy | Can be used to estimate the drug-to-antibody ratio (DAR) if the attached molecule has a distinct absorbance signature.[25] |
| Hydrophobic Interaction Chromatography (HIC) | A powerful method for determining the DAR and drug load distribution for cysteine-linked conjugates.[26][27] |
| Reversed-Phase Chromatography (RP-HPLC) | Often coupled with mass spectrometry (RP-MS), it is the method of choice for resolving the heterogeneity of lysine-linked conjugates.[26] |
| Size-Exclusion Chromatography (SEC) | Used to assess the presence of aggregates or fragments in the final conjugate product.[26] |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Provides precise mass information to confirm successful conjugation and identify the distribution of species.[25][28][29] |
References
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]
-
J-Stage. (n.d.). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Retrieved from [Link]
-
MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
AxisPharm. (n.d.). Bioconjugation Analytical Method Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. Retrieved from [Link]
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]
-
ResearchGate. (2025). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
Agilent. (2024). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]
-
ACS Publications. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]
- 3. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. medkoo.com [medkoo.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Acid-PEG5-NHS Ester to Protein Ratios
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding and practical troubleshooting advice for optimizing the molar ratio of Acid-PEG5-NHS ester to your target protein. As a senior application scientist, my goal is to blend theoretical principles with field-proven insights to empower you to achieve consistent, high-efficiency conjugations.
The Core Principle: Balancing Reactivity and Stability
N-hydroxysuccinimide (NHS) ester chemistry is a robust method for covalently attaching molecules to primary amines (–NH₂) on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[1][2] The this compound is a heterobifunctional linker, featuring an amine-reactive NHS ester at one end and a terminal carboxylic acid at the other, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[3][] This PEG spacer enhances the solubility of the resulting conjugate.[3][5]
The central challenge in any NHS ester conjugation is the competition between the desired reaction with the protein's amines and the undesired hydrolysis of the NHS ester by water.[2][6] The rates of both reactions are critically dependent on pH.[1][7]
-
Amine Reactivity : The primary amine must be deprotonated (–NH₂) to act as an effective nucleophile. At pH levels below the pKa of the amine (~10.5 for lysine), it exists in its protonated, non-reactive form (–NH₃⁺).[1] As the pH increases towards the optimal range of 7.2-8.5, the concentration of the reactive, deprotonated amine increases, accelerating the conjugation reaction.[7][8]
-
NHS Ester Stability : The NHS ester is susceptible to hydrolysis, a reaction that is also accelerated at higher pH.[9][10] The half-life of an NHS ester can decrease dramatically from hours at pH 7 to mere minutes at pH 8.6.[8][9]
Therefore, optimizing the molar ratio is not just about adding more reagent; it's about finding the sweet spot where the rate of aminolysis (the desired reaction) significantly outpaces the rate of hydrolysis.
Visualizing the Competing Reactions
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the optimization of PEGylation reactions.
Q1: My conjugation efficiency is low, even at high molar ratios. What's the first thing to check?
A1: Before increasing the molar ratio further, scrutinize your buffer composition and pH . This is the most common culprit for low yields.[6][11]
-
Primary Amine Contamination: Ensure your buffer is free of primary amines, such as Tris or glycine.[8] These molecules will compete with your target protein for the NHS ester, drastically reducing your yield.[8]
-
Recommended Buffers: Use non-amine, non-carboxylate buffers. Sodium phosphate, bicarbonate, borate, or HEPES buffers are excellent choices.[2][8]
-
Verify pH: The optimal pH range for NHS ester reactions is generally 8.3 to 8.5.[7][12] A pH below 7.5 will significantly slow the reaction due to protonation of the protein's amines, while a pH above 9.0 will lead to rapid hydrolysis of the NHS ester.[10] Use a calibrated pH meter to verify your buffer's pH at the reaction temperature.
Q2: I'm observing protein precipitation after adding the this compound. What causes this and how can I fix it?
A2: Protein precipitation can occur for a few reasons:
-
Organic Solvent Shock: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[7] If the final concentration of the organic solvent is too high (typically >10%), it can denature the protein.[13]
-
Solution: Prepare a more concentrated stock of the NHS ester to minimize the volume of organic solvent added. Add the stock solution dropwise to the protein solution while gently stirring.
-
-
Over-PEGylation: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation.
-
Solution: Reduce the molar excess of the this compound in your reaction. Start with a titration experiment to find the optimal ratio (see protocol below).
-
Q3: My results are inconsistent from batch to batch. How can I improve reproducibility?
A3: Inconsistency often points to reagent stability and handling.
-
Reagent Quality: NHS esters are moisture-sensitive. Ensure your this compound is stored in a desiccator at -20°C.[3][14] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Fresh Solutions: Prepare the NHS ester stock solution immediately before use.[15] Do not store aqueous solutions of the NHS ester as it will hydrolyze over time.[7]
-
Consistent Reaction Parameters: Precisely control the reaction time, temperature, pH, and protein concentration for every experiment.
Q4: How do I determine the starting molar ratio for my specific protein?
A4: The ideal molar ratio depends on the number of available primary amines on your protein and the desired degree of labeling (DOL). A good starting point for many proteins is a 10- to 20-fold molar excess of the NHS ester.[2][15] For antibodies (IgG), a 20-fold molar excess typically results in 4-6 PEG linkers per antibody.[15]
| Target Degree of Labeling (DOL) | Protein Concentration | Recommended Starting Molar Excess (PEG:Protein) | Key Considerations |
| Low (1-3) | 1-10 mg/mL | 5:1 to 20:1 | Useful for preserving protein function where active site lysines may be present. |
| Medium (4-8) | 1-10 mg/mL | 20:1 to 40:1 | A common range for improving pharmacokinetic properties without excessive modification. |
| High (>8) | 1-10 mg/mL | >40:1 | May be required for certain applications but carries a higher risk of protein precipitation and loss of activity. |
This table provides general starting points. Empirical optimization is crucial for every new protein.
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio
This experiment is designed to identify the optimal molar excess of this compound needed to achieve your desired degree of labeling (DOL).
Objective: To determine the ideal PEG:Protein molar ratio for your specific protein.
Materials:
-
Your protein of interest (1-10 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Phosphate buffer, pH 7.5-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) desalting columns)
Workflow Diagram:
Caption: Workflow for optimizing the PEG:Protein molar ratio.
Procedure:
-
Prepare Protein: Dissolve or dialyze your protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[2]
-
Prepare NHS Ester: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[2]
-
Set up Reactions: In separate tubes, set up several small-scale reactions with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1, 40:1).[16] Add the calculated volume of the NHS ester stock to each protein solution while gently vortexing.
-
Incubate: Allow the reactions to proceed for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Quench: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[2]
-
Purify: Remove excess, unreacted PEG reagent and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Analyze: Characterize the purified conjugates from each reaction to determine the degree of labeling and assess purity.
Protocol 2: Characterization of PEGylated Proteins
Accurate characterization is essential to confirm the success of your conjugation. A combination of techniques is often necessary for a complete picture.[17]
1. SDS-PAGE Analysis:
-
Principle: A rapid method to visualize the increase in molecular weight due to PEGylation. PEGylated proteins will migrate slower than the unmodified protein.[18]
-
Observation: You should see a "smear" or a ladder of bands corresponding to different degrees of PEGylation. The intensity of the unmodified protein band should decrease as the molar ratio of PEG increases.
-
Caveat: The interaction between PEG and SDS can cause bands to appear broader and migrate at a much higher apparent molecular weight than their actual mass.[19][20] Native PAGE can sometimes provide better resolution.[19][20]
2. HPLC Analysis:
-
Principle: A high-resolution technique to separate and quantify different species in your reaction mixture.[18]
-
Methods:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules by size. Useful for separating PEGylated protein from unreacted protein and detecting aggregates.[18]
-
Reversed-Phase (RP-HPLC): Separates based on hydrophobicity. Can often resolve species with different degrees of PEGylation.[18]
-
Ion-Exchange (IEX-HPLC): Separates based on charge. PEGylation can shield charged residues, altering retention times and allowing for isoform separation.[18]
-
3. Mass Spectrometry (MS):
-
Principle: Provides a definitive measurement of the molecular weight of the conjugates.[18]
-
Application: By comparing the mass of the PEGylated protein to the unmodified protein, you can precisely determine the number of PEG molecules attached.[21] This is the most accurate method for determining the degree of labeling.
References
-
Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(15), 2549-2553. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. PubMed. [Link]
-
Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... ResearchGate. [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
-
Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. ResearchGate. [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]
-
Determination of the Degree of PEGylation of Protein Bioconjugates Using Data From Proton Nuclear Magnetic Resonance Spectroscopy. PubMed. [Link]
-
NHS ester labeling of amino biomolecules. [Link]
-
Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. NIH. [Link]
-
(PDF) Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
-
Degree of labeling (DOL) step by step. Abberior Instruments. [Link]
-
Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
-
Calculating molar ratio & dilution of protein cluster solution. Biochemistry - Protocol Online. [Link]
-
Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins. [Link]
-
Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]
-
Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medkoo.com [medkoo.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 20. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creativepegworks.com [creativepegworks.com]
Technical Support Center: Improving Acid-PEG5-NHS Ester Conjugation Efficiency
<_ _>
Welcome to the Technical Support Center for Acid-PEG5-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation experiments. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism of this compound with a primary amine?
The conjugation process is a nucleophilic acyl substitution. The deprotonated primary amine (-NH2) on your biomolecule (e.g., the epsilon-amino group of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond and releases NHS as a byproduct.[1][2] The integrated polyethylene glycol (PEG) chain enhances the solubility and biocompatibility of the resulting conjugate.[3][4][5][]
Q2: Why is pH the most critical parameter for this reaction?
The optimal pH for NHS ester reactions is a delicate balance.[1] For the primary amine to be an effective nucleophile, it must be deprotonated. This is favored at a higher pH. However, the NHS ester is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive.[1][7] This hydrolysis is significantly accelerated at higher pH.[8][9] Therefore, a carefully controlled pH is crucial for maximizing the yield of the desired conjugate while minimizing the loss of the NHS ester to hydrolysis.[10]
Q3: What is the optimal pH range for this compound conjugation?
The generally recommended pH range is 7.2 to 9.0.[8][11][12] However, for maximal efficiency, a more precise range of pH 8.3 to 8.5 is often cited as the sweet spot.[1][8][13] At this pH, a sufficient concentration of primary amines are deprotonated and reactive, while the rate of NHS ester hydrolysis is still manageable.
Q4: Which buffers should I use, and which should I avoid?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[14][15]
Recommended Buffers:
Buffers to Avoid:
If your protein is in a buffer containing primary amines, a buffer exchange step via dialysis or gel filtration is necessary before initiating the conjugation.[16][17]
Q5: How should I prepare and handle the this compound?
This compound is moisture-sensitive.[16] It should be stored at -20°C under dry conditions.[3][4][5][18] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[16] It is highly recommended to dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[13][14] Do not prepare stock solutions for long-term storage, as the NHS ester will readily hydrolyze.[16]
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is too low, leaving primary amines protonated and non-nucleophilic, or too high, causing rapid hydrolysis of the NHS ester.[8] | Verify and adjust the buffer pH to the optimal range of 8.3-8.5. Use a calibrated pH meter. This ensures a sufficient population of deprotonated, reactive amines while managing the rate of hydrolysis.[13] |
| Hydrolysis of this compound: The reagent was exposed to moisture before or during the reaction.[8] | Ensure proper storage and handling. Always allow the reagent to warm to room temperature before opening.[16] Prepare solutions in anhydrous DMSO or DMF immediately before use.[14] This minimizes premature hydrolysis, preserving the reactive ester. | |
| Presence of Competing Primary Amines: The reaction buffer (e.g., Tris, glycine) or contaminants in the protein solution are quenching the reaction.[14][15] | Perform a buffer exchange into a non-amine-containing buffer like PBS or sodium bicarbonate. This eliminates competing nucleophiles, ensuring the NHS ester reacts primarily with your target molecule.[16][17] | |
| Inactive this compound: The reagent may have degraded due to improper storage or age. | Perform a quality control check of the NHS ester. A simple method is to intentionally hydrolyze a small amount with a base and measure the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide.[14] | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Dissolving the NHS ester in varying amounts of solvent or with delays before use. | Standardize the protocol for reagent preparation. Always dissolve a freshly weighed amount of the NHS ester in a fixed volume of anhydrous solvent immediately before adding it to the reaction. |
| Variable Reaction Time and Temperature: Fluctuations in incubation time or temperature can affect the extent of both conjugation and hydrolysis.[11] | Maintain consistent reaction parameters. Use a temperature-controlled environment (e.g., a water bath or incubator) and a timer to ensure reproducibility between experiments. Lowering the temperature to 4°C can slow both the conjugation and hydrolysis rates, which may be beneficial for sensitive proteins.[8][11] | |
| Undesirable Side Products (e.g., aggregation) | High Molar Excess of PEG Reagent: Using a large excess of the PEGylating agent can lead to multisite conjugation, potentially causing aggregation or loss of protein function. | Titrate the molar ratio of this compound to your biomolecule. Start with a lower molar excess (e.g., 5-10 fold) and empirically determine the optimal ratio that provides the desired degree of labeling without causing adverse effects. |
| Protein Instability at Reaction pH: The required pH of 8.3-8.5 may be detrimental to the stability of your specific protein. | If your protein is unstable at the optimal pH, consider performing the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration. While the reaction rate will be slower, this can preserve the protein's integrity.[1] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Buffer Exchange (if necessary): Dialyze or use a desalting column to exchange the protein into a non-amine-containing buffer, such as 0.1 M Sodium Bicarbonate, pH 8.3.[16]
-
Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[11]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[1] The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[15] Protect light-sensitive components from light.
-
Quench the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[19] Incubate for 15-30 minutes at room temperature.[1][19]
-
Purification: Remove unreacted PEG reagent, NHS, and quenching buffer from the conjugated protein using size-exclusion chromatography (SEC) or dialysis.[][21] Other techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for purification.[][22][23]
Protocol 2: Quality Control of NHS Ester Activity
This protocol provides a qualitative assessment of the reactivity of your this compound.[14]
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5). If not water-soluble, first dissolve in 250 µL of anhydrous DMSO, then add the buffer.
-
Prepare Control: In a separate tube, prepare a control solution with the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution.
-
Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH and vortex for 30 seconds.
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the release of N-hydroxysuccinimide, confirming that the NHS ester is active.
Visualizing the Process
Diagram 1: Conjugation Reaction Mechanism
Caption: The reaction of an NHS ester with a primary amine to form a stable amide bond.
Diagram 2: Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for diagnosing and resolving low conjugation yield.
References
-
Blacklight Power, Inc. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]
-
Gaberc-Porekar, V., Zore, I., Podobnik, B., & Menart, V. (2008). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed, 11(2), 242-50. Retrieved from [Link]
-
D'Amico, F., & Elvassore, N. (2012). Purification of pegylated proteins. PubMed. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]
-
Gaberc-Porekar, V., Zore, I., Podobnik, B., & Menart, V. (2008). Obstacles and pitfalls in the PEGylation of therapeutic proteins. Current Opinion in Drug Discovery & Development, 11(2), 242-50. Retrieved from [Link]
-
Al-Aamri, O. M., Al-Ghamdi, A. A., & Al-Zahrani, S. M. (2021). Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. ResearchGate. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). A Brief Description of the Advantages and Challenges of PEGylated Proteins. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Wang, Y., et al. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. ResearchGate. Retrieved from [Link]
-
Gygi, S. P., & Paulo, J. A. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 19(6), 1045–1057. Retrieved from [Link]
-
University of Oxford. (2025, March 13). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]
-
Tebubio. (2017, January 30). How to choose the perfect buffer to get a pure, stabilised, functional protein. Retrieved from [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]
-
CellMosaic. (n.d.). ADC and Other Drug Conjugates (ODC) - Buffers and Others. Retrieved from [Link]
-
Journal of Young Investigators. (2006, October 1). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification Challenges with Acid-PEG5-NHS Ester Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of molecules conjugated with Acid-PEG5-NHS ester. As a bifunctional linker, this compound is instrumental in creating advanced biomolecules, but its unique properties present specific purification challenges. This document is designed with full editorial control to offer practical, field-proven insights and robust protocols to help you navigate these complexities.
I. Understanding the Core Challenge: The Chemistry of this compound
This compound is a heterobifunctional linker featuring a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a 5-unit polyethylene glycol (PEG) spacer.[1][2][3][4][] The NHS ester is highly reactive towards primary amines (-NH2) on proteins, oligonucleotides, or other molecules, forming a stable amide bond.[6][7] The terminal carboxylic acid can be used for subsequent conjugation, often after activation with reagents like EDC.[1][4]
The primary purification challenge stems from the high reactivity and inherent instability of the NHS ester group, particularly its susceptibility to hydrolysis.[8][9][10] This competing reaction with water reduces the efficiency of the desired conjugation and introduces impurities that must be removed.[9]
Diagram: Conjugation and Hydrolysis
Caption: Competing reactions involving the this compound.
II. Frequently Asked Questions (FAQs)
Q1: My conjugation yield is very low. What are the most likely causes related to the this compound itself?
Low conjugation yield is a common problem and can often be traced back to the quality and handling of the NHS ester.[11]
-
Hydrolysis of the NHS Ester: This is the most frequent culprit.[10] NHS esters are moisture-sensitive and will hydrolyze in the presence of water, rendering them inactive.[12][13] The rate of hydrolysis increases dramatically with pH.[8][9]
-
Improper Storage: this compound should be stored at -20°C, desiccated, and protected from light.[1][2] Repeated freeze-thaw cycles should be avoided.[]
-
Reagent Quality: The purity of the this compound is critical. Impurities can lead to side reactions and lower yields. Always refer to the Certificate of Analysis for purity information.[1] A simple qualitative test can be performed to check the activity of your NHS ester by intentionally hydrolyzing it with a base and measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide.[11][17]
Q2: What is the optimal pH for the conjugation reaction, and which buffers should I use?
The optimal pH for NHS ester reactions is a delicate balance. The primary amine on your target molecule must be deprotonated to be nucleophilic, which is favored at a higher pH.[9] However, the competing hydrolysis of the NHS ester is also accelerated at a higher pH.[8][9]
-
Optimal pH Range: The recommended pH range for the NHS ester reaction is typically 7.2 to 8.5.[8][] A pH of 8.3-8.5 is often cited as a good starting point.[15]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffers are commonly used.[8][15]
-
Buffers to Avoid: Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8][12][13] These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[13]
Q3: How do I remove unreacted this compound and byproducts after the conjugation reaction?
The choice of purification method depends largely on the size and properties of your target molecule.
-
For Large Molecules (e.g., Proteins, Antibodies):
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on their size.[18][19] The larger conjugate will elute before the smaller, unreacted PEG linker and NHS byproduct.[18][20]
-
Dialysis / Ultrafiltration: These methods are useful for removing small molecules from a solution of larger biomolecules.[10][21] Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate.[10]
-
-
For Smaller Molecules (e.g., Peptides, Oligonucleotides, Small Molecules):
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying smaller conjugates.[22][23] It separates molecules based on hydrophobicity. The addition of the PEG linker will alter the hydrophobicity of your molecule, allowing for separation from the unreacted starting material.[23]
-
Precipitation: For oligonucleotides, ethanol or acetone precipitation can be used to remove organic impurities like the unreacted NHS ester and the hydrolyzed acid.[15]
-
III. Troubleshooting Guide
This section addresses common issues observed during the purification of this compound conjugates, with a focus on chromatographic methods.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Purified Conjugate | Adsorption to Column Matrix: The conjugate may be non-specifically binding to the chromatography resin. | For SEC: Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration).[18] For RP-HPLC: Modify the mobile phase pH or consider a different column chemistry.[23] |
| Precipitation on the Column: The conjugate may have low solubility in the mobile phase. | Adjust the mobile phase composition. For RP-HPLC, you might need to adjust the organic solvent percentage.[23] | |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Secondary Interactions: The conjugate may be interacting with the stationary phase in ways other than the intended separation mechanism. | For SEC: Increase the ionic strength of the mobile phase.[18] For RP-HPLC: Optimize the mobile phase pH and ionic strength. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | Reduce the injection volume or the concentration of the sample. For SEC, the injection volume should typically be no more than 2-5% of the column volume.[23] | |
| Column Degradation: The column may be old or have been exposed to harsh conditions. | Replace the column.[18] | |
| Multiple Peaks for the Conjugate | Heterogeneity of Conjugation: The PEG linker may have attached to multiple sites on your molecule, or there may be a mixture of molecules with different numbers of PEG chains attached. | This is common, especially with proteins that have multiple lysine residues.[24] The different species can often be resolved by ion-exchange chromatography (IEC) or RP-HPLC.[19] Mass spectrometry is essential to confirm the identity of each peak.[24] |
| Degradation of the Conjugate: The conjugate may be unstable under the purification conditions. | Ensure the pH of your mobile phases is appropriate for the stability of your conjugate.[23] |
IV. Experimental Protocols
Protocol 1: General NHS Ester Conjugation
This protocol provides a general workflow for conjugating this compound to a protein.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Purification:
-
Proceed immediately to purification using SEC or dialysis to remove unreacted PEG linker and byproducts.[7]
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying protein-PEG conjugates.
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS). The mobile phase should be filtered and degassed.[23]
-
-
Sample Preparation:
-
Filter the conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates.[18]
-
-
Chromatographic Run:
-
Inject the sample onto the equilibrated column.
-
Run the separation under isocratic conditions.[18]
-
Monitor the elution profile with a UV detector at 280 nm.[20] The larger conjugate is expected to elute first, followed by the unconjugated protein, and then the smaller unreacted PEG linker and byproducts.[18][27]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the eluting peaks.
-
Analyze the purity of the fractions containing the conjugate by SDS-PAGE and/or analytical SEC.[23] On an SDS-PAGE gel, the PEGylated protein will appear as a band with a higher apparent molecular weight compared to the native protein.[24]
-
Pool the pure fractions.
-
Diagram: Purification Workflow
Caption: General experimental workflow for conjugation and purification.
V. References
-
Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International. Available from: [Link]
-
Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography. LCGC International. Available from: [Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. Available from: [Link]
-
Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins. Academia.edu. Available from: [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available from: [Link]
-
This compound. CD Bioparticles. Available from: [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. Available from: [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available from: [Link]
-
Protocol for PEG NHS Reagents. AxisPharm. Available from: [Link]
-
Reaction scheme of NHS–PEG conjugation. ResearchGate. Available from: [Link]
-
Antibody conjugation. Fürth lab. Available from: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound CAS#: 1343476-41-4 [m.chemicalbook.com]
- 3. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. lumiprobe.com [lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. lcms.cz [lcms.cz]
Technical Support Center: Impact of pH on Acid-PEG5-NHS Ester Stability and Reactivity
Welcome to the technical support guide for Acid-PEG5-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation reactions. Here, we will delve into the critical role of pH in balancing the stability and reactivity of N-hydroxysuccinimide (NHS) esters, ensuring successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in this compound conjugation reactions?
The pH of the reaction environment is the most critical parameter governing the success of conjugation with this compound.[1][2] It directly influences two competing chemical reactions: the desired reaction with primary amines (aminolysis) and the undesirable degradation of the NHS ester by water (hydrolysis).[1][3] Achieving a high yield of the conjugated product requires a delicate balance that maximizes the reactivity of the target amine while minimizing the rate of hydrolysis.[1]
Q2: How does pH affect the reactivity of the target primary amine?
The reactive species in this conjugation is the deprotonated primary amine (-NH₂), which acts as a nucleophile, attacking the electrophilic carbonyl group of the NHS ester.[1] At a pH below the pKa of the amine (for the lysine side chain, this is typically around 10.5), the amine group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺).[1] This significantly slows down the conjugation reaction. As the pH increases, the concentration of the deprotonated, reactive amine increases, thus favoring the conjugation reaction.[1][4]
Q3: How does pH impact the stability of the this compound?
The stability of the NHS ester is inversely proportional to the pH.[3] As the pH increases, the concentration of hydroxide ions (OH⁻) also increases, which accelerates the hydrolysis of the NHS ester.[5][6] This competing reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, which reduces the overall yield of the desired conjugate.[3]
Q4: What is the optimal pH range for conjugation with this compound?
For most applications, the optimal pH range for NHS ester conjugation is between 8.3 and 8.5.[7][8][9][10] This range provides the best compromise between maximizing the availability of the reactive amine and minimizing the rate of NHS ester hydrolysis.[1] Some protocols may suggest a broader range of pH 7.2 to 9.0, but operating at the higher end of this range significantly increases the risk of hydrolysis.[3][5][6][11]
Q5: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.[7][10]
-
Recommended Buffers:
-
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane) and glycine-containing buffers should be avoided as they contain primary amines that will compete in the reaction, reducing conjugation efficiency.[7][10] If your sample is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[10]
-
Q6: How should I prepare and store my this compound?
NHS esters are sensitive to moisture.[10][12] For long-term storage, the solid reagent should be stored at -20°C in a desiccated environment.[13] When preparing a stock solution, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][13] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture contamination.[13] An aqueous solution of the NHS ester should be used immediately after preparation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.[10] | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[7][8][9][10] |
| Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze before or during the reaction.[10][12] | Ensure proper storage and handling of the NHS ester in a desiccated environment.[13] Prepare stock solutions in anhydrous solvents and use aqueous solutions immediately.[8][13] | |
| Presence of Competing Amines: Buffers like Tris or glycine will compete with the target molecule for reaction with the NHS ester.[7][10] | Perform a buffer exchange into a recommended non-amine-containing buffer (e.g., PBS, bicarbonate, HEPES) before starting the conjugation.[10] | |
| Inconsistent Results | pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide and a carboxylic acid, which can lower the pH of the reaction mixture, especially in large-scale reactions or with low buffer capacity.[7][8] | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). Monitor the pH during the reaction and adjust if necessary.[7][8] |
| Degraded Reagent: Improper storage has led to the degradation of the this compound. | Use a fresh vial of the reagent. Always allow the vial to equilibrate to room temperature before opening to prevent water condensation.[13] |
Data and Visualizations
The Competing Reactions: Aminolysis vs. Hydrolysis
The efficiency of your conjugation is determined by the relative rates of two competing reactions: the desired reaction with the primary amine (aminolysis) and the undesirable reaction with water (hydrolysis).
Caption: Competing reaction pathways for this compound.
pH-Dependent Stability of NHS Esters
The stability of NHS esters in aqueous solutions is highly dependent on the pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester (approximate) |
| 7.0 | 0°C | 4-5 hours[5][6] |
| 7.4 | Room Temp | 128-166 minutes[14] |
| 8.0 | Room Temp | 210 minutes[15] |
| 8.5 | Room Temp | 180 minutes[15] |
| 8.6 | 4°C | 10 minutes[5][6] |
| 9.0 | Room Temp | 5-9 minutes[14] |
Note: Half-life can vary depending on the specific NHS ester and buffer conditions.
Recommended Experimental Workflow
Caption: General experimental workflow for conjugation.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014). ResearchGate. Retrieved from [Link]
-
Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... (n.d.). ResearchGate. Retrieved from [Link]
-
Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods. Retrieved from [Link]
-
Stability of NHS esters of mPEG5k under accelerated conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. (n.d.). J-Stage. Retrieved from [Link]
-
New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]
-
Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators. Retrieved from [Link]
-
Selective acylation of primary amines in peptides and proteins. (2007). PubMed. Retrieved from [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 12. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
Technical Support Center: NHS Ester Crosslinking
Welcome to the technical support guide for NHS ester chemistry. This resource is designed for researchers, scientists, and drug development professionals who utilize N-hydroxysuccinimide (NHS) esters for bioconjugation and require a deeper understanding of how to mitigate the primary failure mode of this chemistry: hydrolysis. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring your conjugations are efficient and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during NHS ester conjugation reactions. Each answer provides a solution and a scientific rationale.
Q1: My conjugation efficiency is very low, and I suspect the NHS ester has degraded. How can I confirm this and what is the most likely cause?
A1: Low conjugation efficiency is the classic symptom of premature NHS ester hydrolysis. The most common culprit is the presence of water and inappropriate pH during reaction setup and execution. NHS esters are highly susceptible to hydrolysis, a reaction where water attacks the ester, cleaving it from your molecule of interest and rendering it inactive for conjugation.
Immediate Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your reaction buffer. The optimal pH for NHS ester conjugation is 7.2-8.5. A pH above 8.5 significantly accelerates the rate of hydrolysis, which can outcompete the desired amidation reaction with your amine-containing molecule.
-
Reagent Quality Check: If possible, test the activity of your NHS-ester-activated molecule. This can be done by reacting a small aliquot with a high concentration of a primary amine-containing molecule like glycine or lysine and analyzing the result by mass spectrometry. A large peak corresponding to the unreacted molecule indicates hydrolysis.
-
Solvent Purity: Ensure all solvents used to dissolve the NHS ester, particularly organic solvents like DMSO or DMF, are anhydrous (water-free). Water is a direct reactant in the hydrolysis pathway.
Causality Diagram: The Competing Reactions
The following diagram illustrates the two competing pathways for the NHS ester: the desired reaction with a primary amine and the undesirable hydrolysis reaction with water.
Caption: Competing reaction pathways for an NHS ester.
Q2: I am using a phosphate buffer (PBS) at pH 7.4, but my results are inconsistent. Could the buffer itself be the problem?
A2: Yes, while the pH is appropriate, the buffer composition is critical. Phosphate buffers can accelerate the rate of hydrolysis. The phosphate ion itself can act as a catalyst for hydrolysis, leading to a shorter half-life of the NHS ester compared to other buffer systems like HEPES or borate buffers at the same pH.
Recommendation:
For critical applications requiring high conjugation efficiency, switch to a non-nucleophilic buffer that does not contain primary amines.
-
HEPES Buffer: An excellent choice for NHS ester conjugations, providing good buffering capacity in the optimal pH range without interfering with the reaction.
-
Borate Buffer: Effective, especially in the pH 8.0-8.5 range.
-
Bicarbonate Buffer: Another suitable option, particularly for reactions at a slightly higher pH.
Crucially, never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of NHS ester hydrolysis?
N-hydroxysuccinimide (NHS) esters are activated esters designed to react with primary amines to form stable amide bonds. However, the ester linkage is susceptible to nucleophilic attack by water. In this hydrolysis reaction, a water molecule attacks the carbonyl carbon of the ester. This leads to the departure of the NHS leaving group and the formation of an inactive carboxylic acid on your molecule of interest, which can no longer react with amines.
How does pH impact the stability of NHS esters?
The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the concentration of hydroxide ions (OH⁻) also increases. The hydroxide ion is a much stronger nucleophile than water, and it attacks the NHS ester much more rapidly. This is why the stability of NHS esters decreases significantly as the pH rises above 8.5. The relationship is not linear; the rate of hydrolysis increases exponentially with increasing pH.
Data Summary: NHS Ester Half-Life vs. pH
The following table provides a summary of the approximate half-life of a typical NHS ester at different pH values and room temperature. Note that specific half-lives can vary depending on the exact molecule and buffer composition.
| pH | Approximate Half-Life | Reaction Environment |
| 4.0 | Several hours to days | Storage condition (e.g., in MES buffer) for some esters. |
| 7.0 | ~1 hour | Sub-optimal for reaction; hydrolysis is significant. |
| 7.5 | 30-60 minutes | Good starting point for balancing reactivity and stability. |
| 8.0 | 15-30 minutes | Optimal for many reactions; work quickly. |
| 8.5 | < 10 minutes | High reactivity, but very rapid hydrolysis. |
| > 9.0 | A few minutes | Hydrolysis dominates; not recommended for most reactions. |
Data compiled from multiple sources for illustrative purposes.
How can I design a protocol to minimize hydrolysis from the start?
A robust protocol is your best defense against hydrolysis. The key is to prepare meticulously and execute efficiently.
Experimental Workflow: Optimized NHS Ester Conjugation
Caption: Optimized workflow for NHS ester conjugation.
Step-by-Step Protocol:
-
Buffer Preparation (The Foundation):
-
Prepare a 0.1 M solution of an amine-free buffer (e.g., HEPES, borate) in high-purity water.
-
Carefully adjust the pH to your target range (e.g., 7.5) using NaOH or HCl. Do not use buffers like Tris.
-
Filter the buffer through a 0.22 µm filter to remove any particulates.
-
-
Molecule Preparation:
-
Dissolve your amine-containing molecule (e.g., protein, antibody) in the prepared reaction buffer to the desired concentration.
-
If your sample was stored in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis. This is a critical step.
-
-
NHS Ester Stock Preparation (Just-in-Time):
-
NHS esters are moisture-sensitive both in solid form and in solution.
-
Allow the vial of NHS ester powder to equilibrate to room temperature before opening to prevent condensation.
-
Just before starting the reaction, dissolve the NHS ester in anhydrous (water-free) DMSO or DMF to a high concentration (e.g., 10-100 mM). Never use aqueous buffers to prepare the stock solution.
-
-
Reaction Initiation and Incubation:
-
Add the calculated volume of the NHS ester stock solution to your protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. For sensitive proteins, the reaction can be performed at 4°C, but the reaction time will need to be extended (e.g., 4-8 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a primary amine to scavenge any unreacted NHS ester.
-
Add a final concentration of 20-50 mM Tris or glycine and incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted NHS ester and the quenching agent by running the sample over a desalting column or through dialysis against a suitable storage buffer (like PBS).
-
By following this structured approach, you create an experimental environment that heavily favors the desired amidation reaction over the competing hydrolysis, leading to higher yields and more consistent results.
References
-
Covalent Immobilization of Proteins on Modified Silicon Surfaces , M. Brinkley, Bioconjugate Chemistry, 1992. (A representative academic source describing buffer effects, though a direct link to the full text may require subscription. The principle is widely cited in technical literature.) [Link]
Technical Support Center: Troubleshooting Intermolecular Crosslinking with Acid-PEG5-NHS Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge encountered during bioconjugation: intermolecular crosslinking and aggregation when using Acid-PEG5-NHS ester. Our goal is to provide you with the scientific rationale and practical protocols to ensure successful, reproducible conjugation outcomes.
Introduction: The Challenge of "Crosslinking" with a Monofunctional Reagent
This compound is a heterobifunctional linker, featuring a carboxylic acid on one terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other, separated by a hydrophilic 5-unit PEG spacer.[1] The NHS ester is designed to react specifically with primary amines (e.g., lysine side chains, N-termini of proteins) to form a stable amide bond.[2]
A frequent issue reported by users is the appearance of high-molecular-weight species or sample precipitation, often described as "intermolecular crosslinking." Since this compound has only one amine-reactive group, it cannot, by itself, act as a bridge to crosslink two protein molecules. The observed phenomenon is more accurately described as reaction-induced aggregation . This guide will dissect the underlying causes of this aggregation and provide robust strategies to favor the desired intramolecular modification.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing your experiment. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is the core reaction mechanism of this compound?
A1: The reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on your target protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond, covalently attaching the PEG linker to your protein and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This reaction is in direct competition with hydrolysis, where water attacks the NHS ester, converting it to an unreactive carboxylic acid.[5] The efficiency of your conjugation is a race between the amine (aminolysis) and water (hydrolysis).[6][7]
Q2: If the linker isn't crosslinking, why am I seeing high molecular weight bands and protein precipitation?
A2: Reaction-induced aggregation can be triggered by several factors:
-
High Protein Concentration: Bringing protein molecules into close proximity increases the likelihood of non-specific interactions, especially if the PEGylation process transiently destabilizes them.[8][9]
-
Suboptimal pH: The reaction's pH is critical. While a higher pH (8.0-8.5) increases the reactivity of amines, it also dramatically accelerates the hydrolysis of the NHS ester.[5][10] Hydrolysis converts the neutral NHS ester to a negatively charged carboxylic acid. This alteration of the linker's charge state can disrupt the protein's surface charge and pI, leading to aggregation.
-
Molar Excess of PEG Reagent: A very high molar excess of the PEG reagent can lead to multiple PEG chains being attached to a single protein molecule (polysubstitution). This can alter the protein's solubility and hydrodynamic radius, sometimes promoting aggregation.[8]
-
Inherent Protein Instability: Some proteins are inherently prone to aggregation. The physical and chemical stress of the conjugation process (e.g., changes in buffer, addition of organic solvent, stirring) can push them past their stability threshold.[11]
Q3: What is the difference between the desired reaction and the undesired outcome?
A3: The goal is to have one PEG linker molecule attach to one protein molecule (intramolecular modification). The undesired outcome is that multiple protein molecules clump together (intermolecular aggregation) as a result of the reaction conditions.
Sources
- 1. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Low Degree of Labeling
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to a low degree of labeling (DOL) in their bioconjugation experiments. A suboptimal DOL can lead to a weak signal, inconsistent results, and wasted reagents.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and solve common labeling problems.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it a critical parameter?
A1: The Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS), is the average number of label molecules (e.g., fluorescent dyes, biotin) covalently attached to a single protein or antibody molecule.[2][3] It is a crucial parameter because it directly impacts the performance of your conjugate.[1]
-
Low DOL: Results in a weak signal-to-noise ratio, making detection difficult.[1][4]
-
High DOL: Can lead to issues like fluorescence quenching (where dye molecules too close to each other diminish the overall signal), protein aggregation, loss of biological activity, and reduced solubility.[1][5]
The optimal DOL is application-dependent. For antibodies, a DOL between 2 and 10 is often desirable, while for many other proteins, a DOL of 0.5 to 1 is recommended to preserve function.[1][2][4]
Q2: How is the Degree of Labeling accurately determined?
A2: The most common method for determining DOL is through UV-Vis spectrophotometry.[3][4] This involves measuring the absorbance of the purified conjugate at two key wavelengths:
-
280 nm: To determine the protein concentration.
-
The λmax of the label: The wavelength of maximum absorbance for the specific dye or label being used.[2][4]
It's critical to account for the label's absorbance at 280 nm, as this will interfere with the protein concentration measurement. A correction factor is used to adjust for this overlap.[2][6][7]
Crucial Prerequisite: Before measuring absorbance, all unbound, free label must be removed from the conjugate solution. Common methods for this purification step include dialysis, spin columns, or gel filtration.[2][6][8]
Q3: Which chemical reactions are most commonly used for labeling, and what are their primary targets?
A3: The two most prevalent bioconjugation chemistries target primary amines and thiols:
-
Amine-Reactive Labeling: Primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of the protein. N-hydroxysuccinimide (NHS) esters are the most common reagents for this type of labeling.[9][10][11]
-
Thiol-Reactive Labeling: Targets the sulfhydryl (-SH) group of cysteine residues. Maleimides are the most frequently used thiol-reactive reagents.[12][13][14]
Systematic Troubleshooting for Low Degree of Labeling
A low DOL is a common experimental hurdle. The following sections break down the potential causes and provide actionable solutions based on the labeling chemistry you are using.
Part 1: Issues Common to All Labeling Chemistries
These factors can negatively impact any conjugation reaction, regardless of the specific chemistry.
1.1 Suboptimal Protein Concentration or Purity
-
Problem: Low protein concentration can slow down the reaction kinetics, while impurities can compete with your target protein for the labeling reagent.[9][15][16][17]
-
Troubleshooting Steps:
-
Verify Protein Concentration: Use a reliable method like a Bradford or BCA assay to confirm your protein concentration. A concentration of at least 1-2 mg/mL is often recommended.[13][16]
-
Assess Purity: Run your protein on an SDS-PAGE gel to check for purity. Antibodies should be >95% pure for efficient conjugation.[17][18]
-
Remove Interfering Substances: Ensure your protein sample is free from carrier proteins (like BSA or gelatin) and other amine-containing additives that can be present in antibody formulations.[16][17]
-
1.2 Incorrect Molar Coupling Ratio (MCR)
-
Problem: The ratio of the labeling reagent to the protein is a primary determinant of the final DOL.[1] An insufficient amount of the label will naturally lead to a low DOL.
-
Troubleshooting Steps:
-
Perform a Titration: The optimal MCR is protein-dependent. It is highly recommended to perform a titration series by reacting your protein with a range of molar excesses of the label (e.g., 5:1, 10:1, 20:1, 40:1) to find the ratio that yields your desired DOL.[1][9][15]
-
Start with a Recommended Excess: For amine-reactive labeling, a common starting point is a 10- to 20-fold molar excess of the dye.[9] For thiol-reactive labeling, a 10:1 to 20:1 molar ratio of maleimide to protein is also a good starting point.[14]
-
1.3 Inactive or Degraded Labeling Reagent
-
Problem: Many labeling reagents, especially NHS esters and maleimides, are moisture-sensitive and can easily hydrolyze, rendering them inactive.[9][12]
-
Troubleshooting Steps:
-
Proper Storage: Store reagents at -20°C in a desiccated environment.[9]
-
Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.[9]
-
Prepare Fresh Solutions: Dissolve the reagent in a dry, high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[9][12] Avoid repeated freeze-thaw cycles of stock solutions.[9]
-
Part 2: Troubleshooting Amine-Reactive Labeling (e.g., NHS Esters)
2.1 Incorrect Buffer pH
-
Problem: The reaction between an NHS ester and a primary amine is highly pH-dependent.[11] If the pH is too low, the amine groups will be protonated and non-reactive. If the pH is too high, the NHS ester will rapidly hydrolyze, competing with the desired labeling reaction.[9][11][19]
-
Troubleshooting Steps:
2.2 Incompatible Buffer Composition
-
Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for the NHS ester, significantly reducing labeling efficiency.[9][13][18]
-
Troubleshooting Steps:
Part 3: Troubleshooting Thiol-Reactive Labeling (e.g., Maleimides)
3.1 Inaccessible or Oxidized Cysteine Residues
-
Problem: For a maleimide to react, the target cysteine residue must have a free sulfhydryl group. Cysteines within a protein are often oxidized and form disulfide bonds with each other, which are unreactive towards maleimides.[12][14]
-
Troubleshooting Steps:
-
Pre-reduction Step: Before labeling, treat your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds.[12]
-
Remove Reducing Agent: It is crucial to remove the excess TCEP after reduction (e.g., using a desalting column) as it can interfere with the subsequent labeling reaction.
-
3.2 Suboptimal Reaction pH
-
Problem: While maleimides are highly selective for thiols, this selectivity is pH-dependent. At pH values above 7.5, maleimides can begin to react with primary amines (like lysine), leading to non-specific labeling.[12] The thioether bond formed can also be unstable at very high pH.[20]
-
Troubleshooting Steps:
Experimental Protocols & Data Presentation
Protocol 1: Optimizing Molar Coupling Ratio (MCR) for Amine Labeling
-
Prepare Protein: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
Prepare Label Stock: Dissolve the NHS ester label in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Set Up Reactions: Prepare a series of parallel reactions, varying the molar excess of the label.
-
Incubate: Allow the reactions to proceed for 1-2 hours at room temperature, protected from light.
-
Purify: Remove unreacted label from each reaction using a desalting spin column.
-
Analyze: Determine the DOL for each sample using spectrophotometry.
-
Evaluate: Compare the DOL and, if applicable, the functional activity of each conjugate to determine the optimal MCR.
| Molar Coupling Ratio (Label:Protein) | Expected DOL Range | Notes |
| 5:1 | Low (e.g., 1-3) | Good starting point to avoid over-labeling. |
| 10:1 | Moderate (e.g., 3-6) | Often a good balance for many antibodies. |
| 20:1 | Higher (e.g., 5-9) | May risk some loss of function or aggregation. |
| 40:1 | High (e.g., >8) | Increased risk of quenching and precipitation.[15] |
Protocol 2: Calculating the Degree of Labeling (DOL)
-
Purify the Conjugate: Thoroughly remove all unbound dye from the labeled protein using gel filtration or dialysis.[2][6]
-
Measure Absorbance: Using a spectrophotometer and a 1 cm pathlength cuvette, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of the dye (Aₘₐₓ). Dilute the sample if the absorbance is >2.0 and record the dilution factor.[2][6]
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and key chemical principles.
Caption: A logical workflow for troubleshooting a low degree of labeling.
Caption: Key parameters for common labeling chemistries.
References
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. (2024). Retrieved from [Link]
-
A practical approach to antibody labeling - Molecular Probes Educational Webinar. (2016). Retrieved from [Link]
-
Degree-of-labeling (DOL) - NanoTemper Technologies. (n.d.). Retrieved from [Link]
-
How To Determine Degree of Protein Labeling - G-Biosciences. (2015). Retrieved from [Link]
-
Degree of labeling (DOL) step by step - Abberior Instruments. (n.d.). Retrieved from [Link]
-
Degree of Labeling Explanation - Spectra. (n.d.). Retrieved from [Link]
-
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide - Bio-Rad. (n.d.). Retrieved from [Link]
-
Optimizing the labeling of proteins | Molecular Devices. (n.d.). Retrieved from [Link]
-
Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (n.d.). Retrieved from [Link]
-
Troubleshooting Guides - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Bioconjugates - Single Use Support. (n.d.). Retrieved from [Link]
-
Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes - 2018. (2018). Retrieved from [Link]
-
Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC - PubMed Central. (2012). Retrieved from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.). Retrieved from [Link]
-
FLEXTAG: A Small and Self-renewable Protein Labeling System for Anti-fading Multicolor Super-resolution Imaging - PubMed Central. (n.d.). Retrieved from [Link]
-
Why is my protein labelling not working? - ResearchGate. (2022). Retrieved from [Link]
-
Fluorescent labeling and modification of proteins - PMC - NIH. (n.d.). Retrieved from [Link]
-
Antibody Conjugation Troubleshooting - Bio-Techne. (n.d.). Retrieved from [Link]
-
Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Bio-Techne. (n.d.). Retrieved from [Link]
-
Protein Purification Methods. (n.d.). Retrieved from [Link]
-
Bioconjugation Chemistry: Challenges and Solutions - kbDNA. (2022). Retrieved from [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification - YouTube. (2020). Retrieved from [Link]
-
Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Antibody Conjugation Troubleshooting [bio-techne.com]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Acid-PEG5-NHS Ester Conjugates
In the landscape of modern therapeutics and diagnostics, the precise chemical modification of biological molecules is paramount. Bioconjugation, the art of linking biomolecules to other molecules, has unlocked unprecedented opportunities in drug delivery, medical imaging, and assay development. Among the vast toolkit of chemical linkers, those incorporating polyethylene glycol (PEG) have gained prominence for their ability to enhance the properties of the resulting conjugates.[1][2][3]
This guide provides an in-depth technical comparison of Acid-PEG5-NHS ester, a versatile heterobifunctional linker, with other common bioconjugation reagents. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the critical characterization techniques required to ensure the quality and efficacy of the final conjugate.
The Power of PEGylation in Bioconjugation
PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[4][5] The hydrophilic and flexible nature of the PEG polymer confers several key advantages:
-
Increased Hydrophilicity: PEGylation can significantly enhance the aqueous solubility of hydrophobic drugs or proteins.[5]
-
Reduced Immunogenicity: The PEG chain can shield the biomolecule from the host's immune system, reducing the likelihood of an immune response.[1][6]
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer residence time in the body.[3][5]
-
Enhanced Stability: PEGylation can protect proteins from enzymatic degradation.[1][3]
Deep Dive: this compound
This compound is a heterobifunctional linker that features a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester, separated by a discrete five-unit PEG chain.[7][8][9] This specific architecture allows for a controlled, sequential conjugation strategy, making it a valuable tool for creating well-defined bioconjugates.[10]
Mechanism of Action:
The utility of this compound lies in the distinct reactivity of its two terminal groups:
-
NHS Ester Reactivity: The NHS ester is highly reactive towards primary amines, such as the side chain of lysine residues or the N-terminus of proteins, forming a stable amide bond. This reaction proceeds efficiently at a slightly alkaline pH (7.2-8.5).[11][12]
-
Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated, most commonly using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS, to react with another primary amine.[13][14][15]
This sequential reaction capability is a significant advantage, as it allows for the directional coupling of two different molecules, minimizing the formation of unwanted homodimers or polymers.
Caption: Sequential conjugation workflow using this compound.
A Comparative Look at Alternative Bioconjugation Chemistries
While this compound is a powerful tool, the choice of linker should be tailored to the specific application. Below is a comparison with other common bioconjugation reagents.[16][17]
| Reagent Class | Reactive Groups | Bond Formed | Key Advantages | Key Disadvantages |
| NHS Esters | Primary Amines | Amide | High reactivity, stable bond formation.[11] | Susceptible to hydrolysis in aqueous solutions, especially at higher pH.[18] |
| Maleimides | Thiols (Sulfhydryls) | Thioether | Highly specific for cysteine residues. | Potential for maleimide ring hydrolysis or reaction with other nucleophiles. |
| Click Chemistry (e.g., DBCO, Azide) | Alkynes, Azides | Triazole | Bioorthogonal, high efficiency, and rapid kinetics. | Requires the introduction of alkyne or azide functional groups into the biomolecules. |
| Hydrazides/Aminooxy | Aldehydes, Ketones | Hydrazone/Oxime | Specific for carbonyl groups, which can be generated by oxidizing carbohydrate moieties on glycoproteins. | The resulting bond can be reversible under certain conditions.[17] |
Experimental Guide: Protein-Small Molecule Conjugation and Characterization
This section provides a detailed protocol for conjugating an amine-containing small molecule to a model protein using this compound, followed by essential characterization steps.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Amine-containing small molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[18][19]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[11]
-
Purification: Size-exclusion chromatography (SEC) column or dialysis cassettes[19]
-
Characterization Instruments: UV-Vis Spectrophotometer, SDS-PAGE system, MALDI-TOF Mass Spectrometer
Protocol:
Caption: Step-by-step experimental workflow for bioconjugation.
Step 1: Conjugation of this compound to the Protein
-
Prepare the protein solution at 1-10 mg/mL in the Reaction Buffer.[11]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[19]
-
Add a 5- to 20-fold molar excess of the linker solution to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker via SEC or dialysis against the Activation Buffer.
Step 2: Activation and Conjugation of the Small Molecule
-
To the purified Protein-PEG5-Acid solution, add EDC and NHS to a final concentration of 5-10 mM each. Incubate for 15-30 minutes at room temperature.[20]
-
Dissolve the amine-containing small molecule in a minimal amount of DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the small molecule solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Stop the reaction by adding the Quenching Buffer.
-
Purify the final conjugate using SEC or dialysis to remove unreacted small molecules and coupling reagents.
Characterization of the Final Conjugate:
Thorough characterization is crucial to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.[21]
-
UV-Vis Spectroscopy: If the small molecule has a unique absorbance, the degree of labeling can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the small molecule).
-
SDS-PAGE: A shift in the molecular weight of the protein band compared to the unconjugated protein provides a qualitative confirmation of conjugation.[22]
-
Mass Spectrometry (MALDI-TOF or ESI-LC/MS): This is the most definitive method for characterizing the conjugate.[23] It provides the precise molecular weight of the conjugate, allowing for the determination of the distribution of small molecules per protein.[4][24]
Conclusion
This compound is a highly effective heterobifunctional linker that offers precise control over bioconjugation reactions. Its integrated PEG spacer provides significant advantages in improving the physicochemical and pharmacokinetic properties of the resulting conjugates.[1][2][6] The choice of a linker is a critical decision in the design of any bioconjugate, and a thorough understanding of the available chemistries is essential. By following robust conjugation protocols and employing comprehensive characterization techniques, researchers can ensure the synthesis of well-defined and effective bioconjugates for a wide range of applications.
References
-
Veronese, F. M. (2005). PEGylation, a successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
-
Santos, J. H., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 141. [Link]
-
Steegmüller, T., et al. (2024). Reaction mechanism of the NHS/EDC reaction. International Journal of Molecular Sciences. [Link]
-
Mocanu, G., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Journal of Drug Targeting, 30(1), 1-13. [Link]
-
Jevševar, S., et al. (2010). The impact of PEGylation on biological therapies. BioDrugs, 24(5), 319-331. [Link]
-
Suk, J. S., et al. (2016). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. ACS Nano, 10(3), 2494-2508. [Link]
-
Yilmaz, B., & Ince, I. A. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]
-
Zhang, Y., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 8(52), 29699-29706. [Link]
-
Shah, K., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1269-1277. [Link]
-
Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Kusterle, M., et al. (2008). Size of Pegylated Protein Conjugates Studied by Various Methods. Acta Chimica Slovenica, 55(3), 594-601. [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.[Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]
-
AxisPharm. This compound. [Link]
-
Veronese, F. M., et al. (2001). New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. Bioconjugate Chemistry, 12(1), 62-70. [Link]
-
Creative Biolabs. This compound. [Link]
-
Kim, Y. J., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 84(1), 199-207. [Link]
Sources
- 1. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. medkoo.com [medkoo.com]
- 10. This compound, CAS 1343476-41-4 | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Биоконъюгация [ru.lumiprobe.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. enovatia.com [enovatia.com]
- 22. researchgate.net [researchgate.net]
- 23. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to HPLC Analysis of Acid-PEG-NHS Ester Conjugates
Introduction: The Analytical Imperative for PEGylated Bioconjugates
In the landscape of advanced therapeutics, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands as a cornerstone technology for enhancing the clinical performance of proteins, peptides, and small molecule drugs. The use of heterobifunctional linkers like Acid-PEG5-NHS ester is particularly prevalent, enabling precise, multi-step conjugation strategies. An this compound features a carboxylic acid on one terminus and a highly reactive N-hydroxysuccinimide (NHS) ester on the other, both of which are typically used to target primary amines on a biomolecule.
The success of the conjugation process hinges on rigorous analytical characterization. A typical reaction mixture is a heterogeneous collection of the desired mono- or multi-PEGylated conjugate, unreacted starting materials (e.g., the protein), excess PEG linker, and related impurities such as hydrolyzed linker.[1] Quantifying this heterogeneity is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and batch-to-batch consistency of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, offering the resolution and flexibility required to dissect these complex mixtures.[2]
This guide provides a comparative analysis of the primary HPLC methodologies for characterizing this compound conjugates. We will explore the mechanistic basis for choosing a specific method, provide field-tested experimental protocols, and offer a logical framework for selecting the optimal analytical strategy.
The Core Challenge: Detecting the "Invisible" PEG Moiety
A significant analytical hurdle is that the PEG polymer itself lacks a strong UV chromophore.[3][4] While the conjugated protein or peptide can often be monitored at 220 nm or 280 nm, quantifying the free PEG linker and other non-UV active species requires alternative detection strategies.[5][6] This guide will address method comparisons not only by separation mode but also by the crucial choice of detector.
Comparative Analysis of HPLC Separation Modes
The choice of HPLC method is dictated by the specific analytical question being asked. Are you assessing the degree of PEGylation, quantifying aggregates, or measuring residual free linker? Each goal is best served by a different separation principle. The three most powerful HPLC modes for this application are Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Size-Exclusion Chromatography (SEC-HPLC)
Principle of Separation: SEC separates molecules based on their hydrodynamic volume, or size in solution.[] Larger molecules cannot enter the pores of the stationary phase and thus elute earlier, while smaller molecules explore more of the pore volume and elute later. PEGylation dramatically increases the hydrodynamic radius of a protein, making SEC an ideal technique for separating the large conjugate from the smaller, unreacted protein and the free PEG linker.[][8]
Primary Applications:
-
Quantification of high-molecular-weight aggregates.
-
Separation of the PEGylated conjugate from the unconjugated protein.
-
Measurement of residual, free PEG linker.[9]
Advantages:
-
Robust Separation: Provides clear, baseline resolution between conjugate, monomer, and free linker based on significant size differences.[8]
-
Mild Conditions: Utilizes near-physiological mobile phases, preserving the native structure of the protein conjugate and preventing on-column degradation.
Limitations:
-
Low Resolution for Isoforms: Generally cannot separate species with the same size but different numbers of PEG chains (e.g., mono-PEGylated vs. di-PEGylated forms of a large protein may not be resolved).
-
Flow Rate Limitations: SEC columns are sensitive to high pressures, limiting the speed of analysis.
Reversed-Phase HPLC (RP-HPLC)
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[10] Analytes are retained on a nonpolar stationary phase (e.g., C8 or C18) and are eluted by a gradient of increasing organic solvent (e.g., acetonitrile). While PEGylation increases the overall polarity of a conjugate, the ethylene glycol units can interact with the stationary phase, and the retention behavior is a complex function of both the protein and the attached PEG chains.[10]
Primary Applications:
-
Resolving species with different degrees of PEGylation (e.g., separating mono-, di-, and tri-PEGylated products).
-
Purity assessment and stability-indicating assays.
-
Separating positional isomers of PEGylation.
Advantages:
-
High Resolution: Offers superior resolving power for molecules with subtle differences in structure and polarity.[11]
-
MS-Compatibility: The volatile mobile phases (e.g., water/acetonitrile with formic acid or TFA) are directly compatible with mass spectrometry, enabling definitive peak identification.[12]
Limitations:
-
Harsh Conditions: The use of organic solvents and acids can denature proteins, potentially leading to on-column artifacts or poor recovery.[5]
-
Complex Chromatography: Peak broadening is common due to the inherent dispersity of most PEG reagents, where each conjugate peak is actually a distribution of different PEG chain lengths.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is a technique for separating highly polar compounds using a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer.[13] A water-rich layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase. It is exceptionally well-suited for retaining and separating very polar molecules that are unretained in reversed-phase.
Primary Applications:
-
Quantification of the highly polar free N-hydroxysuccinimide (NHS) or hydrolyzed NHS-ester linker.[14][15]
-
Analysis of small, polar PEGylated molecules.
Advantages:
-
Unique Selectivity: Provides orthogonal selectivity to RP-HPLC, offering a powerful tool for comprehensive analysis.[16]
-
Enhanced MS Sensitivity: The high organic content of the mobile phase leads to more efficient desolvation and ionization in the MS source, boosting signal intensity.[16]
Limitations:
-
Complex Equilibration: HILIC columns can require long equilibration times to achieve reproducible retention.
-
Limited Utility for Large Proteins: Primarily used for small molecules and peptides; less common for large protein conjugates.
Data Presentation: Comparison of Analytical Methods
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Separation Principle | Hydrodynamic Volume (Size)[] | Hydrophobicity[10] | Polarity / Partitioning |
| Primary Application | Aggregate, conjugate, and free PEG quantification[8][9] | Separation of PEGylation states and isomers[11] | Analysis of free linker and polar byproducts[14] |
| Key Advantage | Robust separation of size variants under mild conditions | High resolving power for closely related species | Orthogonal selectivity and enhanced MS sensitivity[16] |
| Key Limitation | Poor resolution of different PEGylation states | Potentially denaturing conditions for proteins[5] | Long column equilibration times |
| Typical Stationary Phase | Diol-bonded silica with defined pore sizes | Alkyl chains (C8, C18) bonded to silica | Bare silica, or polar bonded phases (Amide, Diol) |
| Mobile Phase | Isocratic aqueous buffer (e.g., phosphate)[8] | Water/Acetonitrile gradient with TFA or Formic Acid | Acetonitrile/Water gradient with buffer (e.g., ammonium acetate) |
| MS-Compatibility | Poor (requires volatile salts and desalting) | Excellent | Excellent |
| Best For... | Getting a clear picture of reaction completion and purity from aggregates. | Characterizing the distribution of PEGylated products. | Quantifying reaction byproducts like hydrolyzed NHS. |
Visualization & Formatting
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a PEGylation reaction mixture, highlighting the decision points for selecting an appropriate HPLC method.
Caption: General workflow for the HPLC analysis of a PEGylation reaction.
Method Selection Decision Tree
This diagram provides a logical path for choosing the most suitable analytical method based on the primary experimental objective.
Caption: Decision tree for selecting an HPLC method for conjugate analysis.
Experimental Protocols
The following protocols are robust, field-tested starting points for the analysis of a model protein conjugate (e.g., a ~50 kDa protein). Optimization will be required for different molecules.
Protocol 1: SEC-HPLC for Aggregate and Free PEG Analysis
This method is designed to separate species based on size, providing quantitative data on the conjugate, unconjugated protein, and free linker.
Rationale: The isocratic mobile phase preserves the native protein structure, and the column pore size is selected to provide optimal resolution in the molecular weight range of the conjugate and its components. An ELSD or CAD is used in series with a UV detector to allow for quantification of the non-UV active PEG linker.[5]
-
Equipment & Materials:
-
HPLC system with UV and Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) detectors.
-
SEC Column: e.g., Tosoh TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm (or equivalent).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
-
Procedure:
-
System Preparation: Degas the mobile phase thoroughly. Purge the HPLC system to ensure a stable baseline.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved on both detectors.
-
Sample Preparation: Dilute an aliquot of the conjugation reaction mixture with the mobile phase to a final protein concentration of approximately 1.0 mg/mL.
-
Injection: Inject 20 µL of the prepared sample.
-
Elution: Run the analysis isocratically at 0.5 mL/min for a total of 30 minutes.
-
Detection:
-
Monitor UV absorbance at 280 nm (for the protein) and 220 nm (for the peptide backbone).
-
Set ELSD/CAD parameters according to the manufacturer's guidelines (e.g., Nebulizer Temp: 50°C, Evaporator Temp: 70°C, Gas Flow: 1.6 SLM).
-
-
Data Analysis: Identify peaks corresponding to aggregates (earliest elution), the PEG-conjugate, the unconjugated protein, and the free PEG linker (latest elution). Quantify based on peak area.
-
Protocol 2: RP-HPLC for Degree of PEGylation Analysis
This gradient method separates the reaction components based on hydrophobicity and is ideal for resolving different PEGylated forms.
Rationale: A C4 or C8 column is often preferred over a C18 for large proteins to reduce strong retention and improve recovery. The TFA acts as an ion-pairing agent to improve peak shape for proteins and peptides.[3] Coupling to a mass spectrometer provides definitive identification of each peak.
-
Equipment & Materials:
-
HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors.
-
RP Column: e.g., Agilent Zorbax 300SB-C8, 4.6 mm x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Procedure:
-
System Preparation: Degas mobile phases. Purge the system and ensure the MS interface is stable.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a final protein concentration of 0.5-1.0 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
-
Elution Gradient:
-
Maintain 5% B for 1 minute.
-
Linear gradient from 5% to 75% B over 30 minutes.
-
Increase to 95% B over 2 minutes and hold for 5 minutes (column wash).
-
Return to 5% B over 2 minutes and re-equilibrate for 10 minutes.
-
-
Parameters: Maintain a flow rate of 1.0 mL/min and a column temperature of 45-60°C to improve peak shape.
-
Detection:
-
Monitor UV absorbance at 220 nm and 280 nm.
-
Acquire MS data in positive ion mode across a mass range that includes the protein and its expected PEGylated forms.
-
-
Data Analysis: Correlate the UV chromatogram with the extracted ion chromatograms from the MS data to identify peaks. Deconvolute the mass spectra of each peak to confirm the number of attached PEG units.
-
Conclusion and Final Recommendations
The comprehensive analysis of this compound conjugates is a multi-faceted task that cannot be accomplished with a single, one-size-fits-all method. A successful analytical strategy employs a combination of orthogonal techniques to build a complete picture of the product and its impurity profile.
-
For process development and release testing, a combination of SEC-HPLC (to control for aggregates and free PEG) and RP-HPLC-MS (to confirm identity and degree of PEGylation) provides a robust, self-validating system.
-
For troubleshooting failed reactions, HILIC-MS can be invaluable for investigating the stability and purity of the NHS-ester linker itself, as hydrolysis is a common failure mode.[14][17]
By understanding the principles behind each separation technique and selecting the appropriate detector, researchers and drug development professionals can generate the high-quality data necessary to accelerate the development of safe and effective PEGylated therapeutics.
References
-
Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International.[Link]
-
HILIC HPLC Separation of Polyethylene Glycol (PEG). SIELC Technologies.[Link]
-
Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. PubMed, Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.[Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.[Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation.[Link]
-
RP HPLC methods for PEGylated proteins downstream. ResearchGate, International Journal of Peptide Research and Therapeutics.[Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology.[Link]
-
Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals (PDF). ResearchGate.[Link]
-
Stability of NHS esters of mPEG5k under accelerated conditions. ResearchGate, Journal of Pharmaceutical Analysis.[Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing, Analytical Methods.[Link]
-
Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. ResearchGate, International Journal of Peptide Research and Therapeutics.[Link]
-
HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. SIELC Technologies.[Link]
-
Hydrophilic Interaction Chromatography. LCGC International.[Link]
-
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Pharmaceutical Technology.[Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) (PDF). University of Vienna.[Link]
-
N-Hydroxysuccinimide active ester. Chem-Station.[Link]
-
How are PEG derivatives synthesized? Shochem.[Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).[Link]
-
Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD. PubMed, Journal of Chromatography A.[Link]
-
FTIR spectra of PEG NHS ester, MLT and their conjugates. ResearchGate.[Link]
-
High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Agilent Technologies.[Link]
-
Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed, Journal of Pharmaceutical Sciences.[Link]
-
Sensitive Analysis of Oligo/polyethylene Glycol by Reversed- phase HPLC with ELSD. Agilent Technologies.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 15. d-nb.info [d-nb.info]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. N-Hydroxysuccinimide active ester [schem.jp]
A Senior Application Scientist's Guide: Comparing Acid-PEG5-NHS Ester and SMCC Linkers for Advanced Bioconjugation
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is not merely a passive spacer. It is a critical determinant of the conjugate's efficacy, stability, solubility, and pharmacokinetic profile. The choice of linker can dictate the success or failure of a therapeutic candidate.
This guide provides an in-depth, objective comparison of two widely utilized but fundamentally different crosslinkers: the hydrophilic, flexible Acid-PEG5-NHS ester and the classic, hydrophobic SMCC linker. As a senior application scientist, my goal is to move beyond mere product descriptions and delve into the causality behind experimental choices, providing you with the field-proven insights needed to select the optimal tool for your specific bioconjugation challenge.
Part 1: The Molecular Blueprint - Structure, Reactivity, and Mechanism
Understanding the chemical nature of each linker is foundational to its intelligent application. While both linkers feature an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, their opposing ends and spacer characteristics define their distinct roles.
This compound: The Hydrophilic Modifier
This compound is a heterobifunctional linker characterized by a discrete five-unit polyethylene glycol (PEG) chain, flanked by an amine-reactive NHS ester and a terminal carboxylic acid.[1][2]
-
NHS Ester End: This group reacts efficiently with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond. The reaction is most efficient at a pH of 7.2 to 9.0.[3][4]
-
PEG5 Spacer: The polyethylene glycol chain is the linker's defining feature. It is highly hydrophilic, flexible, and biocompatible.[5] This property is crucial for enhancing the aqueous solubility of the resulting conjugate, a key strategy for mitigating the aggregation often caused by hydrophobic payloads.[6][7][8]
-
Carboxylic Acid End: The terminal carboxyl group (-COOH) is relatively unreactive on its own. However, it can be activated using carbodiimide chemistry (e.g., with EDC) to react with another primary amine, enabling the linkage of two amine-containing molecules.[1][9] More commonly, it serves as a functional handle for subsequent modifications after the initial protein labeling.
Caption: Reaction mechanism of this compound with a protein's primary amine.
SMCC: The Amine-to-Thiol Workhorse
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a quintessential heterobifunctional crosslinker, indispensable in the construction of many first-generation and contemporary ADCs.[][11]
-
NHS Ester End: Similar to the PEG linker, the NHS ester targets primary amines on proteins to form a stable amide bond.[12]
-
Cyclohexane Spacer: The rigid cyclohexane ring in the SMCC spacer arm is a critical design feature. It enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis compared to linkers with linear spacers.[][12] This spacer is inherently hydrophobic.
-
Maleimide End: This group has high specificity for sulfhydryl (thiol, -SH) groups, such as those on cysteine residues. It reacts via Michael addition to form a stable thioether bond.[] The optimal pH for this reaction is 6.5-7.5, a range that minimizes competing reactions with amines.[][14]
Caption: Two-step conjugation mechanism of the SMCC linker.
Part 2: Head-to-Head Comparison - Key Performance Attributes
The choice between these linkers hinges on the specific goals of your conjugation. The following table provides a direct comparison of their critical attributes.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Heterobifunctional | Heterobifunctional[] |
| Reactive Groups | N-Hydroxysuccinimide (NHS) Ester, Carboxylic Acid | N-Hydroxysuccinimide (NHS) Ester, Maleimide[11] |
| Target Functional Groups | Primary Amines (-NH₂) | Primary Amines (-NH₂) and Sulfhydryls (-SH)[12] |
| Spacer Arm Nature | Hydrophilic, flexible PEG chain[5] | Hydrophobic, rigid cyclohexane ring[] |
| Spacer Arm Length | ~21.6 Å | ~8.3 Å[12] |
| Resulting Bond(s) | Stable Amide Bond | Stable Amide Bond and Thioether Bond[3][] |
| Aqueous Solubility | High; imparts solubility to the conjugate | Low; must be dissolved in an organic solvent (e.g., DMSO, DMF) first[15] |
| Primary Applications | Improving drug solubility, reducing aggregation, PEGylation, adding functional handles[16] | Antibody-drug conjugation (ADCs), protein-peptide conjugation, hapten-carrier conjugation[][17] |
Causality Behind the Choice: Hydrophilicity vs. Hydrophobicity
The most significant differentiator is the nature of the spacer arm.
-
The PEG Advantage: Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating them to an antibody can induce aggregation, leading to poor stability, rapid clearance from circulation, and reduced efficacy.[8] The hydrophilic PEG chain of the this compound creates a protective hydration shell around the payload, dramatically improving the solubility and physical stability of the final conjugate.[7][18] This "stealth" effect can also reduce immunogenicity and prolong half-life.[5]
-
The SMCC Reality: The hydrophobic nature of the SMCC linker can exacerbate the aggregation tendencies of hydrophobic drugs. While its structural rigidity is a benefit for stability, researchers must be cognizant of the overall hydrophobicity of the final ADC. This has led to the development of next-generation ADCs that incorporate PEG elements alongside linkers like SMCC to balance stability and solubility.
Conjugation Control and Bond Stability
-
Specificity: SMCC offers a highly specific, two-step conjugation pathway: amine reaction first, followed by thiol reaction. This is invaluable for linking a protein (targeting lysines) to a payload that has a unique thiol group for attachment.[12] this compound primarily acts as an amine modifier, introducing a PEG chain and a carboxyl group.
-
Stability: The amide bonds formed by NHS esters are exceptionally stable under physiological conditions.[3] The thioether bond formed by the maleimide-thiol reaction is also stable; however, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in plasma, which can lead to premature drug deconjugation.[19] The cyclohexane ring in SMCC provides steric hindrance that decreases the rate of this undesirable reversal compared to linear maleimide linkers, making it a more stable choice.[12]
Part 3: In the Lab - Validated Experimental Protocols
A protocol is not just a series of steps; it is a system designed for reproducibility. The following methodologies include the rationale behind the critical parameters.
Protocol 1: Two-Step Antibody-Payload Conjugation with SMCC
This protocol describes the classic method for creating an ADC by first modifying an antibody with SMCC, then conjugating a thiol-containing payload.
Caption: Experimental workflow for a two-step conjugation using SMCC.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Antibody: Prepare the antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[15] Buffers like Tris are incompatible as their primary amines will compete in the reaction.[20]
-
SMCC: SMCC is not water-soluble.[15] Just before use, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[15] SMCC is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.[12][15]
-
-
Step 1: Antibody Activation:
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the SMCC stock solution to the antibody solution.[12][15] The final concentration of organic solvent should ideally be below 10% to avoid denaturing the protein.
-
Incubate for 30-60 minutes at room temperature (or 2 hours at 4°C).[12][21] This allows the NHS ester to react with the antibody's lysine residues.
-
-
Purification of Activated Antibody:
-
Immediately following incubation, remove excess, unreacted SMCC using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a buffer suitable for the next step (e.g., PBS at pH 6.5-7.5).[15][22] This step is critical to prevent the payload's thiol groups from reacting with free SMCC.
-
-
Step 2: Conjugation to Thiolated Payload:
-
Add the thiol-containing payload to the purified, maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature (or longer at 4°C).[22] The maleimide groups on the antibody will react specifically with the payload's thiol groups.
-
-
Quenching and Final Purification (Optional but Recommended):
-
The reaction can be stopped by adding a molecule with a free thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.
-
Purify the final ADC conjugate to remove unconjugated payload and any reaction byproducts using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Protein PEGylation with this compound
This protocol details how to modify a protein to introduce a hydrophilic PEG spacer and a terminal carboxylic acid, enhancing its properties.
Caption: Experimental workflow for protein modification with Acid-PEG-NHS Ester.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Protein: Dissolve the protein in an amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer).[4][23] This slightly alkaline pH is optimal for the amine-acylation reaction while minimizing hydrolysis of the NHS ester.
-
This compound: Like SMCC, the NHS ester is moisture-sensitive and should be stored with a desiccant at -20°C.[4] Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store stock solutions, as the NHS ester readily hydrolyzes.[4]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Characterization and Subsequent Use:
-
The resulting protein is now PEGylated, which is expected to increase its solubility and hydrodynamic size. This can be verified by SEC.
-
The newly introduced terminal carboxylic acid can be activated with EDC and NHS for conjugation to another amine-containing molecule, if desired.[1]
-
Conclusion: An Expert's Recommendation
The choice between this compound and SMCC is not a matter of which linker is "better," but which is correct for the intended application.
-
Choose SMCC when your primary goal is to create a stable, covalent bridge between an amine on one molecule (like an antibody) and a thiol on another (like a drug or peptide). It is the established, reliable choice for classic ADC construction where the payload contains a sulfhydryl group.[][17] Be prepared to manage the potential hydrophobicity of the final conjugate.
-
Choose this compound when your objective is to enhance the biophysical properties of your molecule. Use it to improve the solubility and stability of a hydrophobic drug-linker complex, reduce the potential for aggregation, or introduce a flexible, hydrophilic spacer with a functional handle (-COOH) for further, multi-step conjugations.[5][7][16]
Ultimately, the sophisticated design of modern bioconjugates often involves combining the principles embodied by both linkers. A next-generation ADC might use a cleavable linker that incorporates a PEG spacer for solubility and a specific enzymatic cleavage site, but still relies on the fundamental amine and thiol reactivity pioneered by reagents like SMCC. A thorough understanding of these foundational tools is therefore essential for innovation in the field.
References
-
Staben, L. R., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. RSC Chemical Biology. [Link]
-
Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016). [Link]
-
Bio-Synthesis. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]
-
ResearchGate. (n.d.). Conjugation of SMCC linker to antibody followed by DM1 attachment. [Link]
-
CD Bioparticles. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078184, this compound. [Link]
-
ACS Publications. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. [Link]
- Shen, B. Q., et al. (2012). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
-
National Institutes of Health. (2021). Therapeutic Potential of Antibody-Drug Conjugate-Based Therapy in Head and Neck Cancer: A Systematic Review. [Link]
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovative Linkers: How Propargyl-PEG5-NHS Ester Empowers Antibody-Drug Conjugate (ADC) Development. [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]
Sources
- 1. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 11. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. proteochem.com [proteochem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. SMCC - Creative Biolabs [creative-biolabs.com]
- 18. purepeg.com [purepeg.com]
- 19. d-nb.info [d-nb.info]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide: The Strategic Advantages of Acid-PEG5-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linking of biomolecules is a foundational technique. The choice of crosslinker is a critical decision point that dictates the success, reproducibility, and ultimate performance of the resulting conjugate. While simple homobifunctional crosslinkers have their place, the advent of sophisticated reagents like Acid-PEG5-NHS ester offers a level of control and bestows physicochemical properties that are indispensable for developing high-performance therapeutics, diagnostics, and research tools.
This guide provides an in-depth comparison, moving beyond a simple list of features to explain the causal relationships between chemical structure and experimental outcomes. We will explore why the dual-reactivity and integrated polyethylene glycol (PEG) spacer of this compound provide a decisive advantage over traditional homobifunctional crosslinkers.
The Challenge of Control: Limitations of Homobifunctional Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups at either end of a spacer arm.[1][2][3][4][5][6] Reagents like Disuccinimidyl suberate (DSS), which has an NHS ester at both ends, are typically used in a one-step "shotgun" approach.[1][2] While simple, this method offers little to no control over the conjugation process. When the crosslinker is added to a solution containing one or more proteins, it reacts indiscriminately with any available primary amines.[5]
This lack of control frequently leads to a heterogeneous mixture of undesirable products:
-
Intramolecular Crosslinking: The crosslinker reacts with two different amines on the same molecule, potentially altering its conformation and function.
-
Intermolecular Polymerization: The crosslinker links multiple biomolecules together, forming large, often insoluble aggregates that are difficult to purify and can compromise biological activity.[2][5][7][8]
-
Self-Conjugation: In a mixture of two different proteins, the crosslinker can just as easily link two identical proteins as it can the two desired targets.[1][2][8]
This process results in low yields of the desired conjugate and creates significant downstream purification challenges.
Caption: Uncontrolled reaction using a homobifunctional crosslinker.
The this compound Advantage: A Trifecta of Control, Solubility, and Biocompatibility
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: a carboxylic acid and an N-hydroxysuccinimide (NHS) ester.[9][10][11][12] This fundamental difference, combined with its integrated PEG spacer, overcomes the primary drawbacks of homobifunctional reagents.
Precision Through Heterobifunctionality: The Power of Two-Step Reactions
The distinct reactive ends of this compound enable a controlled, sequential conjugation strategy.[1][2][7][13] This two-step process drastically reduces the formation of unwanted polymers and self-conjugates, resulting in a more homogenous and well-defined final product.[1][2]
The Workflow:
-
First Conjugation: The highly reactive NHS ester end is first reacted with the primary amines of the first molecule (Molecule A). Because this reaction is performed in isolation, no polymerization can occur. Excess crosslinker is then easily removed.
-
Second Conjugation: The terminal carboxylic acid on the now-conjugated linker is activated (typically with EDC and Sulfo-NHS) and then reacted with the primary amines of the second molecule (Molecule B).
This sequential approach ensures that the final product is predominantly the desired A-Linker-B conjugate, maximizing yield and simplifying purification.
Caption: Controlled, two-step reaction using this compound.
Superior Physicochemical Properties: The Role of the PEG5 Spacer
The discrete five-unit polyethylene glycol (PEG) chain is not merely a spacer; it is a functional component that imparts significant advantages to the entire conjugate.[14]
-
Enhanced Aqueous Solubility: Many therapeutic payloads and proteins are hydrophobic. The hydrophilic PEG linker dramatically increases the water solubility of the final conjugate.[14][15][16][17][18][19][20][21] This often reduces or eliminates the need for organic co-solvents (like DMSO or DMF) that can denature sensitive proteins during the conjugation reaction.[17]
-
Reduced Aggregation and Improved Stability: By improving solubility, the PEG spacer mitigates the risk of aggregation, which can compromise efficacy, stability, and induce an immune response.[3][18] The PEG chain can also sterically shield the conjugate from proteolytic enzymes, enhancing its stability in biological fluids.[22]
-
Lowered Immunogenicity: PEG creates a hydration shell around the conjugate, effectively masking it from the immune system.[3][15][16][18][21][23] This "stealth" effect can significantly reduce the risk of generating anti-drug antibodies (ADAs), which can neutralize the therapeutic.
-
Favorable Pharmacokinetics (PK): For therapeutic applications, the PEG chain increases the hydrodynamic radius of the conjugate.[14][22] This larger size slows its clearance by the kidneys, leading to a longer circulation half-life and prolonged exposure to the target.[15][22][23][24]
Efficient and Specific Amine Coupling: The NHS Ester
The N-hydroxysuccinimide ester is one of the most reliable and widely used chemistries for targeting primary amines, such as those on the side chain of lysine residues.[25][]
-
High Reactivity and Selectivity: At a physiological to slightly alkaline pH (7.2-8.5), the NHS ester reacts efficiently and selectively with unprotonated primary amines to form a highly stable amide bond.[13][][27][28]
-
Stable Linkage: The resulting amide bond is effectively irreversible under physiological conditions, ensuring the integrity of the conjugate and preventing premature release of a payload.[25][28][29]
-
Well-Characterized Chemistry: The reaction is well-understood, but it's crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water.[28] The rate of hydrolysis increases with pH, so reactions should be performed promptly after dissolving the reagent.[13][28][30]
Caption: Formation of a stable amide bond via NHS ester chemistry.
Quantitative Data Summary: A Head-to-Head Comparison
| Performance Metric | Homobifunctional Crosslinker (e.g., DSS) | This compound (Heterobifunctional) | Rationale & Advantage |
| Reaction Control | One-step, uncontrolled | Two-step, sequential, controlled | Heterobifunctionality allows for isolation of reaction steps, preventing unwanted side reactions.[1][2][7] |
| Product Homogeneity | Low (Heterogeneous mixture) | High (Well-defined conjugate) | Controlled reaction significantly reduces byproducts, simplifying purification and ensuring batch-to-batch consistency.[1][2] |
| Risk of Polymerization | High | Very Low | Sequential addition of reagents prevents the crosslinker from linking identical molecules together.[2][7][8] |
| Aqueous Solubility | Generally low (requires organic solvent) | High | The hydrophilic PEG spacer enhances solubility, protecting proteins from denaturation by organic solvents.[15][16][20] |
| Immunogenicity | Potential for aggregation-induced response | Reduced | The PEG chain provides a "stealth" effect, masking the conjugate from the immune system.[15][18][23] |
| Pharmacokinetics | No significant impact | Extended half-life | PEG increases the hydrodynamic size, reducing renal clearance and prolonging circulation time.[22][24] |
Experimental Protocol: Two-Step Conjugation of an Amine-Payload to an Antibody
This protocol demonstrates the controlled conjugation of an amine-containing small molecule payload to an antibody (containing lysine residues) using this compound.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
Amine-containing Payload
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (desalting) column
Methodology:
Step 1: Conjugation of Payload to this compound
-
Prepare Reagents:
-
Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved this compound to the payload solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting Payload-PEG5-Acid intermediate to remove unreacted payload and excess crosslinker. Use an appropriate method such as HPLC or dialysis, depending on the size and properties of the payload.
-
Step 2: Activation and Conjugation of Payload-PEG5-Acid to Antibody
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into PBS, pH 7.4.
-
Activate Carboxyl Group:
-
Dissolve the purified Payload-PEG5-Acid intermediate in Reaction Buffer (MES, pH 6.0).
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the intermediate solution.
-
Incubate for 15-30 minutes at room temperature to generate the reactive Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated Payload-PEG5-Acid solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the activated linker over the antibody.[28]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[28][32]
-
-
Quench Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[28]
-
Incubate for 30 minutes at room temperature to hydrolyze any remaining active esters.
-
-
Final Purification:
Conclusion and Recommendations
The choice between a homobifunctional and a heterobifunctional crosslinker is a critical determinant of experimental success. While homobifunctional reagents may be suitable for simple applications like initial protein-protein interaction screening where a heterogeneous mixture is acceptable, they lack the precision required for developing therapeutics, diagnostics, or well-defined molecular probes.[2]
The this compound, by contrast, offers a sophisticated solution that addresses the core challenges of bioconjugation. Its heterobifunctional nature provides unparalleled control over the reaction, leading to homogenous products and higher yields.[2] The integrated PEG5 spacer confers superior solubility, stability, and pharmacokinetic properties, which are often essential for in vivo applications.[22] Finally, the reliable NHS ester chemistry ensures a stable and specific linkage to primary amines. For any application demanding precision, reproducibility, and optimal performance of the final conjugate, a heterobifunctional PEGylated crosslinker like this compound is the authoritative and scientifically validated choice.
References
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Retrieved from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 77078184. Retrieved from [Link]
-
Cyanagen. (n.d.). HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Retrieved from [Link]
-
European Journal of Pharmaceutical Sciences. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. Retrieved from [Link]
-
Shochem. (2025). What are the solubility characteristics of different PEG derivatives?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). PEG Linkers. Retrieved from [Link]
-
AxisPharm. (n.d.). PEG NHS ester. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovative Linkers: How Propargyl-PEG5-NHS Ester Empowers Antibody-Drug Conjugate (ADC) Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). To PEGylate or not to PEGylate: Immunological properties of nanomedicine's most popular component, polyethylene glycol and its alternatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 5. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. cyanagen.com [cyanagen.com]
- 7. nbinno.com [nbinno.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - CL [thermofisher.com]
- 17. books.rsc.org [books.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 21. namiki-s.co.jp [namiki-s.co.jp]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 27. lumiprobe.com [lumiprobe.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. glenresearch.com [glenresearch.com]
- 30. help.lumiprobe.com [help.lumiprobe.com]
- 31. broadpharm.com [broadpharm.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Acid-PEG5-NHS Ester vs. Sulfo-SMCC for Protein Crosslinking
For researchers, scientists, and drug development professionals, the covalent linkage of proteins is a cornerstone of innovation, enabling the creation of antibody-drug conjugates (ADCs), functionalized biomaterials, and tools for elucidating protein-protein interactions. The choice of crosslinker is a critical decision that dictates the efficiency, stability, and ultimate performance of the resulting bioconjugate. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Acid-PEG5-NHS ester and Sulfo-SMCC. We will delve into their chemical mechanisms, performance characteristics, and provide field-proven insights to guide your experimental design.
At a Glance: Key Differences and Use Cases
| Feature | This compound | Sulfo-SMCC |
| Reactive Ends | N-hydroxysuccinimide (NHS) ester (amine-reactive) & Carboxylic Acid | N-hydroxysuccinimide (NHS) ester (amine-reactive) & Maleimide (sulfhydryl-reactive) |
| Spacer Arm | Hydrophilic PEG (Polyethylene Glycol) | Cyclohexane |
| Solubility | High in aqueous and organic solvents | Water-soluble due to sulfonate group |
| Primary Application | Conjugation to primary amines, with the PEG spacer enhancing solubility and stability. | Two-step conjugation of amine-containing and sulfhydryl-containing molecules. |
| Key Advantage | The PEG spacer improves the pharmacokinetic properties of the conjugate, reduces immunogenicity, and enhances stability.[1][2][3][4] | The sulfonate group imparts water solubility, avoiding the need for organic solvents that can be detrimental to proteins.[5] |
Delving into the Chemistry: Reaction Mechanisms and Stability
Both this compound and Sulfo-SMCC utilize an N-hydroxysuccinimide (NHS) ester for targeting primary amines, such as the side chain of lysine residues or the N-terminus of a protein. This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond.[6] However, the stability of the NHS ester is pH-dependent, with hydrolysis becoming a significant competing reaction at higher pH values. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]
The key distinction lies in their second reactive group and spacer arm.
This compound: This crosslinker possesses a terminal carboxylic acid and a flexible, hydrophilic polyethylene glycol (PEG) spacer. The carboxylic acid can be activated, for example with EDC and NHS, to react with primary amines. The PEG spacer is not merely a linker; it is a functional component that imparts significant advantages. PEGylation is a well-established strategy to:
-
Enhance Solubility and Stability: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of conjugated molecules, reducing aggregation and improving stability in aqueous solutions.[1][3][8]
-
Improve Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, leading to a longer circulation half-life.[1][2][4]
-
Reduce Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This crosslinker features a maleimide group that specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[5] The maleimide group is generally more stable to hydrolysis than the NHS ester, particularly in the pH range of 6.5-7.5 where the reaction with thiols is most efficient.[6] The cyclohexane ring in the Sulfo-SMCC spacer arm further enhances the stability of the maleimide group against hydrolysis compared to linkers without this feature.[6][9][10][11] The "sulfo" moiety is a sulfonate group on the NHS ring, which confers water solubility to the entire molecule, allowing for conjugation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[5]
Visualizing the Chemistries
Reaction Mechanism of this compound
Caption: Reaction scheme for this compound.
Reaction Mechanism of Sulfo-SMCC
Caption: Two-step reaction scheme for Sulfo-SMCC.
Performance Comparison: A Data-Driven Perspective
Impact of the PEG Spacer on Pharmacokinetics and Efficacy
In the context of ADCs, the choice of linker profoundly impacts the therapeutic window. Studies have shown that incorporating PEG linkers can significantly improve the pharmacokinetic profile of an ADC. For instance, a study on affibody-based drug conjugates demonstrated that the inclusion of a PEG chain extended the half-life by 2.5- to 11.2-fold compared to a conjugate with a non-PEGylated SMCC linker.[1][12] This prolonged circulation can lead to increased tumor accumulation and enhanced anti-tumor efficacy, even if the in vitro cytotoxicity is somewhat reduced.[1][12]
| Parameter | Non-PEGylated (SMCC) | PEGylated | Reference |
| Half-life | Shorter | Significantly Longer | [1][12] |
| In Vitro Cytotoxicity | Higher | Can be Lower | [1][12] |
| In Vivo Efficacy | Potentially Lower | Often Higher | [1][12] |
| Solubility/Aggregation | Prone to aggregation with hydrophobic payloads | Reduced aggregation | [3] |
Stability of the Resulting Conjugate
The stability of the final covalent bond is paramount for the integrity of the bioconjugate. This compound forms a highly stable amide bond. In contrast, the thioether bond formed by the reaction of a maleimide with a thiol, while generally robust, has shown susceptibility to a retro-Michael reaction, leading to deconjugation in the presence of other thiols like glutathione in plasma.[1] However, it is important to note that the stability of the maleimide-thiol linkage is influenced by the local chemical environment on the protein.[9]
| Linkage Type | Stability | Considerations | Reference |
| Amide (from NHS ester) | Highly stable | Generally considered non-cleavable in vivo. | [1][2] |
| Thioether (from Maleimide) | Stable, but can be susceptible to retro-Michael reaction | Stability can be site-dependent on the protein. | [1][9] |
Experimental Protocols: A Practical Guide
The following are generalized protocols. It is crucial to optimize these for your specific application.
Protocol 1: Two-Step Protein Crosslinking with Sulfo-SMCC
This protocol is adapted from established methodologies for conjugating an amine-containing protein to a sulfhydryl-containing protein.[6][10][11]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-SMCC
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Preparation of Protein-NH2: Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Preparation of Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of approximately 10 mg/mL.
-
Activation of Protein-NH2: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein-SH: Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.
-
Final Incubation: Incubate the mixture for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.
Protocol 2: Protein PEGylation and Conjugation using this compound
This protocol outlines a two-stage process for first PEGylating a protein and then conjugating a second molecule.
Materials:
-
Protein to be PEGylated (Protein 1)
-
Molecule to be conjugated (Molecule 2, with a primary amine)
-
This compound
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Desalting columns
Procedure:
Stage 1: Protein PEGylation
-
Prepare Protein 1: Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound: Dissolve the this compound in an organic solvent like DMSO or DMF to create a stock solution.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein 1 solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated Protein 1 using a desalting column to remove excess crosslinker.
Stage 2: Conjugation to Molecule 2
-
Activate Carboxyl Group: Adjust the buffer of the purified PEGylated Protein 1 to the Activation Buffer. Add EDC and NHS (or Sulfo-NHS) to activate the terminal carboxylic acid of the PEG linker. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add Molecule 2 to the activated PEGylated Protein 1 solution and adjust the pH to 7.2-7.5 with the Conjugation Buffer.
-
Final Incubation: Incubate for 2 hours at room temperature.
-
Purification: Purify the final conjugate to remove unreacted molecules.
Conclusion and Recommendations
The choice between this compound and Sulfo-SMCC is contingent on the specific goals of your research.
Choose this compound when:
-
Improving Pharmacokinetics is a Priority: The PEG spacer is invaluable for extending the in vivo half-life of your bioconjugate.[1][2][4]
-
Solubility of the Final Conjugate is a Concern: PEGylation is a proven method to enhance the solubility and reduce aggregation of proteins, especially when conjugating hydrophobic molecules.[3][8]
-
Reducing Immunogenicity is Desired: The "stealth" properties of PEG can help to minimize an immune response to the bioconjugate.
Choose Sulfo-SMCC when:
-
A Two-Step, Amine-to-Sulfhydryl Conjugation is Required: Sulfo-SMCC is specifically designed for this highly controlled, sequential crosslinking strategy.
-
Maintaining High Water Solubility During Conjugation is Critical: The integrated sulfo group obviates the need for organic solvents, which can be harsh on sensitive proteins.[5]
-
A More Rigid Spacer is Preferred: The cyclohexane spacer of Sulfo-SMCC provides a more defined distance between the conjugated molecules compared to the flexible PEG chain.
By carefully considering the chemical properties, performance data, and experimental protocols outlined in this guide, researchers can make an informed decision to select the optimal crosslinker for their specific application, ultimately leading to the development of more effective and robust bioconjugates.
References
- A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. (2025). Benchchem.
- The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC)
- The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC)
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2021). Int J Mol Sci, 22(4), 1540.
- PEG Linkers in Antibody-Drug Conjug
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2021). Int J Mol Sci, 22(4), 1540.
- Top 5 Applications of PEGylated Linkers in Bioconjug
- What is the difference between ADC linker and PEG linker? (2023). AxisPharm.
- SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0). (2022). Thermo Fisher Scientific.
- SMCC and Sulfo-SMCC. (n.d.). Thermo Fisher Scientific.
- Accelerated stability study of PEG-ADCs evaluating the percentage of... (n.d.).
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.).
- Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjug
- A Head-to-Head Comparison of Bis-(PEG6-acid)-SS and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development. (2025). Benchchem.
- Navigating Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjug
- Top 5 Applications of PEGylated Linkers in Bioconjug
- Application Note: Quantifying the Conjugation Efficiency of NH-bis(PEG4-Boc) to Proteins. (n.d.). Benchchem.
- Optimal pH Conditions for Trans-Sulfo-SMCC Crosslinking Reactions. (2025). Benchchem.
- The Efficacy and Application of Acid-PEG2-NHS Ester in Bioconjugation: A Compar
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Omega, 6(25), 16657–16664.
- SM(PEG)n Crosslinkers. (n.d.).
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
- SMCC and Sulfo-SMCC. (n.d.). Thermo Fisher Scientific.
- A Head-to-Head Comparison of SCo-peg3-NH2 and SMCC Linkers in Bioconjug
- SMCC and Sulfo-SMCC for Cross-Linking and Conjug
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.
- SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. (n.d.). Interchim.
- Pierce Premium Grade Sulfo- SMCC. (n.d.). Fisher Scientific.
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to MALDI-TOF Analysis of Peptides Conjugated with Acid-PEG5-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. This modification can improve a peptide's stability, increase its hydrodynamic size to prolong circulation half-life, and reduce its immunogenicity. The Acid-PEG5-NHS ester is a popular reagent for this purpose, offering a discrete PEG length for more homogenous conjugates and a reactive N-hydroxysuccinimide (NHS) ester for efficient coupling to primary amines.
However, the success of PEGylation is not merely in the reaction itself but in the rigorous characterization of its products. Among the analytical toolkit available, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands out as a rapid, sensitive, and powerful method for verifying conjugation and assessing the purity of the resulting PEGylated peptide.[1][2] This guide provides an in-depth comparison of analytical strategies, supported by experimental protocols and data, to empower you to achieve robust and reliable characterization of your this compound conjugated peptides.
The Critical Role of Characterization in Peptide PEGylation
The conjugation of an this compound to a peptide is designed to be a specific reaction, targeting the N-terminal amine and the ε-amino group of lysine residues.[][4] However, the reality of the reaction mixture is often more complex. Incomplete reactions can leave unreacted peptide and hydrolyzed PEG reagent, while over-PEGylation can lead to multiple PEG chains being attached to a single peptide. Each of these species will have different pharmacokinetic and pharmacodynamic profiles. Therefore, comprehensive analysis is not just a quality control step; it is fundamental to understanding the structure-activity relationship of the modified peptide. MALDI-TOF mass spectrometry is exceptionally well-suited for this challenge, allowing for the determination of the molecular weights of all components in the mixture and thus providing a clear picture of the reaction's outcome.[1][5]
Comparative Analysis of Analytical Techniques for PEGylated Peptides
While MALDI-TOF is a primary tool, a multi-faceted approach to analysis provides the most complete picture. Here, we compare MALDI-TOF with other common analytical techniques for the characterization of PEGylated peptides.
| Technique | Principle | Strengths | Limitations | Primary Application in this Context |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules after laser desorption from a matrix. | High sensitivity, speed, tolerance to some buffers and salts, provides molecular weight of intact conjugates.[2][6] | Potential for fragmentation, mass accuracy dependent on calibration, signal intensity can be influenced by the matrix and sample preparation. | Rapid verification of conjugation, assessment of reaction heterogeneity (unreacted peptide, mono-, di-PEGylated species), and purity. |
| LC-MS (ESI) | Separates components by liquid chromatography followed by mass analysis via electrospray ionization. | Provides separation of reaction components before mass analysis, can be quantitative, allows for detailed structural elucidation via tandem MS (MS/MS).[7][8] | Can be more complex to develop methods, potential for ion suppression, spectra can be complicated by multiple charge states and PEG polydispersity.[2][9] | Quantification of PEGylated product, identification of PEGylation sites.[7] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Effective for separating unreacted PEG, peptide, and PEGylated products of different sizes.[10][11] | Does not provide molecular weight information, resolution may be insufficient to separate species with small size differences. | Purification of PEGylated peptides, assessment of aggregation. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can separate species with different numbers of PEG chains, as PEGylation can shield charged residues.[][13] | Resolution can decrease with increasing PEGylation.[11] | Purification and separation of positional isomers. |
Experimental Workflow for Robust Analysis
A logical and well-executed workflow is paramount for obtaining high-quality, reproducible data. The following diagram illustrates the key stages in the conjugation and analysis of a peptide with this compound.
Figure 1: A streamlined workflow for the conjugation of peptides with this compound and subsequent MALDI-TOF analysis.
Detailed Experimental Protocols
Part 1: Peptide Conjugation with this compound
This protocol provides a general guideline for the conjugation reaction. Optimal conditions, such as the molar excess of the PEG reagent and reaction time, may need to be determined empirically for each specific peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[14]
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5.[4] Avoid buffers containing primary amines like Tris.[15]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[15][16]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[16]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Proceed immediately to purification to remove unreacted PEG reagent, hydrolyzed PEG, and quenching reagents. Size-exclusion chromatography (SEC) is a common and effective method for this step.[10][11]
Part 2: MALDI-TOF Sample Preparation and Analysis
The quality of the MALDI-TOF spectrum is highly dependent on the sample preparation. The choice of matrix and the spotting technique are critical for achieving good signal-to-noise and resolution.
Materials:
-
Purified PEGylated peptide solution.
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA). CHCA is often a good starting point for peptides.[1][17]
-
Matrix Solvent: A mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 50:50 v/v ACN/0.1% TFA).[5]
-
MALDI target plate.
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the Matrix Solvent. Vortex thoroughly and centrifuge to pellet any undissolved solid. Use the supernatant for spotting.[18]
-
Sample Dilution: Dilute the purified PEGylated peptide sample in 0.1% TFA to a final concentration of approximately 1-10 pmol/µL.[18]
-
Spotting Technique (Dried-Droplet Method): a. Mix the diluted sample and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube. b. Spot 0.5-1 µL of the mixture onto the MALDI target plate.[18] c. Allow the spot to air-dry completely at room temperature.
-
MALDI-TOF Analysis: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire spectra in positive ion reflector mode for better mass accuracy.[5] c. Calibrate the instrument using a standard peptide mixture with masses that bracket the expected masses of the unreacted and PEGylated peptide. d. Analyze the resulting spectrum to identify the mass peaks corresponding to the unreacted peptide, mono-PEGylated peptide, and any other species present.
Data Interpretation and Comparative Analysis
The resulting MALDI-TOF spectrum will provide a wealth of information about the success of the conjugation reaction.
Expected Results:
-
A peak corresponding to the molecular weight of the unreacted peptide.
-
A peak corresponding to the molecular weight of the mono-PEGylated peptide (MW of peptide + MW of Acid-PEG5 moiety).
-
Potentially, peaks corresponding to di- or tri-PEGylated peptides if the reaction was not optimized.
-
The absence of a broad distribution of peaks, which would be indicative of a polydisperse PEG reagent.
The following table illustrates a hypothetical data set from a MALDI-TOF analysis of a peptide (MW = 2500 Da) conjugated with this compound (MW of PEG moiety ≈ 283 Da).
| Observed m/z | Identity | Relative Intensity | Interpretation |
| 2500.2 | Unreacted Peptide | 25% | The reaction did not go to completion. |
| 2783.5 | Mono-PEGylated Peptide | 70% | Successful conjugation of one PEG chain. |
| 3066.8 | Di-PEGylated Peptide | 5% | A small amount of over-PEGylation occurred. |
Visualizing the Conjugation Chemistry
The underlying chemistry of the conjugation reaction is a nucleophilic acyl substitution. The primary amine of the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[]
Figure 2: The reaction mechanism for the conjugation of an this compound to a primary amine on a peptide.
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of the NHS ester, incorrect pH, or insufficient molar excess of the PEG reagent.
-
Solution: Use fresh, anhydrous DMF or DMSO. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[14] Perform a titration of the PEG reagent to find the optimal molar excess.
-
-
Poor MALDI-TOF Signal:
-
Cause: High salt concentration in the sample, inappropriate matrix, or incorrect sample-to-matrix ratio.
-
Solution: Ensure the sample is properly desalted after purification. Try a different matrix (e.g., sinapinic acid for larger peptides). Optimize the sample-to-matrix ratio. On-target washing with a small amount of cold, dilute acid can sometimes help remove salts.[17]
-
-
Broad Peaks in MALDI-TOF Spectrum:
-
Cause: Polydispersity of the PEG reagent (not expected for a discrete PEG like Acid-PEG5), unresolved adducts (e.g., sodium or potassium), or instrument calibration issues.
-
Solution: Verify the purity of the PEG reagent. Ensure high-purity solvents and reagents are used. Recalibrate the mass spectrometer. The use of a cation-exchange resin during sample preparation can help reduce salt adducts.
-
Conclusion
The successful development of PEGylated peptides relies on a foundation of robust and accurate analytical characterization. MALDI-TOF mass spectrometry provides a rapid and sensitive method for assessing the outcome of conjugation reactions with reagents like this compound. By employing a systematic workflow that includes careful conjugation, appropriate purification, and optimized MALDI-TOF analysis, researchers can gain a clear and comprehensive understanding of their PEGylated products. This guide, grounded in established scientific principles and practical expertise, serves as a valuable resource for achieving reliable and reproducible results in this critical area of biopharmaceutical research and development.
References
-
Bruker. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. Retrieved from [Link]
-
Kaufmann, R., Kirsch, D., & Spengler, B. (2015). Verifying PEGylation of Peptides and Proteins with MALDI TOF-TOF Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Allmaier, G., & Turecek, P. (2009). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Best purification method of a PEGylated peptide?. Retrieved from [Link]
-
Ausubel, F. M., et al. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. PubMed. Retrieved from [Link]
-
Gimon-Kinsel, M. E., & Russell, D. H. (1998). Optimization of Sample Preparation for Peptide Sequencing by MALDI-TOF Photofragment Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Francis, G. E., & Roberts, M. J. (2013). Purification of pegylated proteins. PubMed. Retrieved from [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Retrieved from [Link]
-
Seyfried, B. K., et al. (2012). MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. CovalX. Retrieved from [Link]
-
Schiestl, M., & Turecek, P. (2013). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Retrieved from [Link]
-
Zydney, A. L. (2007). Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. Retrieved from [Link]
-
Gudihal, R., et al. (2013). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]
-
SCIEX. (2012). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]
-
Kang, S., et al. (2009). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Boston University School of Medicine. (2002). Practical MS of proteins: sample preparation techniques. Retrieved from [Link]
-
Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
- 17. bumc.bu.edu [bumc.bu.edu]
- 18. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
The Bioconjugationist's Dilemma: A Comparative Guide to NHS Ester Efficiency
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins is a foundational technique. The choice of conjugation chemistry is a critical decision point that dictates the efficiency, reproducibility, and ultimate success of creating everything from fluorescently labeled antibodies for imaging to antibody-drug conjugates (ADCs) for targeted therapies. Among the arsenal of amine-reactive chemistries, N-hydroxysuccinimide (NHS) esters have long been the workhorse.[1][2] However, the emergence of more hydrolytically stable alternatives, namely tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters, necessitates a critical comparison. This guide provides an in-depth, data-driven analysis of the bioconjugation efficiency of these different active esters, empowering you to select the optimal reagent for your specific application.
The Core Chemistry: A Tale of Aminolysis vs. Hydrolysis
The fundamental reaction for NHS, TFP, and PFP esters is a nucleophilic acyl substitution.[1] An unprotonated primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate that collapses to yield a stable amide bond and release the corresponding leaving group (N-hydroxysuccinimide, tetrafluorophenol, or pentafluorophenol).
The efficiency of this desired reaction, termed aminolysis, is perpetually challenged by a competing and undesirable reaction: hydrolysis.[3][4] Water, acting as a nucleophile, can also attack the ester, leading to the formation of an unreactive carboxylic acid and rendering the labeling reagent inert.[5] The bioconjugation efficiency, therefore, is a direct consequence of the kinetic race between aminolysis and hydrolysis.
A Head-to-Head Comparison: NHS vs. TFP and PFP Esters
While all three classes of esters react with primary amines, their performance characteristics differ significantly, primarily due to their varying susceptibility to hydrolysis.
Hydrolytic Stability: The Achilles' Heel of NHS Esters
NHS esters are notoriously prone to hydrolysis, especially in the slightly basic aqueous buffers (pH 7.2-8.5) required for efficient aminolysis.[3][6] This instability can lead to a significant loss of reactive ester over the course of an experiment, necessitating the use of a larger molar excess of the labeling reagent and potentially leading to lower and less reproducible conjugation yields.[6]
In contrast, TFP and PFP esters exhibit markedly greater resistance to hydrolysis.[4][7] The electron-withdrawing fluorine atoms on the phenyl ring of TFP and PFP esters make the leaving group more acidic and thus a better leaving group in the context of aminolysis, while simultaneously rendering the ester less susceptible to attack by water.[1] One study reported that a TFP ester was approximately 6-fold more stable than its corresponding NHS ester in an aqueous solution.[4][5] This enhanced stability provides a wider experimental window, allowing for longer reaction times if necessary and contributing to more consistent results.[4]
Reaction Kinetics and Efficiency
The superior hydrolytic stability of TFP and PFP esters often translates to higher bioconjugation efficiency.[7][8] With less of the active ester lost to hydrolysis, a greater proportion is available to react with the target amines on the protein.[1] Kinetic studies have shown that PFP esters, in particular, can have faster reaction kinetics for aminolysis compared to NHS esters.[1] This can lead to more rapid and efficient conjugations, sometimes requiring shorter incubation times.[1]
While direct, side-by-side quantitative comparisons of labeling efficiency under identical conditions are not abundant in the literature, the consensus is that the enhanced stability of TFP and PFP esters generally leads to higher and more reproducible degrees of labeling.[1][7]
Quantitative Performance Metrics: A Comparative Overview
The following table summarizes the key performance characteristics of NHS, TFP, and PFP esters to guide your selection process.
| Feature | NHS Ester | TFP Ester | PFP Ester |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus)[1] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 10.0[9] | 7.0 - 9.0[8] |
| Hydrolytic Stability | Prone to hydrolysis, especially at pH > 7[4][6] | More stable than NHS esters[10] | More stable than NHS and TFP esters[4][7] |
| Relative Reactivity (Aminolysis) | High | High, comparable to or slightly less than NHS[11] | High, often faster than NHS[1] |
| Key Advantage | Widely used and well-documented | Enhanced hydrolytic stability over NHS esters[10] | Superior hydrolytic stability and reactivity[1][7] |
| Potential Drawback | Instability in aqueous solutions[4][6] | More hydrophobic than NHS esters[6] | More hydrophobic than NHS esters |
Visualizing the Reaction Mechanisms and Experimental Workflow
To better understand the underlying chemistry and the process of comparing these esters, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: General mechanism of amine acylation for NHS and TFP/PFP esters.
Caption: A typical experimental workflow for comparing the bioconjugation efficiency of different active esters.
Experimental Protocols
To facilitate a direct and objective comparison of bioconjugation efficiency, the following detailed protocols are provided.
Protocol 1: Comparative Protein Labeling with NHS, TFP, and PFP Esters
Objective: To compare the labeling efficiency of NHS, TFP, and PFP esters by determining the Degree of Labeling (DOL) of a model protein.
Materials:
-
Model protein (e.g., Bovine Serum Albumin or an IgG antibody)
-
NHS, TFP, and PFP esters of a reporter molecule (e.g., a fluorescent dye with a known extinction coefficient or biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[12]
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[3]
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[14]
-
Method for quantifying DOL (spectrophotometer for fluorescent dyes, HABA assay for biotin)[13][15]
Methodology:
-
Protein Preparation: Prepare a solution of the model protein at a concentration of 2-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer.[13][16]
-
Ester Stock Solution Preparation: Immediately before use, prepare 10 mM stock solutions of the NHS, TFP, and PFP esters in anhydrous DMSO or DMF.[13]
-
Conjugation Reaction:
-
Quenching: Stop the reactions by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[13]
-
Purification: Remove the unreacted label and byproducts by passing each reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[14]
-
Degree of Labeling (DOL) Determination:
-
For fluorescently labeled proteins: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance wavelength of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[15][18]
-
For biotinylated proteins: Use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify the amount of biotin conjugated to the protein.[13]
-
-
Comparison: Compare the calculated DOL values for each ester to determine their relative bioconjugation efficiency under the tested conditions.
Protocol 2: Comparative Analysis of Hydrolysis Rates
Objective: To quantitatively compare the hydrolytic stability of NHS, TFP, and PFP esters in an aqueous buffer.
Materials:
-
NHS, TFP, and PFP esters of a suitable chromophoric molecule
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.5
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each ester in anhydrous DMSO or DMF.
-
Hydrolysis Reaction:
-
Equilibrate the Reaction Buffer to a constant temperature (e.g., 25°C) in the thermostated cuvette holder.
-
To initiate the reaction, add a small volume of the ester stock solution to the buffer in the cuvette to achieve a final concentration of approximately 0.1 mM.
-
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the release of the leaving group (e.g., ~260 nm for N-hydroxysuccinimide) over time.[3]
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the pseudo-first-order rate constant (k') for hydrolysis from the initial linear portion of the curve.
-
Calculate the half-life (t₁/₂) of each ester using the equation: t₁/₂ = ln(2) / k'.[10]
-
-
Comparison: Compare the calculated half-lives to assess the relative hydrolytic stability of the three esters.
Conclusion: Making an Informed Choice
The selection of an amine-reactive ester is a critical step in any bioconjugation workflow. While NHS esters have a long history of use, the superior hydrolytic stability and often enhanced reactivity of TFP and, particularly, PFP esters make them compelling alternatives for achieving higher and more reproducible bioconjugation efficiencies.[1][4][7] For applications involving precious or sensitive biomolecules, or where precise control over the degree of labeling is paramount, the use of TFP or PFP esters is strongly recommended. By understanding the fundamental chemical principles and employing rigorous experimental comparisons, researchers can confidently select the optimal reagent to ensure the success of their bioconjugation endeavors.
References
- Benchchem. (2025).
- Benchchem. (2025). PFP Esters vs.
- Benchchem. (2025). PFP vs.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for BDP FL NHS Ester: Determining the Degree of Labeling.
- AWS. (n.d.). DBCO-PEG5-TFP Ester.
- ACS Omega. (2026).
- BroadPharm. (n.d.).
- Wiley Online Library. (n.d.).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
- protocols.io. (2024). IF Labeling Protocol.
- PMC. (n.d.). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.
- ResearchGate. (2021).
- Benchchem. (2025).
- Lumiprobe. (n.d.). TFP esters in Reactive groups.
- protocols.io. (2022). NHS-ester-protein-labeling.
- The Joseph Lab. (2005). Amine-Reactive Probes.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- SETA BioMedicals. (n.d.). General Protein Labeling Procedures.
- Benchchem. (2025). Calculating the Degree of Labeling (DOL)
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- PubMed Central. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL).
- Molecular Devices. (n.d.). Optimizing the labeling of proteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. IF Labeling Protocol [protocols.io]
- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. setabiomedicals.com [setabiomedicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotium.com [biotium.com]
- 17. NHS-ester-protein-labeling [protocols.io]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Acid-PEG5-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a linker is a critical decision that profoundly influences the stability, efficacy, and overall performance of the resulting conjugate. This guide provides an in-depth, objective comparison of Acid-PEG5-NHS ester, a versatile heterobifunctional linker, against other common alternatives. The insights and protocols herein are synthesized from established literature and field-proven expertise to empower you in making informed decisions for your specific bioconjugation applications.
Understanding the Core Attributes of this compound
This compound is a heterobifunctional crosslinker featuring a carboxylic acid and an N-hydroxysuccinimide (NHS) ester at opposite ends of a five-unit polyethylene glycol (PEG) chain.[1][2] This specific architecture offers a unique combination of properties that make it a valuable tool in the bioconjugation toolkit.
The Role of the PEG5 Spacer: The central PEG5 moiety is not merely a spacer; it is a critical determinant of the bioconjugate's physicochemical properties. The hydrophilic nature of the PEG chain enhances the water solubility of the entire molecule and its subsequent conjugates, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation.[1][3] This can lead to improved stability and reduced immunogenicity of the final product.[1][4] The defined length of the PEG5 chain provides a precise and consistent spacing between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins and antibodies.
The Reactivity of the NHS Ester: The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[5][6] This reaction is most efficient at a pH range of 7.2 to 8.5.[7][8] However, a key consideration in any NHS ester-based conjugation is the competing hydrolysis reaction, where the ester reacts with water, rendering it inactive. The rate of hydrolysis increases with pH, making careful control of reaction conditions paramount for achieving high conjugation yields.[5][8]
The Versatility of the Carboxylic Acid: The terminal carboxylic acid provides an additional layer of versatility. It can be conjugated to another amine-containing molecule through activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), allowing for the creation of more complex bioconjugates.[9]
Performance Comparison: this compound vs. Alternatives
The selection of a bioconjugation linker is a multi-faceted decision that depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Below is a comparative analysis of this compound against common alternatives.
Impact of PEG Chain Length
The length of the PEG linker is a critical parameter that can be tuned to optimize the properties of a bioconjugate.[10][11]
| Feature | Shorter PEG Chain (e.g., PEG2-PEG4) | This compound | Longer PEG Chain (e.g., PEG8-PEG24) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Minimal | Moderate | Can be significant |
| Flexibility | Lower | Moderate | Higher |
| Impact on Biological Activity | Less likely to interfere | Generally well-tolerated | Higher potential for interference |
| In Vivo Half-Life | Shorter | Moderate | Longer |
Expert Insight: While longer PEG chains offer superior solubility and can extend the in-vivo half-life of a bioconjugate, they can also introduce steric hindrance that may interfere with the biological activity of the conjugated protein or antibody.[10] The PEG5 chain length of the topic molecule often represents a "sweet spot," providing a good balance of enhanced solubility and stability without significantly compromising the bioactivity of the conjugated molecule. For highly hydrophobic payloads, a longer PEG chain might be necessary to prevent aggregation.[11][12]
Amine-Reactive Chemistry: NHS Ester vs. TFP Ester
While NHS esters are widely used, tetrafluorophenyl (TFP) esters have emerged as a viable alternative for amine-reactive conjugations.[13]
| Feature | This compound | Acid-PEG5-TFP Ester |
| Reactivity with Amines | High | High |
| Optimal Reaction pH | 7.2 - 8.5 | 7.5 - 9.0 |
| Hydrolytic Stability | Lower | Higher |
| Byproduct | N-hydroxysuccinimide (NHS) | Tetrafluorophenol (TFP) |
Experimental Data Synopsis: Studies have shown that TFP esters are more resistant to hydrolysis in aqueous solutions compared to NHS esters, especially at higher pH values.[13] This enhanced stability can lead to higher conjugation yields, particularly in reactions that require longer incubation times or are performed at a more alkaline pH.[13] However, NHS esters are still highly effective and widely used due to their rapid reaction kinetics at physiological pH.
Targeting Different Functional Groups: Amine vs. Thiol Chemistry
The choice of reactive chemistry also dictates the site of conjugation on the biomolecule.
| Feature | This compound (Amine-reactive) | Maleimide-PEG5-Acid (Thiol-reactive) |
| Target Residue | Lysine, N-terminus | Cysteine |
| Site-Specificity | Lower (multiple lysines) | Higher (fewer free cysteines) |
| Resulting Bond | Stable Amide Bond | Stable Thioether Bond |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 |
Causality Behind Experimental Choices: NHS esters target the abundant lysine residues on the surface of proteins, which can lead to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions.[14][15] This can be acceptable for applications like increasing the overall PEGylation of a protein to enhance its stability. For applications requiring a high degree of site-specificity, such as the development of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), targeting the less abundant cysteine residues with a maleimide-functionalized linker is often preferred.[16]
Experimental Protocols
The following protocols are provided as a guide for key bioconjugation and analysis workflows.
Protocol 1: General Procedure for Protein Conjugation with this compound
Objective: To conjugate this compound to primary amine groups on a protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mg/mL stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal molar excess and reaction time should be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation using methods such as SDS-PAGE, HPLC, and mass spectrometry.[10][17][18]
Protocol 2: Characterization of PEGylated Protein by SEC-HPLC
Objective: To determine the extent of PEGylation and assess the purity of the conjugate.
Materials:
-
Purified protein conjugate
-
Size-Exclusion Chromatography (SEC) system with a suitable column
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Analysis: Inject the sample onto the equilibrated SEC column.
-
Data Analysis: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius. The degree of PEGylation can be estimated by the relative peak areas of the different species (unconjugated, mono-PEGylated, di-PEGylated, etc.).
Visualizing Bioconjugation Workflows
dot
Caption: General workflow for protein conjugation.
dot
Caption: Reaction of NHS ester with a primary amine.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for a wide range of bioconjugation applications. Its defined PEG5 spacer provides a favorable balance of enhanced solubility, stability, and retained biological activity for many proteins and antibodies. The choice between this compound and its alternatives should be guided by the specific requirements of the application, including the desired site of conjugation, the hydrophobicity of the payload, and the required in vivo performance characteristics. By carefully considering the comparative data and employing robust experimental protocols as outlined in this guide, researchers can confidently select and utilize the optimal linker to advance their research and drug development programs.
References
- The Influence of PEG3 Linker Length on Antibody-Drug Conjugate Properties: A Compar
- A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. Benchchem.
- The Critical Role of the PEG5 Spacer in the Biocompatibility of Tetrazine-PEG5-SS-amine Linkers. Benchchem.
- Linkers Having a Crucial Role in Antibody–Drug Conjug
- A Comparative Guide to Acid-PEG5-mono-methyl Ester and Other PEG Linkers for Bioconjug
- An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjug
- Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. ACS Omega. 2014.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. 2019.
- Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology. 2012.
- A Review of Cleavable Linkers. ADC Review. 2019.
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. American Pharmaceutical Review. 2024.
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review.
- The Efficacy and Application of Acid-PEG2-NHS Ester in Bioconjugation: A Compar
- A Head-to-Head Comparison: Cost-Benefit Analysis of Acid-PEG5-mono-methyl Ester in Research Applic
- Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
- A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir.
- Tetrafluorophenyl esters. Wikipedia.
- TFP esters in Reactive groups. Lumiprobe.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments.
- Maleimide Crosslinker Selection Guide. Vector Labs.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Protein PEGylation: Navigating Recombinant Protein Stability, Aggreg
- NHS ester PEG. AxisPharm.
- NHS-PEG-NHS. Biopharma PEG.
- A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG6-alcohol vs. NHS-ester PEG Linkers. Benchchem.
- A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjug
- Antibody conjug
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Gold Biotechnology. 2015.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Protocol for PEG NHS Ester. BroadPharm. 2022.
- Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science.
- Top 5 Applications of PEGylated Linkers in Bioconjug
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Bioconjug
- Protocol for PEG NHS Reagents. AxisPharm. 2024.
Sources
- 1. purepeg.com [purepeg.com]
- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 9. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Choosing Your Heterobifunctional Linker: An In-Depth Comparison of Acid-PEG5-NHS Ester and Its Alternatives
Introduction: The Critical Role of the Linker in Bioconjugation
In the intricate world of bioconjugation, the covalent linking of two or more distinct biomolecules is a foundational technique. From the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic probes, the ability to precisely connect molecules is paramount. Heterobifunctional linkers are the master tools for this task.[1] Unlike their homobifunctional counterparts, which have identical reactive groups, heterobifunctional linkers possess two different reactive ends.[][3] This critical design feature allows for a controlled, sequential conjugation process, minimizing the formation of unwanted homodimers and leading to more defined and effective conjugates.[1][3]
This guide provides an in-depth analysis of a specific and versatile linker, Acid-PEG5-NHS ester, and compares its performance and utility against other major classes of heterobifunctional linkers. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower you to select the optimal linker for your research needs.
Caption: The three key functional components of the this compound linker.
The Reactive Ends: Dual Amine Chemistry
The NHS Ester Group
The N-hydroxysuccinimide (NHS) ester is one of the most widely used functionalities for modifying primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine residues. [4][5]The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the ester, forming a highly stable amide bond and releasing NHS as a byproduct. [4][6] Causality: The efficiency of this reaction is critically dependent on pH. A pH range of 7.2-8.5 is optimal because it keeps the primary amines sufficiently deprotonated and nucleophilic without dramatically accelerating the competing hydrolysis reaction. [5][7]In aqueous solutions, water can also attack the ester, rendering it inactive. [8]This hydrolysis is a key consideration; the half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 9. [4][5]Therefore, reactions must be performed promptly after the reagent is prepared and dissolved.
Caption: Reaction mechanism of an NHS ester with a primary amine.
The Carboxylic Acid Group
The terminal carboxylic acid (-COOH) provides the second, controllable amine-reactive site. Unlike the NHS ester, it is stable and unreactive towards amines on its own. It requires activation by a coupling agent, most commonly a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that can then couple with a primary amine. [9][10]This two-step activation and coupling process provides excellent temporal control over the conjugation reaction.
The Spacer Arm: The Benefits of PEG
The linker is not just a connector; its composition is critical. The five-unit polyethylene glycol (PEG) chain in this compound is a flexible, hydrophilic spacer. [11]
-
Increased Solubility: Many biomolecules and drug payloads are hydrophobic. The inclusion of a PEG spacer significantly increases the water solubility of the final conjugate, which can prevent aggregation and improve its pharmacokinetic profile. [12][13]* Reduced Immunogenicity: PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins. [14]* Flexibility: The PEG chain provides rotational freedom, which can be crucial for allowing the conjugated molecules to maintain their native conformation and function.
When to Choose this compound
This linker is an excellent choice when:
-
You need to conjugate two different molecules that both present primary amines for reaction. The differential reactivity (NHS ester vs. activatable acid) allows for a controlled, sequential process.
-
The resulting conjugate requires enhanced hydrophilicity to overcome solubility or aggregation issues.
-
A flexible spacer is needed to ensure the biological activity of the conjugated partners is retained.
Section 2: The Landscape of Alternatives
While this compound is a powerful tool, the ideal linker is always application-dependent. Here, we compare it to other major classes of heterobifunctional linkers.
The Workhorse: NHS Ester / Maleimide Linkers
This is arguably the most common class of heterobifunctional linkers, exemplified by reagents like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). [15]These linkers connect amine-containing molecules to sulfhydryl-containing molecules.
-
Mechanism: The NHS ester reacts with primary amines (lysines), while the maleimide group undergoes a Michael addition reaction with a free sulfhydryl (-SH) group from a cysteine residue to form a stable thioether bond. [16][17][]* Advantages: This chemistry is highly specific and efficient. The reaction of maleimides with thiols is rapid and selective at a pH of 6.5-7.5, which is orthogonal to the optimal pH for the NHS ester reaction. [1][17]This pH difference further facilitates a controlled two-step conjugation.
-
Considerations: This chemistry requires a free sulfhydryl group, which is less abundant in proteins than primary amines. Often, this requires the reduction of existing disulfide bonds with an agent like TCEP, which must be done carefully to avoid denaturing the protein. Furthermore, the resulting thioether bond can undergo a retro-Michael reaction, particularly in vivo, which may lead to payload migration. [17]
Caption: Reaction mechanism of a maleimide with a sulfhydryl (thiol) group.
The Precision Tool: "Click Chemistry" Linkers
Bio-orthogonal click chemistry has revolutionized bioconjugation. Linkers like DBCO-NHS ester utilize copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). [19][20]
-
Mechanism: The NHS ester first reacts with an amine on one biomolecule. The dibenzocyclooctyne (DBCO) group on the other end of the linker then reacts with an azide group that has been incorporated into the second biomolecule. [20][21]* Advantages: The DBCO-azide reaction is extremely fast, highly specific, and bio-orthogonal, meaning it does not react with any naturally occurring functional groups in biological systems. [20][21]This provides unparalleled precision and can be performed in complex biological media, even in living cells, without a cytotoxic copper catalyst. [20]* Considerations: This approach requires one of the biomolecules to be pre-functionalized with an azide group, which adds an extra step to the overall workflow.
The Smart Spacers: Cleavable Linkers
For applications like ADCs, the linker must not only connect the antibody and drug but also release the drug at the target site. [22][23]this compound forms a stable linkage; cleavable linkers are designed to break under specific conditions. [24]
-
Mechanisms of Cleavage:
-
Acid-Labile (e.g., Hydrazone): These linkers are stable at physiological pH (~7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following internalization of the ADC. [22][24][25] * Reducible (e.g., Disulfide): These linkers contain a disulfide bond that is cleaved by the high concentration of intracellular glutathione, releasing the payload inside the target cell. [22][24][25] * Enzyme-Cleavable (e.g., Valine-Citrulline): These peptide-based linkers are substrates for specific proteases, such as Cathepsin B, which are often overexpressed in tumor cells. [24][25]This provides an additional layer of tumor-specific targeting.
-
-
Advantages: Enables targeted payload release, which is critical for the efficacy and safety of ADCs. [23][26]It can also lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring cancer cells. [24]* Considerations: The linker must be stable enough to prevent premature drug release in systemic circulation, as this can cause significant off-target toxicity. [22]
Caption: Mechanism of an enzyme-cleavable Val-Cit linker in an ADC.
Section 3: Quantitative Data Summary
The choice of linker should be guided by quantitative data. The following tables summarize key parameters for the discussed linker chemistries.
Table 1: Comparison of Heterobifunctional Chemistries
| Linker Class | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Resulting Bond(s) | Optimal pH Range | Key Feature |
| Acid-PEG-NHS | NHS Ester (Amine) | Carboxylic Acid (Amine, post-activation) | Amide | NHS: 7.2-8.5<[1]br>Acid (EDC): 7.2-7.5 (coupling) [27] | Links two amine-containing molecules with temporal control. |
| NHS-Maleimide | NHS Ester (Amine) | Maleimide (Sulfhydryl) | Amide, Thioether | NHS: 7.2-8.5<[1]br>Maleimide: 6.5-7.5 [1][17] | Gold standard for amine-to-thiol conjugation. |
| DBCO-NHS | NHS Ester (Amine) | DBCO (Azide) | Amide, Triazole | NHS: 7.2-8.5<[1]br>DBCO: Physiological [20] | Bio-orthogonal, high-precision "click" reaction. |
| Cleavable (e.g., Val-Cit) | Varies (e.g., Maleimide) | Varies (e.g., PABC) | Thioether, Self-immolative | Varies | Environment-sensitive payload release. |
Table 2: Impact of Spacer Arm Composition
| Feature | PEG Linkers (e.g., Acid-PEG5-NHS) | Alkyl Linkers (e.g., in SMCC) |
| Composition | Repeating ethylene glycol units (-O-CH₂-CH₂-) [28] | Saturated hydrocarbon chains (-CH₂-)n [28] |
| Solubility | Higher hydrophilicity, improves aqueous solubility. [12][28] | More hydrophobic, may decrease aqueous solubility. [13][28] |
| Cell Permeability | Can sometimes hinder passive permeability. [28] | Increased lipophilicity may improve passive permeability. [12][] |
| Metabolic Stability | Can be susceptible to oxidative metabolism. [28] | Also susceptible to oxidative metabolism. [28] |
Table 3: Hydrolytic Stability of NHS Esters
| pH | Temperature | Approximate Half-life | Source(s) |
| 7.0 | 4°C | 4-5 hours | [5] |
| 7.0 | Ambient | ~7 hours | [6] |
| 8.6 | 4°C | 10 minutes | [5] |
| 9.0 | Room Temp. | Minutes | [6][30] |
Section 4: Experimental Protocols
A self-validating protocol is essential for trustworthy results. Here, we provide detailed methodologies for common workflows.
Protocol 1: General Protein Labeling with an NHS Ester Reagent
This protocol describes the first step common to many heterobifunctional linker applications.
Objective: To covalently label a protein with an NHS ester-containing linker or dye.
Materials:
-
Protein to be labeled (e.g., IgG) at 2-3 mg/mL in an amine-free buffer (e.g., PBS). [31]* NHS Ester Reagent (e.g., this compound).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. [7][31]* Anhydrous DMSO or DMF. [32]* Quenching Solution: 1 M Tris-HCl, pH 8.0. [6]* Purification: Size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25). [6] Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like glycine or BSA). If necessary, exchange the protein into PBS using a desalting column or dialysis.
-
pH Adjustment: For the reaction, adjust the pH of the protein solution to 8.3-8.5. A common method is to add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution. [31]3. Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution. Causality: NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions; using an anhydrous organic solvent for the stock solution preserves its reactivity. [33][34]4. Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. [6]The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours, protected from light. [6]6. Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any excess NHS ester. Incubate for 15-30 minutes. [6]7. Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). [6][35]The labeled protein will elute in the void volume.
Protocol 2: Two-Step Conjugation Using an NHS-Maleimide Linker (e.g., SMCC)
Objective: To conjugate an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).
Caption: Experimental workflow for a two-step NHS-Maleimide conjugation.
Procedure:
-
Maleimide-Activation of Protein A: a. Follow steps 1-5 from Protocol 1 to react your amine-containing Protein A with the NHS-Maleimide linker (e.g., SMCC). Use an amine-free buffer with a pH of 7.2-8.0. [1][14] b. Crucial Step: Do NOT quench the reaction with Tris. Instead, immediately purify the maleimide-activated Protein A by running it through a desalting column equilibrated with a thiol-free buffer, pH 6.5-7.0 (e.g., PBS with 5-10 mM EDTA). [14]Causality: This step is critical to remove excess linker, which could otherwise react with Protein B, and to exchange the activated protein into the optimal buffer for the maleimide reaction. EDTA is included to chelate heavy metals that can oxidize thiols.
-
Conjugation to Protein B: a. If Protein B has disulfide bonds, it may need to be reduced first with a mild reducing agent like TCEP to generate free sulfhydryls. Remove the TCEP via a desalting column before proceeding. b. Immediately mix the purified, maleimide-activated Protein A with the thiol-containing Protein B. A 1:1 to 1.5:1 molar ratio of activated Protein A to Protein B is a good starting point. [1] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. [14]3. Quenching and Purification: a. Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or β-mercaptoethanol to the reaction mixture. b. Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the desired conjugate from unreacted proteins and byproducts. [1]
Conclusion: Making an Informed Decision
The selection of a heterobifunctional linker is a critical decision that profoundly impacts the outcome of your bioconjugation strategy.
-
Choose This compound when your goal is to link two amine-containing molecules with enhanced water solubility and you require the temporal control afforded by activating the carboxylic acid in a second, deliberate step.
-
Choose a classic NHS-Maleimide linker for the robust and widely validated conjugation of amine-containing molecules to sulfhydryl-containing molecules. It is the industry standard for many applications, including the development of ADCs. [15]
-
Choose a "Click Chemistry" linker like DBCO-NHS when you require the highest degree of specificity and bio-orthogonality, particularly for applications in complex biological environments or when quantitative conjugation is essential.
-
Choose a Cleavable Linker when the application, such as targeted drug delivery, demands the release of a payload under specific physiological triggers within the target cell or tumor microenvironment. [22][26] By understanding the underlying chemical mechanisms, the role of the spacer arm, and the specific requirements of your experimental system, you can confidently navigate the linker landscape and select the ideal tool to build effective, well-defined bioconjugates.
References
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines - Benchchem. (URL: )
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling - Glen Research. (URL: )
- The Thiol-Maleimide Reaction: A Guide - Bachem. (2022-02-09). (URL: )
- Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021-07-21). (URL: )
- A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs - Benchchem. (URL: )
- Maleimide Reaction Chemistry - Vector Labs. (URL: )
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (URL: )
- DBCO Linker, DBCO Reagents - BroadPharm. (URL: )
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Tocris Bioscience. (URL: )
- Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed. (2018-07-28). (URL: )
- A Researcher's Guide to Primary Amine Labeling: A Comparative Look at Alternatives to NHS Esters - Benchchem. (URL: )
- Maleimide Conjugation - Bioconjug
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem. (URL: )
- NHS esters in Reactive groups - Lumiprobe. (URL: )
- Heterobifunctional Crosslinkers for Labeling - BOC Sciences. (URL: )
- Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester) - Benchchem. (URL: )
- DBCO reagents for « Click Chemistry » - Interchim. (URL: )
- An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjug
- Navigating the Linker Landscape: A Comparative Guide to PEG and Alkyl Linkers in PROTAC Design - Benchchem. (URL: )
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (URL: )
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (URL: )
- review of heterobifunctional linkers in bioconjug
- Heterobifunctional Crosslinkers - Cre
- This compound - CD Bioparticles. (URL: )
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019-12-19). (URL: )
- Scheme of heterobifunctional linkers used in conjugate preparations...
- DBCO | Click Chemistry - MedchemExpress.com. (URL: )
- Cleavable linkers in antibody–drug conjug
- Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm. (2024-10-25). (URL: )
- DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium. (2016-02-17). (URL: )
- Azide-Alkyne Click Crosslinkers | SCBT - Santa Cruz Biotechnology. (URL: )
- Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (URL: )
- This compound, 1343476-41-4 - BroadPharm. (URL: )
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents - Thermo Fisher Scientific. (URL: )
- This compound | C18H29NO11 | CID 77078184 - PubChem. (URL: )
- This compound | CAS# 1343476-41-4 | PEG Linker - MedKoo Biosciences. (URL: )
- Sulfo-NHS and NHS Esters in Protein Chemistry - CovaChem. (URL: )
- Conjugation Protocol for Amine Reactive Dyes - Tocris Bioscience. (URL: )
- NHS ester protocol for labeling proteins - Abberior Instruments. (URL: )
- Amine-Reactive Crosslinker Overview - Cre
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015-10-22). (URL: )
- A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs.
- Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium. (2023-06-30). (URL: )
- This compound CAS#: 1343476-41-4 - ChemicalBook. (URL: )
- Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjug
- A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIV
- Linkers in PROTACs - Precise PEG. (URL: )
- Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA) | Journal of the American Chemical Society. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. medkoo.com [medkoo.com]
- 11. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 19. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 20. interchim.fr [interchim.fr]
- 21. medium.com [medium.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 24. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 25. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 26. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 30. info.gbiosciences.com [info.gbiosciences.com]
- 31. biotium.com [biotium.com]
- 32. glenresearch.com [glenresearch.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. covachem.com [covachem.com]
- 35. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acid-PEG5-NHS Ester
In the cutting-edge fields of bioconjugation, proteomics, and targeted drug delivery, reagents like Acid-PEG5-NHS ester are indispensable tools. As a heterobifunctional crosslinker, it provides a flexible polyethylene glycol (PEG) spacer arm, terminating in a carboxylic acid at one end and an amine-reactive N-Hydroxysuccinimide (NHS) ester at the other.[1][2][3] While its utility is clear, the responsibility for its safe handling and disposal is a critical aspect of laboratory safety and environmental compliance.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical principles that govern these protocols, ensuring that researchers, scientists, and drug development professionals can manage this reagent with confidence and scientific understanding.
Part 1: The Chemistry of Deactivation
The cornerstone of safely disposing of this compound lies in understanding the reactivity of the N-Hydroxysuccinimide ester group. This functional group is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[4] The rate of this hydrolysis is significantly accelerated at a neutral to alkaline pH.[4][5][6]
The primary goal of the disposal procedure is to intentionally and completely hydrolyze the reactive NHS ester before it enters the waste stream. This process, often called "quenching" or "deactivation," converts the reactive molecule into two less reactive, more stable compounds: the parent PEG-acid and N-hydroxysuccinimide (NHS).[7] By neutralizing the reactivity of the NHS ester, we mitigate potential hazards and ensure the waste is in a safer state for final disposal.
Part 2: Pre-Disposal Deactivation Protocol
This critical step must be performed in a designated area, preferably within a fume hood, to ensure safety. All waste containing this compound, whether in solid form or dissolved in organic solvents like DMSO or DMF, must undergo this deactivation process.[4][7]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from chemical splashes.[4] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the reagent and solvents.[7] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid powder form to prevent inhalation.[7] |
Step-by-Step Deactivation Workflow
-
Segregate Waste: Collect all waste streams containing this compound. This includes:
-
Unused or expired solid reagent.
-
Solutions of the reagent (e.g., in DMSO, DMF, or aqueous buffers).
-
Contaminated labware such as pipette tips, microcentrifuge tubes, and vials.[4]
-
-
Prepare for Hydrolysis:
-
For solutions in organic solvents (DMSO, DMF), slowly add the solution to a larger volume of water in a suitable beaker or flask while stirring. This minimizes any exothermic reaction and prepares the reagent for hydrolysis.
-
For solid waste, add enough water to fully immerse the materials.
-
-
Initiate Hydrolysis via pH Adjustment: Slowly add a basic solution, such as 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate, to the aqueous waste mixture.[4][7] Use a pH meter or pH indicator strips to monitor the pH, adjusting it to a range of 7.0 to 8.5.[4][6]
-
Incubate for Complete Reaction: Allow the mixture to stand at room temperature for a minimum of 4-5 hours.[7] An overnight incubation is recommended to ensure the complete hydrolysis of all residual NHS ester.[4]
-
Neutralization (Optional but Recommended): After the incubation period, neutralize the solution to a pH between 6 and 8 by slowly adding a mild acid, such as 1 M Hydrochloric Acid (HCl), if necessary.[7] This step ensures the final waste is not highly basic.
Caption: Workflow for the safe deactivation and disposal of this compound.
Part 3: Final Waste Disposal
Once the deactivation protocol is complete, the resulting waste, while significantly less reactive, must still be handled as chemical waste. The byproducts, including the PEG derivative and N-hydroxysuccinimide, should not be disposed of down the drain.[4][8][9]
-
Containerize Waste: Transfer the final, neutralized solution into a designated, leak-proof hazardous waste container.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should list all contents, including "Hydrolyzed this compound," "N-hydroxysuccinimide," and any solvents used.[4][7]
-
Solid Waste: All contaminated solid materials (gloves, pipette tips, wipes) should be collected in a separate, clearly labeled solid hazardous waste container.[4]
-
Institutional Compliance: Follow your institution's specific procedures for chemical waste disposal. Store the sealed waste containers in a designated area until they are collected by your Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[10]
Part 4: Emergency Procedures
In case of accidental spills or exposure, follow these immediate steps.
-
Spill Cleanup: For small spills of the solid powder or a solution, absorb the material with an inert substance like sand or vermiculite.[11] Sweep or scoop the absorbed material into a labeled container for disposal.[12] Ventilate the area and decontaminate the surface. For large spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[13]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[13][14]
-
Inhalation (of powder): Move to an area with fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By adhering to this comprehensive disposal plan, you contribute to a safer laboratory environment, protect our ecosystem, and ensure full regulatory compliance.
References
- BenchChem. (n.d.). Proper Disposal of Bis-PEG7-NHS Ester: A Comprehensive Guide.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of Palmitic Acid N-hydroxysuccinimide Ester: A Step-by-Step Guide.
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (n.d.). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals.
- Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube.
- BenchChem. (n.d.). Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals.
-
Agilent. (n.d.). Polyethylene glycol Standard Safety Data Sheet. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Impact of pH on Acid-PEG5-mono-methyl ester Reaction Efficiency.
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). How do I properly dispose of EDC/NHS waste used for antibody immobilization?. Retrieved from [Link]
-
AxisPharm. (n.d.). This compound. Retrieved from [Link]
-
AxisPharm. (n.d.). NHS ester PEG. Retrieved from [Link]
-
Peptide Institute, Inc. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]
Sources
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Acid-PEG5-NHS ester
A Researcher's Guide to Safely Handling Acid-PEG5-NHS Ester
Navigating the complexities of bioconjugation and drug development requires not only scientific acumen but also an unwavering commitment to safety. This compound is a valuable tool in this landscape, a heterobifunctional linker designed for precision and efficiency. Its structure, featuring a reactive N-Hydroxysuccinimide (NHS) ester and a terminal carboxylic acid connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer, allows for the covalent attachment of molecules to primary amines on proteins, antibodies, or other biomolecules.[1][2]
However, the very reactivity that makes this compound so useful also necessitates a thorough understanding of its handling, storage, and disposal. This guide provides essential, field-tested procedures to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Understanding the Inherent Reactivity and Hazards
The key to safely handling this compound lies in understanding the chemistry of its functional groups. The NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the compound inactive for its intended amine-coupling reaction.[3][4] This moisture sensitivity is a critical logistical consideration for storage and handling.
-
Skin and Eye Irritation: Direct contact can cause irritation.[5]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon exposure.
Therefore, all handling procedures must be designed to mitigate these risks through appropriate personal protective equipment and engineering controls.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound in both solid and solution forms.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects eyes from accidental splashes of the chemical, which can cause serious irritation.[5] Goggles are required when there is a higher risk of splashing.[6] |
| Hand Protection | Nitrile gloves. For handling solutions in DMSO or DMF, consider double-gloving or using thicker, chemical-resistant gloves.[6][7] | Prevents direct skin contact and potential irritation or allergic reactions. Nitrile offers good resistance to a range of chemicals, but always check compatibility.[8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[7][9] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or respirator. | Recommended when handling the solid, powdered form of the reagent to prevent inhalation of dust particles and subsequent respiratory irritation.[10] |
Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE requirements.
Operational Plan: From Receipt to Reaction
Proper handling procedures are critical to maintain the reactivity of this compound and to ensure a safe laboratory environment.
Storage and Stability
The moisture-sensitive nature of the NHS ester dictates stringent storage conditions.[3][11]
-
Upon Receipt: Store the vial at -20°C in a desiccated environment.[3][11][12]
-
Before Use: Allow the vial to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.[3][4]
-
After Use: If not using the entire amount, blanket the vial with an inert gas like argon or nitrogen before resealing to displace moist air.[11]
Preparing Solutions
This compound is typically dissolved in a dry, water-miscible organic solvent before being added to an aqueous reaction buffer.[4][13]
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[12][13]
-
Procedure:
-
Bring the vial of this compound to room temperature as described above.
-
In a chemical fume hood, weigh the desired amount of the powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO or DMF.
-
-
Important Note: Do not prepare stock solutions for long-term storage, as the NHS ester will degrade over time, even in anhydrous solvent. Prepare solutions fresh for each experiment.[3][4]
The following diagram illustrates the recommended workflow for preparing this compound for a bioconjugation reaction.
Caption: Workflow for preparing this compound solution.
Disposal Plan: Deactivation and Waste Management
Proper disposal of unused this compound and contaminated materials is a critical safety and environmental responsibility. The primary strategy is to intentionally hydrolyze the reactive NHS ester, rendering it inactive.[10]
Deactivating Liquid Waste
For unused solutions of this compound or quenching of a completed reaction:
-
Step 1: pH Adjustment: In a designated chemical waste container, adjust the pH of the solution to a range of 8.5 to 9.0. This can be achieved by the slow addition of a base such as sodium bicarbonate or a dilute sodium hydroxide solution. The rate of hydrolysis of the NHS ester is significantly increased at a higher pH.
-
Step 2: Incubation: Allow the solution to stand in a fume hood for several hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.[10]
-
Step 3: Neutralization & Collection: Neutralize the solution to a pH between 6 and 8 with a mild acid. Transfer the deactivated solution to a properly labeled hazardous waste container for collection by your institution's EHS department.
Handling Solid Waste
All materials that have come into contact with this compound are considered contaminated chemical waste.
-
Collection: Place all contaminated items, including gloves, pipette tips, and weighing paper, into a designated solid hazardous waste container.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Chemical Waste" and lists the chemical constituents.
The logical flow for the disposal of this compound is depicted below.
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound, unlocking its full potential in advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Vector Laboratories. (2022). Safety Data Sheet - Protein – Oligonucleotide Conjugation Kit. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health & Safety. (2024). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
New Pig. (2008). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078184, this compound. Retrieved from [Link]
-
JenKem Technology. (2022). PEG Storage and Handling Conditions. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health & Safety. (2025). Glove Selection Guidelines. Retrieved from [Link]
Sources
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1343476-41-4 | BroadPharm [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
